Gold(III) hydroxide
Description
Properties
IUPAC Name |
gold;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYUERUQZXZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061646 | |
| Record name | Gold hydroxide (Au(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-52-2 | |
| Record name | Gold trihydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold hydroxide (Au(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold hydroxide (Au(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Gold(III) Hydroxide: A Technical Guide to its Chemical and Physical Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gold(III) hydroxide, with the chemical formula Au(OH)₃, is an inorganic compound of significant interest in materials science, catalysis, and nanomedicine.[1][2] Also referred to as auric acid (H₃AuO₃) or gold trihydroxide, it serves as a crucial precursor for the synthesis of various gold-based materials, including gold(III) oxide, gold salts (aurates), and, most notably, gold nanoparticles (AuNPs).[1][3] Its utility stems from its unique chemical reactivity and physical characteristics, which enable its application in fields ranging from electronics and environmental remediation to advanced therapeutic and diagnostic systems.[1][4] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its key reaction pathways.
Chemical and Physical Properties
This compound is a compound whose exact structure has been a subject of investigation, with formulations proposed as Au(OH)₃, hydrous gold(III) oxide (Au₂O₃·nH₂O), or an oxide-hydroxide hydrate (AuOOH·H₂O).[5][6] For the purposes of this guide, the most commonly accepted formula, Au(OH)₃, will be used. The compound is typically an X-ray amorphous solid.[6][7]
1.1. Physical Characteristics this compound generally appears as a yellow to brown powder or as vivid, dark yellow crystals.[1][2][8] It is highly insoluble in water, though its solubility varies depending on its form; a stable (red) form has a reported solubility of 2.5 × 10⁻⁸ mol/L, while a less stable (white) form is more soluble at 2.5 × 10⁻⁵ mol/L.[2][9] One study determined the solubility at 298K to be 0.00120 g/100 g of H₂O.[6][7] The compound is known to be sensitive to light, which can cause it to decompose into metallic gold.[10][11]
1.2. Chemical Reactivity and Thermal Stability this compound is amphoteric, meaning it is soluble in both acidic and alkaline solutions.[2][10] In acidic conditions, it forms aquahydroxogold(III) complexes, such as Au(OH)₂(H₂O)₂⁺.[2] In the presence of alkalis, it reacts to form salts known as aurates (e.g., Na₂HAuO₃).[1][12]
The compound exhibits distinct thermal decomposition behavior. It is easily dehydrated at temperatures above 140°C to yield gold(III) oxide (Au₂O₃).[1][2][5] This oxide is itself unstable and further decomposes into metallic gold and oxygen at higher temperatures, typically starting around 155°C.[5][13] Thermogravimetric analysis reveals a two-step weight loss process corresponding to these dehydration and decomposition reactions.[7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound based on available literature data.
| Property | Value | Reference(s) |
| Molecular Formula | Au(OH)₃ or H₃AuO₃ | [1][4] |
| Molecular Weight | ~247.99 g/mol | [4][14] |
| Appearance | Vivid, dark yellow crystals or a yellow to brown powder | [1][2][10] |
| Solubility in Water | - Stable (red) form: 2.5 × 10⁻⁸ mol/L - Least stable (white) form: 2.5 × 10⁻⁵ mol/L - General: 0.00007 g/100 g H₂O - At 298K: 0.00120 g/100 g H₂O | [1][6][9] |
| Acidity (pKa) | <11.7, 13.36, >15.3 | [1] |
| Decomposition Temperature | Dehydrates above 140°C to Au₂O₃; Decomposes at ~150°C | [1][5][12] |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | -477.8 kJ/mol (solid) | [12] |
| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -349.8 kJ/mol (solid) | [12] |
| Standard Molar Entropy (S⁰) | 121 J/(mol·K) (solid) | [12] |
| CAS Number | 1303-52-2 | [4] |
Experimental Protocols
3.1. Synthesis of this compound via Precipitation
This protocol describes a common laboratory method for synthesizing this compound by precipitating it from a gold salt solution using a base.
Objective: To prepare solid this compound from an aqueous solution of chloroauric acid or its salt.
Materials:
-
Chloroauric acid (HAuCl₄) or Potassium tetrachloroaurate(III) (KAuCl₄)[1][8][15]
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution[1][7][8]
-
Deionized water
-
Membrane filter (e.g., 0.20 µm)
-
Beakers, magnetic stirrer, and filtration apparatus
-
Freeze-dryer or vacuum oven
Methodology:
-
Prepare Reactant Solutions: Prepare an aqueous solution of the gold(III) salt (e.g., HAuCl₄) and a separate aqueous solution of the base (e.g., Na₂CO₃).[7]
-
Precipitation: While stirring vigorously, slowly add the gold(III) salt solution to the base solution. A brown or yellow precipitate of this compound will form immediately.[7][15] The reaction for HAuCl₄ and NaOH is: HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O.[1]
-
Aging: Continue to stir the mixture at room temperature for a specified period (e.g., 8 hours) to ensure complete precipitation and aging of the solid.[7]
-
Isolation: Filter the precipitate from the solution using a membrane filter.[7]
-
Washing: Wash the collected precipitate thoroughly with deionized water to remove any soluble impurities and residual ions (e.g., Cl⁻, Na⁺).
-
Drying: Dry the final product. Freeze-drying under vacuum is a common method to obtain a fine powder.[7] Alternatively, gentle heating in a vacuum oven can be used, taking care not to exceed the decomposition temperature.
3.2. Characterization via Thermal Analysis (TG/DTA)
This protocol outlines the use of Thermogravimetry/Differential Thermal Analysis (TG/DTA) to study the thermal decomposition of the synthesized this compound.
Objective: To determine the dehydration and decomposition temperatures and confirm the composition of the synthesized material.
Instrumentation:
-
Simultaneous Thermal Analyzer (TG/DTA or TGA/DSC)
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder into an appropriate crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TG/DTA instrument.
-
Analysis Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) under a controlled atmosphere (e.g., inert gas like Helium or Nitrogen) at a constant heating rate (e.g., 10°C/min).[13]
-
Data Acquisition: Record the sample weight (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.
-
Data Interpretation:
-
TGA Curve: Analyze for stepwise weight loss. The first step, starting above 100°C, corresponds to the loss of water molecules (dehydration) as 2Au(OH)₃ → Au₂O₃ + 3H₂O.[5][7] The second step at a higher temperature corresponds to the loss of oxygen as Au₂O₃ decomposes to metallic gold (2Au₂O₃ → 4Au + 3O₂).[5][7]
-
DTA Curve: Look for endothermic peaks corresponding to the energy absorbed during the dehydration and decomposition processes. These peak temperatures provide information about the transition points.[7]
-
Key Processes and Visualizations
4.1. Experimental Workflow: Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the fully characterized this compound product.
Caption: Workflow for the synthesis and thermal analysis of this compound.
4.2. Thermal Decomposition Pathway
This diagram shows the sequential decomposition of this compound upon heating.
Caption: Stepwise thermal decomposition of this compound to metallic gold.
4.3. Role in Supported Gold Catalyst Preparation
This compound is a key precursor in the co-precipitation method for creating highly active supported gold nanoparticle catalysts, which are crucial in many industrial chemical processes.[3][16][17]
Caption: Co-precipitation method for supported Au catalysts using Au(OH)₃.
Applications in Catalysis and Drug Development
The primary value of this compound in advanced applications lies in its role as a precursor.
5.1. Catalysis In catalysis, this compound is used to prepare highly dispersed gold nanoparticles on various oxide supports (e.g., TiO₂, SiO₂).[16][17] The co-precipitation method, followed by calcination, decomposes the hydroxide to form small, catalytically active gold nanoparticles.[16] These catalysts are effective for a range of reactions, including the low-temperature oxidation of carbon monoxide, selective oxidation, and various organic syntheses.[17][18][19] The Au(III) ion itself can act as a "hard" Lewis acid, catalyzing reactions involving π-systems like alkynes and alkenes.[20][21]
5.2. Drug Development and Nanomedicine In the biomedical field, this compound is gaining significant attention as a starting material for gold nanoparticles (AuNPs).[4][10] AuNPs have tunable optical and electronic properties, are biocompatible, and can be functionalized to target specific cells or tissues.[4][22] They are being explored for numerous applications, including:
-
Drug Delivery: AuNPs can be loaded with anti-cancer drugs, providing a vehicle for targeted delivery to tumors, potentially reducing side effects.[23]
-
Diagnostic Imaging: The unique properties of AuNPs make them useful as contrast agents.[4]
-
Photothermal Therapy: When irradiated with light of a specific wavelength, AuNPs can generate heat to selectively destroy cancer cells.[3]
-
Anti-cancer Agents: While many gold compounds investigated for cancer therapy are organometallic complexes, the principles of using gold to target cellular processes are well-established.[24][25][26] The byproducts from Au(OH)₃ reduction (water and oxygen) are benign, making it an attractive precursor for in-vivo applications.[17]
Conclusion
This compound is a fundamentally important compound whose properties bridge basic inorganic chemistry with cutting-edge materials science and nanotechnology. While its insolubility and thermal instability are key characteristics, it is precisely these features—particularly its clean decomposition to metallic gold—that make it an indispensable precursor for creating advanced gold nanomaterials. For researchers in catalysis and drug development, a thorough understanding of the synthesis, characterization, and reactivity of this compound is essential for designing and fabricating next-generation catalysts and therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchmap.jp [researchmap.jp]
- 8. Gold hydroxide | 1303-52-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. chembk.com [chembk.com]
- 12. This compound [chemister.ru]
- 13. hasyweb.desy.de [hasyweb.desy.de]
- 14. This compound | AuH3O3 | CID 11536100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.tamu.edu [chem.tamu.edu]
- 24. Gold(III) complexes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Therapeutic applications of gold complexes: lipophilic gold(iii) cations and gold(i) complexes for anti-cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. Gold compounds as therapeutic agents for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Decomposition of Gold(III) Hydroxide to Gold(III) Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of gold(III) hydroxide (Au(OH)₃) to gold(III) oxide (Au₂O₃). It includes detailed experimental protocols, quantitative data analysis, and visualizations of the chemical processes involved. This information is crucial for professionals working with gold-based compounds in catalysis, nanomaterials, and pharmaceutical development.
Introduction
This compound is a key precursor in the synthesis of various gold compounds and nanomaterials. Its thermal decomposition is a critical step in producing gold(III) oxide, a material with applications in catalysis and as a precursor for other gold-based chemicals. Understanding the nuances of this decomposition process is essential for controlling the purity, morphology, and reactivity of the resulting gold oxide.
The identity of what is commonly referred to as this compound is a subject of some debate in the scientific community. It has been formulated as Au(OH)₃, auric acid (H₃AuO₃), hydrated gold(III) oxide (Au₂O₃·nH₂O), or even as an oxide-hydroxide hydrate (AuOOH·H₂O).[1][2] For the purposes of this guide, we will refer to the precipitated product from the neutralization of chloroauric acid as this compound, Au(OH)₃.
The thermal decomposition of this compound is generally understood to be a multi-step process. The initial step involves the dehydration of the hydroxide to form gold(III) oxide. Subsequent heating leads to the decomposition of gold(III) oxide into metallic gold and oxygen.[3]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent thermal decomposition to gold(III) oxide.
2.1. Synthesis of this compound (Au(OH)₃)
The most common method for synthesizing this compound is through the neutralization of a chloroauric acid (HAuCl₄) solution with a base.[4]
Materials:
-
Chloroauric acid (HAuCl₄) solution
-
Sodium carbonate (Na₂CO₃) solution or Sodium hydroxide (NaOH) solution[4]
-
Deionized water
-
Membrane filter (0.20 µm)
-
Freeze-dryer
Procedure:
-
Prepare a solution of chloroauric acid in deionized water.
-
Separately, prepare a solution of sodium carbonate or sodium hydroxide in deionized water.
-
Slowly add the base solution to the chloroauric acid solution while stirring continuously. A brownish precipitate of this compound will form.[3] The reaction with NaOH is as follows: HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O[4]
-
Continue stirring the mixture for a set period (e.g., 8 hours) to ensure complete precipitation.[3]
-
Filter the precipitate using a 0.20 µm membrane filter.[3]
-
Wash the precipitate thoroughly with deionized water to remove any remaining salts (e.g., NaCl).[3]
-
Dry the purified precipitate using a freeze-dryer to obtain amorphous this compound powder.[3]
2.2. Thermal Decomposition of this compound to Gold(III) Oxide
The conversion of this compound to gold(III) oxide is achieved through controlled heating. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study this process.
Equipment:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Thermal Analyzer (DTA)
-
Inert atmosphere (e.g., Nitrogen or Argon) or an oxidative atmosphere (e.g., Air)[5]
Procedure:
-
Place a precisely weighed sample of the synthesized this compound powder into the TGA sample pan.
-
Purge the TGA furnace with the desired gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 773 K or 500 °C) at a controlled heating rate (e.g., 10 °C/min).[3][6]
-
Record the weight loss of the sample (TGA curve) and the difference in temperature between the sample and a reference (DTA curve) as a function of temperature.
-
The first significant weight loss, accompanied by an endothermic peak in the DTA curve, corresponds to the dehydration of Au(OH)₃ to Au₂O₃.[3]
Data Presentation
The quantitative data from the thermal decomposition of this compound are summarized in the tables below.
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Reference |
| Decomposition Step 1 | Dehydration of Au(OH)₃ to Au₂O₃ | [3] |
| Temperature of Step 1 | ~310 K (37 °C) | [3] |
| Weight Loss in Step 1 | 8.4% | [3] |
| Decomposition Step 2 | Decomposition of Au₂O₃ to Au | [3] |
| Temperature of Step 2 | ~570 K (297 °C) | [3] |
| Weight Loss in Step 2 | 9.6% | [3] |
| Total Weight Loss | 18% | [3] |
Table 2: Kinetic Parameters for the Thermal Decomposition of Crystalline and Amorphous Gold(III) Oxide/Hydroxide
| Sample | Activation Energy (kJ/mol) | Pre-exponential Factor (1st order) | Pre-exponential Factor (2nd order) | Reference |
| Crystalline Au₂O₃ | 204 | 8.08 x 10¹⁴ | 1.10 x 10¹³ | [7] |
| Commercial "Au₂O₃" (amorphous) | 165 | 5.70 x 10¹² | 7.75 x 10¹⁰ | [7] |
Visualization of Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed decomposition pathway.
Caption: Experimental workflow for the synthesis and thermal decomposition of Au(OH)₃.
Caption: Proposed thermal decomposition pathway of Au(OH)₃.
Conclusion
The thermal decomposition of this compound to gold(III) oxide is a fundamental process in gold chemistry. A thorough understanding of the synthesis of the precursor and the conditions of its decomposition is paramount for producing high-quality gold oxide. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field, enabling better control and optimization of their experimental work. Further research is still needed to fully elucidate the exact nature of the "this compound" precipitate and the potential for intermediate species during its thermal decomposition.
References
- 1. usbio.net [usbio.net]
- 2. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchmap.jp [researchmap.jp]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]
- 6. mdpi.com [mdpi.com]
- 7. hasyweb.desy.de [hasyweb.desy.de]
The Aqueous Solubility of Auric Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the aqueous solubility of auric acid, also known as tetrachloroauric(III) acid (HAuCl₄). Intended for researchers, scientists, and professionals in drug development, this document delves into the factors influencing the dissolution of this critical gold compound in aqueous media. It summarizes available quantitative data, outlines experimental protocols for solubility determination, and presents key chemical pathways. The information is structured to facilitate easy access and application in a laboratory setting.
Introduction
Auric acid is a pivotal precursor in the synthesis of a myriad of gold-based compounds and nanomaterials utilized in fields ranging from catalysis to nanomedicine. Its solubility in aqueous solutions is a fundamental property that dictates its reactivity, bioavailability, and utility in various applications. Understanding the parameters that govern its dissolution is paramount for the precise control of chemical reactions and the formulation of gold-based therapeutics. This guide aims to provide an in-depth understanding of the aqueous behavior of auric acid.
Physicochemical Properties of Auric Acid
Auric acid is an inorganic compound that typically exists as a hydrated crystalline solid, most commonly as the trihydrate (HAuCl₄·3H₂O) or tetrahydrate (HAuCl₄·4H₂O). It is a strong acid and is highly hygroscopic. The dissolution in water involves the dissociation of the proton (H⁺) and the tetrachloroaurate(III) anion ([AuCl₄]⁻).
Aqueous Solubility of Auric Acid
Auric acid is well-known for its high solubility in water and other polar solvents like alcohols, ethers, esters, and ketones.[1][2] The dissolution process, however, is not a simple physical phenomenon but is accompanied by chemical transformations of the tetrachloroaurate(III) anion.
General Solubility
Qualitative assessments consistently describe auric acid as being very soluble in water. One source indicates a high solubility of 350 grams of H[AuCl₄] per 100 grams of water, although the specific temperature for this measurement is not provided.[3]
Factors Influencing Aqueous Solubility
The solubility of auric acid in aqueous solutions is significantly influenced by several factors, most notably pH and temperature. The presence of other ions in the solution can also play a role.
The pH of the aqueous medium is a critical determinant of the chemical species of gold(III) in solution and, consequently, its solubility. The tetrachloroaurate(III) anion, [AuCl₄]⁻, undergoes hydrolysis in water, a process that is highly dependent on the hydrogen ion concentration.[3][4] In acidic solutions, the [AuCl₄]⁻ anion is the predominant species. As the pH increases, the chloride ligands are successively replaced by hydroxide ions, leading to the formation of a series of chlorohydroxoaurate(III) complexes.[5]
This series of equilibria can be represented as follows:
[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nCl⁻
The speciation of auric acid at different pH values has a direct impact on its apparent solubility and its reactivity in subsequent chemical processes, such as the synthesis of gold nanoparticles.[5]
Quantitative Solubility Data
| Parameter | Value/Observation | Conditions | Reference |
| Solubility in Water | 350 g / 100 g H₂O | Not specified | [3] |
| pH Dependence | Speciation changes significantly with pH, affecting solubility. [AuCl₄]⁻ is stable at low pH. Hydrolysis to chlorohydroxo species occurs at higher pH. | Ambient | [4][5] |
| Solvent Compatibility | Soluble | Alcohols, ethers, esters, ketones | [1][2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the aqueous solubility of auric acid. This method is adapted from standard procedures for measuring the solubility of metal halide complexes.
Materials
-
Auric acid (HAuCl₄·nH₂O)
-
Deionized water
-
pH meter
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffers.
-
Add an excess amount of auric acid to a known volume of each buffered solution in sealed containers.
-
Place the containers in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.
-
Accurately dilute the filtered, saturated solution with deionized water to a concentration within the analytical range of the chosen analytical instrument.
-
Determine the concentration of gold in the diluted solution using a calibrated UV-Vis spectrophotometer (measuring the absorbance of the [AuCl₄]⁻ ion) or by ICP-MS for higher accuracy and sensitivity.
-
-
Data Calculation:
-
Calculate the concentration of auric acid in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mol/L, or g/100 g of water.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualization of Chemical Pathways
Hydrolysis Pathway of the Tetrachloroaurate(III) Anion
The speciation of the tetrachloroaurate(III) anion in aqueous solution is a dynamic equilibrium that is highly dependent on the pH of the medium. The following diagram illustrates the stepwise hydrolysis of the [AuCl₄]⁻ anion.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. Binding uric acid: a pure chemical solution for the treatment of hyperuricemia - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04626A [pubs.rsc.org]
- 4. Solubility of uric acid and supersaturation of monosodium urate: why is uric acid so highly soluble in urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
amphoteric nature of Gold(III) hydroxide in acidic and alkaline solutions
An In-depth Technical Guide on the Amphoteric Nature of Gold(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, Au(OH)₃, also known as auric acid, is an inorganic compound of significant interest in various fields, including catalysis, nanotechnology, and materials science.[1] A key characteristic of this compound is its amphoteric nature, meaning it can react as both a base in the presence of acids and as an acid in the presence of strong bases.[2][3] This dual reactivity governs its solubility and is fundamental to its synthesis and application. This guide provides a comprehensive overview of the chemical behavior of this compound in acidic and alkaline solutions, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction to this compound
This compound is a yellow-brown solid that is practically insoluble in water.[2][4] Structurally, its exact nature has been a subject of discussion, with formulations ranging from Au(OH)₃ to hydrated gold(III) oxide (Au₂O₃·nH₂O).[5][6] However, recent characterizations support the Au(OH)₃ composition.[6][7] The compound is thermally unstable, dehydrating to gold(III) oxide (Au₂O₃) at temperatures above 140°C.[8][9] Its chemical versatility stems from its ability to act as a Lewis acid, accepting electron pairs, or as a Brønsted-Lowry acid, donating protons in strongly alkaline environments.
The Amphoteric Chemistry of Au(OH)₃
The amphoterism of this compound is demonstrated by its dissolution in both acidic and alkaline media.[4][10]
Reaction in Acidic Solutions (Behavior as a Base)
In the presence of an acid, this compound acts as a base, accepting protons to form water and a corresponding gold(III) salt. For example, with hydrochloric acid (HCl), it can form gold(III) chloride (AuCl₃) or, with excess chloride ions, the more stable tetrachloroaurate(III) complex ion, [AuCl₄]⁻.[11][12]
The generalized reaction is: Au(OH)₃(s) + 3 H⁺(aq) → Au³⁺(aq) + 3 H₂O(l)
Specifically with HCl, the reactions are: Au(OH)₃(s) + 3 HCl(aq) → AuCl₃(aq) + 3 H₂O(l) [12] Au(OH)₃(s) + 4 HCl(aq) → H--INVALID-LINK-- + 3 H₂O(l) [11][13]
In aqueous acidic solutions without strong complexing agents, aquahydroxogold(III) complexes such as [Au(OH)₂(H₂O)₂]⁺ are the predominant species.[2][14]
Reaction in Alkaline Solutions (Behavior as an Acid)
In strongly alkaline solutions, this compound behaves as an acid, donating protons (or accepting hydroxide ions) to form soluble hydroxo-complexes.[1] With sodium hydroxide (NaOH), it dissolves to form sodium tetrahydroxoaurate(III), Na[Au(OH)₄].[3][15]
The reaction is: Au(OH)₃(s) + OH⁻(aq) → [Au(OH)₄]⁻(aq) [15]
The formation of these soluble aurate salts is a clear indication of its acidic character.[1][8]
Quantitative Data Presentation
The following table summarizes key physicochemical properties and equilibrium constants related to this compound.
| Property | Value | Reference(s) |
| Molar Mass | 247.99 g/mol | [4][8] |
| Appearance | Yellow to brown powder/crystals | [2][8] |
| Solubility in Water | 2.5 × 10⁻⁸ mol/L (stable, red form) | [2][14] |
| Solubility Product (Ksp) | 5.5 x 10⁻⁴⁶ (pKsp ≈ 45.26) | [10][16] |
| Protonation Constant (log KH1) | Au(OH)₄⁻ + H⁺ ⇌ Au(OH)₃(H₂O)log KH1 = 3.0 ± 0.1 | [14] |
| Protonation Constant (log KH2) | Au(OH)₃(H₂O) + H⁺ ⇌ [Au(OH)₂(H₂O)₂]⁺log KH2 = 1.8 ± 0.2 | [14] |
| Decomposition Temperature | > 140 °C (dehydrates to Au₂O₃) | [2][8] |
Experimental Protocols
Synthesis of this compound
This protocol describes the precipitation of Au(OH)₃ from a chloroauric acid solution.
Materials:
-
Chloroauric acid (HAuCl₄) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
pH indicator paper or pH meter
Methodology:
-
Place a known volume of the HAuCl₄ solution into a beaker.
-
While stirring continuously, add the 1 M NaOH solution dropwise.
-
A yellow-brown precipitate of Au(OH)₃ will begin to form.[7] The balanced chemical equation is: HAuCl₄ + 4 NaOH → Au(OH)₃↓ + 4 NaCl + H₂O.[1][8]
-
Continue adding NaOH until the pH of the supernatant is neutral to slightly alkaline (pH 7-8). Avoid a large excess of NaOH, as it will redissolve the precipitate to form [Au(OH)₄]⁻.[15]
-
Transfer the mixture to centrifuge tubes and centrifuge to pellet the solid precipitate.
-
Decant the supernatant liquid.
-
Wash the precipitate by resuspending it in deionized water, centrifuging, and decanting the supernatant. Repeat this washing step 2-3 times to remove residual NaCl and other soluble impurities.
-
The resulting pellet is purified this compound.
Demonstration of Amphoterism
This protocol uses the synthesized Au(OH)₃ to demonstrate its solubility in acid and excess base.
Materials:
-
Purified Au(OH)₃ precipitate (from Protocol 5.1)
-
Hydrochloric acid (HCl) solution (e.g., 6 M)
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Three separate test tubes
Methodology:
-
Distribute the synthesized Au(OH)₃ precipitate equally into the three test tubes.
-
Control: To the first test tube, add 5 mL of deionized water. Agitate the mixture. The Au(OH)₃ should remain insoluble.
-
Acid Test: To the second test tube, add the 6 M HCl solution dropwise while agitating. The precipitate will dissolve as it reacts to form soluble gold(III) chloride or tetrachloroaurate(III) complexes.[11][12][17]
-
Base Test: To the third test tube, add the 6 M NaOH solution dropwise while agitating. The precipitate will dissolve as it reacts to form the soluble tetrahydroxoaurate(III) complex ion, [Au(OH)₄]⁻.[3][17][18]
-
Record the observations of dissolution for the acid and base tests, confirming the amphoteric nature of the hydroxide.
Conclusion
The amphoteric nature of this compound is a critical aspect of its chemistry, dictating its behavior in aqueous solutions. Its ability to react with both acids and bases allows for its synthesis via precipitation and its dissolution under varying pH conditions to form a range of gold(III) complexes. This behavior is not only of academic interest but also has practical implications in the preparation of gold-based catalysts and nanomaterials, where precise control over the dissolution and re-precipitation of gold species is paramount. The protocols and data presented herein provide a foundational guide for professionals working with this versatile compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Amphoteric hydroxides - PCC Group Product Portal [products.pcc.eu]
- 4. usbio.net [usbio.net]
- 5. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchmap.jp [researchmap.jp]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikiwand [wikiwand.com]
- 10. This compound [chembk.com]
- 11. Au(OH)3 + 4 HCl → HAuCl4 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 12. Au(OH)3 + 3 HCl → AuCl3 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 13. Reactions involving gold have been of particular interest to alchemists. Consider the following reactions,Au(OH)3+4HCl⟶HAuCl4+3H2O , ΔH=−28kcalAu(OH)3+4HBr⟶HAuBr4+3H2O, ΔH=−36.8kcalIn an experiment there was an absorption of 0.44 kcal when one mole of HAuBr4 was mixed with 4 moles of HCl. Then the fraction HAuBr4 converted into HAuCl4 : (percentage conversion) [infinitylearn.com]
- 14. researchgate.net [researchgate.net]
- 15. Gold decoration of silica by decomposition of aqueous gold( iii ) hydroxide at low temperatures - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01032C [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. employees.oneonta.edu [employees.oneonta.edu]
Structural Analysis of Amorphous Gold(III) Hydroxide Precipitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the precipitate formed from the hydrolysis of Gold(III) complex ions in aqueous solutions has been generically referred to as "gold(III) hydroxide".[1][2][3] However, its precise composition—whether it is truly this compound, Au(OH)₃, or a hydrous Gold(III) oxide, Au₂O₃·nH₂O—has been a subject of uncertainty.[1][2][3][4] This ambiguity is significant, as this amorphous material serves as a critical precursor in the synthesis of gold-based catalysts and gold nanoparticles (AuNPs) used in various fields, including nanomedicine and drug delivery.[1][4] Understanding the exact local atomic structure and chemical nature of this amorphous precipitate is paramount for controlling the synthesis and properties of the resulting nanomaterials.
This technical guide provides an in-depth overview of the structural analysis of amorphous this compound. It consolidates findings from key characterization techniques, presents quantitative data in a structured format, details common experimental protocols, and visualizes the key chemical and experimental pathways.
Synthesis and Macroscopic Properties
The amorphous this compound precipitate is typically synthesized by increasing the pH of an aqueous solution containing a Gold(III) complex ion, such as tetrachloroaurate ([AuCl₄]⁻).[1][2][3] This is often achieved by adding a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to a solution of chloroauric acid (HAuCl₄).[3][5] The resulting product is a brown, X-ray amorphous powder that is highly insoluble in water.[1][4][5]
Structural Characterization Techniques and Findings
The non-crystalline, or amorphous, nature of the precipitate necessitates the use of analytical techniques that can probe short-range atomic order rather than long-range crystallographic structure.
X-ray Diffraction (XRD)
XRD analysis is the primary method for confirming the amorphous nature of the material. Instead of sharp Bragg diffraction peaks characteristic of crystalline solids, the XRD pattern of the this compound precipitate shows only broad, diffuse humps.[3] This confirms the lack of long-range periodic atomic arrangement.[3][6]
Transmission Electron Microscopy (TEM)
TEM provides insights into the morphology and particle size of the precipitate. Studies show that the precipitate consists of spherical nanoparticles.[1][2][3][4] The average particle diameter is consistently reported to be approximately 9 nm.[1][2][3][4] While electron diffraction patterns can sometimes suggest slight crystallinity, this may be an artifact caused by dehydration to Au₂O₃ under the high vacuum of the microscope.[3]
Spectroscopic and Thermal Analyses
A combination of spectroscopic and thermal methods has been crucial in distinguishing between Au(OH)₃ and Au₂O₃·nH₂O.
-
¹⁹⁷Au Mössbauer and X-ray Absorption (XA) Spectroscopy: These techniques are powerful for determining the oxidation state and local coordination environment of the gold atoms. Analysis consistently indicates that the gold is in the +3 oxidation state, but these methods alone have difficulty definitively distinguishing between the hydroxide and the hydrous oxide forms.[1][3]
-
Thermogravimetry/Differential Thermal Analysis (TG/DTA): Thermal analysis has provided compelling evidence for the Au(OH)₃ composition. The TG/DTA curves show a distinct two-step weight loss process upon heating.[3]
-
Step 1: An initial weight loss corresponding to the dehydration of Au(OH)₃ to form Gold(III) oxide (Au₂O₃).
-
Step 2: A subsequent weight loss at a higher temperature corresponding to the thermal decomposition of Au₂O₃ into metallic gold (Au).[3] The observed percentage weight loss in each step aligns well with the theoretical values for the decomposition of Au(OH)₃, not Au₂O₃·nH₂O.[3]
-
-
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides quantitative information about the local atomic environment around the gold atoms, including bond distances and coordination numbers for the nearest atomic shells. Analysis of the Au L₃-edge EXAFS suggests a well-defined local structure where each gold atom is coordinated to oxygen atoms.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for amorphous this compound precipitate.
Table 1: Physical and Morphological Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Appearance | Brown powder | [5] |
| Crystallinity | X-ray amorphous | [1][2][3][4] |
| Morphology | Spherical nanoparticles | [1][2][3][4] |
| Particle Diameter | ~9 nm | [1][2][3][4] |
| Solubility (298K) | 0.00120 g / 100 g H₂O |[2] |
Table 2: Thermal Decomposition Data from TG/DTA
| Decomposition Step | Reaction | Endothermic Peak | Observed Weight Loss | Theoretical Weight Loss (for Au(OH)₃) | Source(s) |
|---|---|---|---|---|---|
| 1 | 2Au(OH)₃ → Au₂O₃ + 3H₂O | ~310 K | 8.4% | 10.8% | [3] |
| 2 | Au₂O₃ → 2Au + ³/₂O₂ | ~570 K | 9.6% | 9.6% |[3] |
Table 3: First Shell EXAFS Fitting Parameters for Amorphous Au(OH)₃
| Scattering Path | Coordination Number (N) | Bond Length (R, Å) | Debye-Waller Factor (σ², Ų) | Source(s) |
|---|
| Au-O | 4 (fixed) | 1.97 | 0.0036 |[3] |
Proposed Local Structure
Based on the collective evidence from spectroscopic and thermal analyses, the precipitate is best described as Au(OH)₃. The EXAFS data, which indicates a coordination number of four for oxygen around each gold atom, supports a square planar [Au(OH)₄]⁻-like local geometry. This has led to the proposal that the amorphous structure consists of linear polymers of Au(III) centers bridged by hydroxyl groups .[1][2][3] This polymeric arrangement, lacking long-range order, is consistent with the material's amorphous nature observed in XRD.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental and chemical processes involved in the study of amorphous this compound.
Caption: General experimental workflow for Au(OH)₃ characterization.
Caption: Hydrolysis pathway of [AuCl₄]⁻ with increasing pH.
Caption: Thermal decomposition pathway of Au(OH)₃.
Experimental Protocols
The following sections provide generalized protocols for the key experiments discussed. Researchers should adapt these based on available instrumentation and specific sample characteristics.
Protocol 1: Synthesis of Amorphous this compound
-
Preparation of Solutions: Prepare an aqueous solution of chloroauric acid (HAuCl₄·4H₂O) and a separate aqueous solution of sodium carbonate (Na₂CO₃).
-
Precipitation: While vigorously stirring the Na₂CO₃ solution, slowly add the HAuCl₄ solution. A brown precipitate will form immediately.
-
Aging: Continue to stir the mixture for a period of 8-12 hours at room temperature to ensure complete reaction.
-
Washing: Filter the precipitate using a sub-micron membrane filter (e.g., 0.20 µm). Wash the collected solid repeatedly with deionized water to remove residual ions.
-
Drying: Freeze-dry the washed precipitate under vacuum to obtain a fine, brown powder. Store the sample in a desiccator.[3]
Protocol 2: X-ray Diffraction (XRD) Analysis
-
Sample Preparation: Gently press the dried Au(OH)₃ powder into a low-background sample holder.
-
Instrumentation: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: Scan the sample over a 2θ range of 20° to 80°.
-
Scan Parameters: Use a step size of 0.02° and a scan rate of 2°/minute.
-
Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or broad humps (amorphous).[3]
Protocol 3: Transmission Electron Microscopy (TEM) Imaging
-
Sample Preparation: Disperse a small amount of the Au(OH)₃ powder in ethanol via sonication.
-
Grid Preparation: Place a single drop of the dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely in air.
-
Imaging: Insert the grid into the TEM and operate at an accelerating voltage of ~200 kV.
-
Data Collection: Acquire bright-field images to determine particle morphology and size distribution. Acquire selected area electron diffraction (SAED) patterns to assess crystallinity.
Protocol 4: X-ray Absorption Spectroscopy (XAS) Analysis
-
Sample Preparation: For transmission mode EXAFS, mix the Au(OH)₃ powder with an inert binder (e.g., boron nitride) and press it into a pellet of uniform thickness. The amount should be calculated to achieve an appropriate absorption edge step.[7]
-
Data Collection: Collect data at a synchrotron radiation facility at the Au L₃-edge. Simultaneously measure a gold foil reference for energy calibration.
-
Data Processing: Subtract the pre-edge and post-edge backgrounds from the absorption spectra and normalize the data to extract the EXAFS (χ(k)) function.
-
Analysis: Perform a Fourier transform of the k-weighted χ(k) data to obtain the radial distribution function. Fit the first coordination shell (Au-O) using theoretical standards to determine the coordination number, bond distance, and Debye-Waller factor.[7][8]
Protocol 5: Thermogravimetric/Differential Thermal Analysis (TG/DTA)
-
Sample Preparation: Place a precisely weighed amount (5-10 mg) of the dried Au(OH)₃ powder into an alumina crucible.
-
Instrumentation: Use a simultaneous TG/DTA instrument.
-
Analysis Conditions: Heat the sample from room temperature to ~775 K at a constant heating rate (e.g., 10 K/min) under an inert atmosphere (e.g., flowing nitrogen or helium).
-
Data Analysis: Analyze the resulting TG curve for percentage weight loss at different temperature ranges and the DTA curve for corresponding endothermic or exothermic events.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. hasyweb.desy.de [hasyweb.desy.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. anorg.chem.uu.nl [anorg.chem.uu.nl]
Stability of Colloidal Gold(III) Hydroxide Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of colloidal Gold(III) hydroxide, a critical precursor in the synthesis of gold-based nanomaterials for research, catalysis, and drug delivery applications. Often considered a transient species, the stability of colloidal Au(OH)₃ is paramount in controlling the morphology and properties of the resulting gold nanoparticles. This document outlines the core principles of its formation, the factors governing its stability, and the experimental protocols for its characterization.
Introduction: The Nature of Colloidal this compound
Colloidal this compound, often represented as Au(OH)₃, is typically formed through the hydrolysis of a Gold(III) salt, most commonly tetrachloroauric acid (HAuCl₄), in an alkaline medium. It is crucial to note that the exact nature of this species is a subject of discussion in the scientific community, with some studies suggesting it exists as a hydrated gold(III) oxide (Au₂O₃·nH₂O). For the purposes of this guide, we will refer to it as this compound. The stability of these colloidal solutions is a key factor in their application, as they are prone to decomposition to form metallic gold nanoparticles (AuNPs). This inherent instability is both a challenge for its isolation and a useful property for controlled nanoparticle synthesis.
Synthesis and Formation Pathway
The primary method for synthesizing colloidal this compound is through the controlled precipitation of a Gold(III) precursor with a base. The overall reaction is as follows:
HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O[1]
The formation of the colloid is a result of the successive hydrolysis of the [AuCl₄]⁻ complex ion as the pH increases, leading to the formation of various aquachloro-hydroxo species before precipitating as Au(OH)₃.
Caption: Formation of colloidal this compound.
Factors Influencing the Stability of Colloidal this compound
The stability of colloidal this compound is transient and influenced by several key parameters. Understanding and controlling these factors are essential for reproducible synthesis of gold nanomaterials.
-
pH: The pH of the solution is the most critical factor. This compound precipitates in a pH range of approximately 6 to 10. Below this range, the precursor gold salt remains dissolved, while at higher pH values, the Au(OH)₃ can redissolve to form aurate ions (AuO₂⁻).
-
Temperature: Elevated temperatures promote the decomposition of this compound into metallic gold nanoparticles. This decomposition can occur even at temperatures slightly above the freezing point of water. The rate of decomposition increases with increasing temperature.
-
Stabilizing Agents: While many studies focus on stabilizing the resulting gold nanoparticles, the use of stabilizers for the this compound colloid itself is less common due to its inherent instability. However, certain polymers or capping agents can influence the initial precipitation and subsequent conversion to AuNPs.
Caption: Key factors influencing colloid stability.
Quantitative Data on this compound Properties and Stability
Direct quantitative data on the stability of colloidal this compound, such as zeta potential as a function of pH, is scarce in the literature due to its transient nature. However, related physical properties and decomposition data have been reported.
| Property | Value | Conditions | Reference |
| Chemical Composition | Determined to be Au(OH)₃ | Precipitate from [AuCl₄]⁻ and base | [2] |
| Particle Size | Approximately 9 nm (spherical) | Precipitated solid | [2] |
| Solubility in Water | 0.00120 g / 100 g H₂O | 298 K (25 °C) | [2] |
| Decomposition Temp. | Dehydrates above 140 °C to Au₂O₃ | Thermal decomposition | [3] |
| Decomposition Temp. | T₅₀% ≈ 425 K (152 °C) for hydrated form | Thermal decomposition | [1] |
| Decomposition Temp. | T₅₀% ≈ 560 K (287 °C) for amorphous form | Thermal decomposition | [1] |
| Decomposition Temp. | T₅₀% ≈ 610 K (337 °C) for crystalline form | Thermal decomposition | [1] |
| Aqueous Decomposition | Spontaneous above the freezing point of water | Aqueous/water-enriched colloids | [4][5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and stability assessment of colloidal this compound.
Synthesis of Colloidal this compound
Objective: To prepare a colloidal solution of this compound for stability studies.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (e.g., 1 mM)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Place a known volume of the HAuCl₄ solution into a clean beaker with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the NaOH solution dropwise while continuously monitoring the pH of the solution with a calibrated pH meter.
-
Continue adding NaOH until the desired pH for precipitation (typically between 7 and 9) is reached. A color change and the formation of a precipitate should be observed.
-
Allow the solution to stir for a predetermined amount of time (e.g., 30 minutes) to ensure complete reaction.
-
The resulting colloidal suspension is now ready for characterization and stability testing.
Assessment of Colloidal Stability
Objective: To monitor the stability of the prepared colloidal this compound solution over time and under different conditions (e.g., temperature).
Instrumentation:
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
Procedure:
-
Immediately after synthesis, take an aliquot of the colloidal this compound solution for initial characterization.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum. Initially, there should be no significant surface plasmon resonance (SPR) peak in the 500-600 nm range. The appearance and growth of a peak in this region over time indicates the formation of gold nanoparticles, signifying the decomposition of the hydroxide colloid.
-
Dynamic Light Scattering (DLS): Measure the initial particle size distribution and zeta potential.
-
-
Divide the remaining colloidal solution into different sample containers to test stability under various conditions (e.g., different temperatures: room temperature, 40 °C, 60 °C).
-
At regular time intervals (e.g., every hour for the first few hours, then at longer intervals), take aliquots from each sample and repeat the UV-Vis and DLS measurements.
-
Data Analysis:
-
Plot the change in the SPR peak absorbance at its maximum wavelength versus time for each condition. A steeper slope indicates faster decomposition and lower stability.
-
Plot the change in the average particle size (hydrodynamic diameter) and polydispersity index (PDI) versus time. An increase in particle size can indicate aggregation or the formation and growth of AuNPs.
-
Plot the change in zeta potential over time. A zeta potential close to zero suggests low electrostatic repulsion and a higher tendency for aggregation.
-
Caption: Workflow for assessing colloid stability.
Application in Drug Development
While colloidal this compound itself is not directly used in drug delivery due to its instability, its role as a precursor to gold nanoparticles is of significant interest to drug development professionals. The ability to control the decomposition of Au(OH)₃ allows for the synthesis of AuNPs with specific sizes and shapes, which are crucial for their function as drug delivery vectors. By carefully tuning the stability of the initial colloid, researchers can influence the final nanoparticle characteristics, which in turn affect their biodistribution, cellular uptake, and drug-release profiles. The AuNPs can then be functionalized with targeting ligands and therapeutic agents for targeted cancer therapy and other biomedical applications.
Conclusion
The stability of colloidal this compound is a complex and critical aspect of its chemistry, primarily characterized by its tendency to decompose into gold nanoparticles. This guide has provided a comprehensive overview of the factors influencing this stability, including pH and temperature, and has outlined experimental protocols for its synthesis and characterization. For researchers and professionals in drug development, a thorough understanding of the transient nature of colloidal this compound is essential for the controlled and reproducible synthesis of gold nanoparticles with desired properties for advanced therapeutic applications.
References
- 1. hasyweb.desy.de [hasyweb.desy.de]
- 2. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Size Distribution of Metallic Colloids from Extinction Spectroscopy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of Gold(III) Hydroxide from Gold Chloride Precursors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gold(III) hydroxide, Au(OH)₃, also known as auric acid, is a critical precursor in the synthesis of various gold compounds, catalysts, and nanomaterials.[1][2][3] Its applications span from medicine and gold plating to the fabrication of advanced electronics.[1][3] This document provides an in-depth technical guide on the synthesis of this compound from common gold chloride precursors, namely chloroauric acid (HAuCl₄) and gold(III) chloride (AuCl₃). It offers detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying chemical pathways and workflows. This guide is intended to serve as a comprehensive resource for scientific professionals engaged in chemical synthesis and drug development.
Introduction to this compound
This compound is an inorganic compound where gold exists in the +3 oxidation state.[2] It typically presents as a vivid dark yellow to brown amorphous powder.[2][4] The compound is highly insoluble in water but will dissolve in excess alkali to form aurate salts (e.g., NaAuO₂) or in strong acids.[5][6][7] Thermally, it is unstable and dehydrates to gold(III) oxide (Au₂O₃) at temperatures above 140°C.[1][2][3] The unique chemical properties of this compound make it an essential starting material for preparing supported gold catalysts and a variety of gold-based compounds for research and pharmaceutical applications.[1]
Gold Chloride Precursors
The most common and stable gold chloride precursors for the synthesis of this compound are:
-
Chloroauric Acid (HAuCl₄): Also referred to as tetrachloroauric(III) acid, this is the primary precursor, typically formed by dissolving gold metal in aqua regia.[8] It is commercially available as a hydrate (HAuCl₄·nH₂O) and is highly soluble in water, forming the tetrachloroaurate anion, [AuCl₄]⁻.
-
Gold(III) Chloride (AuCl₃): This compound exists as a dimer (Au₂Cl₆) in its solid state.[5] While also a viable precursor, it is hygroscopic and reacts with water to form acidic hydrates and the conjugate base [AuCl₃(OH)]⁻.[5][7]
Synthesis Principles: Hydrolysis and Precipitation
The core principle behind the synthesis of this compound from gold chloride precursors is the hydrolysis of the tetrachloroaurate(III) ion, [AuCl₄]⁻, induced by a change in pH.[9][10] The overall process can be described as follows:
-
Precursor Dissolution: The gold chloride precursor is dissolved in an aqueous solution.
-
Hydrolysis: Upon the addition of an alkali (base), the chloride ligands surrounding the gold ion are successively replaced by hydroxide ions. This proceeds through a series of aquahydroxogold(III) complexes (e.g., [AuCl₄₋ₙ(OH)ₙ]⁻).[2][11]
-
Precipitation: When the solution becomes sufficiently alkaline, the solubility limit is exceeded, and this compound precipitates out of the solution as a solid.
The general chemical reaction when using chloroauric acid and sodium hydroxide is: HAuCl₄ + 4NaOH → Au(OH)₃(s) + 4NaCl + H₂O[1]
Quantitative Data Summary
The following tables summarize key properties and synthesis-related data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | Au(OH)₃ or H₃AuO₃ | [1][2] |
| Molar Mass | 247.99 g/mol | [3] |
| Appearance | Vivid, dark yellow crystals to brown powder | [2][3][4] |
| Decomposition Temp. | >140 °C (dehydrates to Au₂O₃) | [1][2][3] |
| Solubility (Water, 298K) | 0.00120 g / 100 g H₂O | [4] |
| Solubility (Molar) | Stable (red) form: 2.5 × 10⁻⁸ mol/L |[12] |
Table 2: Summary of Synthesis Parameters and Reported Data
| Precursor | Base Used | Key Observations | Reported Yield | Source(s) |
|---|---|---|---|---|
| HAuCl₄·4H₂O | Sodium Carbonate (Na₂CO₃) | Brown powder precipitate; amorphous structure; ~9 nm spherical particles. | Not specified | [4] |
| HAuCl₄ | Sodium Hydroxide (NaOH) | Standard precipitation reaction. | Not specified | [1][5] |
| KAuCl₄·½H₂O | Sodium Carbonate (Na₂CO₃) | Orangey color changes to a brownish powder within ~1 hour. | ~39% (unoptimized) | [13] |
| HAuCl₄ | Alkali Hydroxide | Multi-step process involving precipitation, washing, and redissolving for purification. | Not specified |[14] |
Experimental Protocols
Safety Precaution: Always handle gold compounds and strong acids/bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis from Chloroauric Acid using Sodium Hydroxide
This protocol is based on the widely cited reaction between chloroauric acid and a strong base.[1][5]
-
Prepare Precursor Solution:
-
Accurately weigh a desired amount of chloroauric acid hydrate (e.g., HAuCl₄·3H₂O).
-
Dissolve it in deionized water to create a stock solution of a known concentration (e.g., 10 mM).
-
-
Prepare Base Solution:
-
Prepare a 1.0 M solution of sodium hydroxide (NaOH) in deionized water.
-
-
Precipitation:
-
Place the chloroauric acid solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the 1.0 M NaOH solution dropwise to the stirring gold solution. A precipitate of this compound will begin to form.
-
Continue adding NaOH until the pH of the solution is between 7 and 8. Monitor the pH using a calibrated pH meter. Avoid adding a large excess of NaOH, as Au(OH)₃ can redissolve to form sodium aurate.[5][6]
-
-
Isolation and Purification:
-
Allow the precipitate to settle for several hours or centrifuge the mixture to pellet the solid.
-
Carefully decant the supernatant liquid, which contains dissolved sodium chloride.
-
Wash the precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step at least three times to remove residual chloride and sodium ions.
-
After the final wash, freeze-dry the solid or dry it in a desiccator under vacuum at room temperature to obtain the final Au(OH)₃ powder.
-
Protocol 2: Synthesis from Chloroauric Acid using Sodium Carbonate
This method uses a weaker base, which can offer better control over the precipitation process.[4]
-
Prepare Precursor Solution:
-
Prepare a solution of chloroauric acid (e.g., 4 g of HAuCl₄·4H₂O in 50 cm³ of deionized water).[4]
-
-
Prepare Base Solution:
-
Prepare a solution of sodium carbonate (e.g., 2 g of anhydrous Na₂CO₃ in 100 cm³ of deionized water).[4]
-
-
Precipitation:
-
Place the sodium carbonate solution in a beaker with a magnetic stir bar.
-
While stirring vigorously, slowly add the chloroauric acid solution to the sodium carbonate solution. A brown precipitate will form.[4]
-
Continue stirring the mixture at room temperature for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[4]
-
-
Isolation and Purification:
Visualizations: Pathways and Workflows
Chemical Synthesis Pathway
The following diagram illustrates the stepwise hydrolysis and precipitation of this compound from the tetrachloroaurate anion.
Caption: Ligand exchange pathway from [AuCl₄]⁻ to Au(OH)₃.
Experimental Workflow
This diagram outlines the general laboratory procedure for synthesizing and isolating this compound.
Caption: General experimental workflow for Au(OH)₃ synthesis.
Conceptual Drug Development Workflow
For the target audience in drug development, this diagram shows a conceptual path for evaluating a newly synthesized gold compound.
Caption: Conceptual workflow for preclinical drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. researchmap.jp [researchmap.jp]
- 5. Gold(III) chloride - Wikipedia [en.wikipedia.org]
- 6. Gold(III) chloride [dlab.epfl.ch]
- 7. Gold(III) chloride [samplecontents.library.ph]
- 8. Chloroauric acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. JP2001048537A - Gold compound solution and method for producing the gold compound solution - Google Patents [patents.google.com]
An In-depth Technical Guide on the Electrochemical Properties of Aquahydroxogold(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of aquahydroxogold(III) complexes. Gold(III) complexes are of significant interest in medicinal chemistry and catalysis, and understanding their electrochemical behavior, including stability, redox potentials, and reaction mechanisms, is crucial for the rational design of new drugs and catalysts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental chemical processes involved.
Quantitative Electrochemical Data
The electrochemical behavior of aquahydroxogold(III) complexes is intrinsically linked to the pH of the aqueous solution, which dictates the speciation of the complexes. The successive deprotonation of the coordinated water molecules leads to a series of aquahydroxogold(III) species. The following tables summarize the key thermodynamic and electrochemical parameters for these complexes.
Table 1: Protonation Constants and Solubility of Gold(III) Hydroxide Species [1]
| Equilibrium | log K (25 °C, I ≈ 0) |
| [Au(OH)₄]⁻ + H⁺ ⇌ [Au(OH)₃(H₂O)]⁰ | 3.0 ± 0.1 |
| [Au(OH)₃(H₂O)]⁰ + H⁺ ⇌ [Au(OH)₂(H₂O)₂]⁺ | 1.8 ± 0.2 |
| Species | Solubility (mol/L) |
| Stable (red) this compound (Au₂O₃·xH₂O) | 2.5 × 10⁻⁸ |
| Least Stable (white) this compound | 2.5 × 10⁻⁵ |
Table 2: Standard Reduction Potentials of Gold Species
| Half-Reaction | Standard Potential (E⁰, V vs. SHE) |
| Au³⁺ + 3e⁻ ⇌ Au(s) | 1.52[2] |
| [AuCl₄]⁻ + 3e⁻ ⇌ Au(s) + 4Cl⁻ | 1.002[2] |
| Au³⁺ + 2e⁻ ⇌ Au⁺ | 1.36[2] |
| [Au(OH)₂(H₂O)₂]⁺ + 3e⁻ ⇌ Au(s) + 2OH⁻ + 2H₂O | 1.50[1] |
| [Au(OH)₄]⁻ + 3e⁻ ⇌ Au(s) + 4OH⁻ | ~0.60 |
Signaling Pathways and Logical Relationships
The speciation and electrochemical behavior of gold(III) in aqueous solution are governed by pH-dependent hydrolysis and redox equilibria. These relationships can be effectively visualized using diagrams.
Hydrolysis Pathway of Aquagold(III)
The fully aquated gold(III) ion, [Au(H₂O)₄]³⁺, is a strong acid and undergoes stepwise deprotonation of its coordinated water ligands as the pH increases. This process is a series of equilibria, leading to the formation of various aquahydroxogold(III) complexes.
Caption: Stepwise hydrolysis of the aquagold(III) ion.
Electrochemical Reduction of Aquahydroxogold(III)
The aquahydroxogold(III) complexes can be electrochemically reduced to elemental gold. The overall reaction involves the transfer of three electrons. The specific pathway can be influenced by the dominant gold(III) species in solution at a given pH.
Caption: General electrochemical reduction of Au(III) to Au(0).
Experimental Protocols
The study of the electrochemical properties of aquahydroxogold(III) complexes primarily relies on voltammetric techniques, with cyclic voltammetry being the most common.
Preparation of Aquahydroxogold(III) Solutions
A stock solution of a specific aquahydroxogold(III) species can be prepared by carefully adjusting the pH of a solution of a gold(III) salt, such as HAuCl₄.
Materials:
-
HAuCl₄ solution (e.g., 0.1 M)
-
Perchloric acid (HClO₄)
-
Sodium hydroxide (NaOH) solution (carbonate-free)
-
High-purity water
-
pH meter
Procedure:
-
To prepare a solution dominated by a specific aquahydroxogold(III) species, start with a known concentration of HAuCl₄ solution.
-
To obtain the more aquated species like [Au(OH)₂(H₂O)₂]⁺, carefully add perchloric acid to a solution of Na[Au(OH)₄] while monitoring the pH. For concentrations of HAuCl₄ up to 1.5 x 10⁻³ mol/L and a perchloric acid concentration between 1 and 8 mol/L, [Au(OH)₂(H₂O)₂]⁺ is the predominant species.[1]
-
To obtain the more hydroxylated species like [Au(OH)₄]⁻, a solution of HAuCl₄ can be titrated with a carbonate-free NaOH solution until the desired pH is reached, where [Au(OH)₄]⁻ is the major species (typically at pH > 4).[1]
-
The ionic strength of the solution should be maintained at a constant value using a non-complexing electrolyte like NaClO₄ for accurate and reproducible measurements.
Cyclic Voltammetry for Speciation and Redox Potential Determination
Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of the different aquahydroxogold(III) species and to determine their reduction potentials.
Experimental Setup:
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode setup is standard.
-
Working Electrode: A glassy carbon electrode (GCE) or a gold electrode is commonly used. The electrode surface must be meticulously cleaned and polished before each experiment.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Electrolyte Solution: The prepared solution of the aquahydroxogold(III) complex in a supporting electrolyte (e.g., NaClO₄). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment and maintained under an inert atmosphere during the measurement.
Typical CV Parameters:
-
Potential Range: The potential window should be wide enough to observe the reduction of the Au(III) species and the subsequent oxidation of the deposited gold. A typical range might be from approximately +1.2 V to -0.4 V (vs. SCE).
-
Scan Rate: A range of scan rates (e.g., 10, 20, 50, 100, 200 mV/s) should be investigated to assess the nature of the electrochemical process (e.g., diffusion-controlled, adsorption-controlled).
-
Temperature: Measurements are typically performed at a constant temperature, often 25 °C.
Data Analysis: The resulting cyclic voltammogram will show a cathodic peak corresponding to the reduction of the Au(III) species to Au(0) and an anodic peak on the reverse scan corresponding to the stripping (oxidation) of the deposited gold. The peak potentials and currents provide information about the reduction potential, the number of electrons transferred, and the kinetics of the electrode reaction. By performing CV at different pH values, the pH-dependent redox behavior of the aquahydroxogold(III) system can be elucidated.
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates a typical workflow for the electrochemical analysis of aquahydroxogold(III) complexes.
Caption: Workflow for electrochemical analysis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Gold(III) Hydroxide as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of gold nanoparticles (AuNPs) utilizing gold(III) hydroxide (Au(OH)₃) as a precursor. This method offers the advantage of producing AuNPs in a neutral pH environment, which can be beneficial for biological applications where the presence of certain ions, such as chloride, may be undesirable. The protocol is based on the use of a non-toxic triblock copolymer that serves as both a reducing and stabilizing agent.
Introduction
The synthesis of gold nanoparticles is a cornerstone of nanotechnology, with applications ranging from diagnostics and therapeutics to catalysis and electronics.[1][2][3][4] While the most common precursor for AuNP synthesis is chloroauric acid (HAuCl₄), the resulting colloidal solutions can contain residual chloride ions that may interfere with subsequent surface functionalization or biological interactions.[5] The use of this compound as a precursor circumvents this issue, allowing for the synthesis of AuNPs in a milder, near-neutral pH aqueous medium.[5]
This protocol details a method for synthesizing AuNPs from Au(OH)₃ using a triblock copolymer. These polymers, such as those from the Pluronic® family (PEO-PPO-PEO), are known to act as effective reducing and stabilizing agents in nanoparticle synthesis.[1][6][7][8] The synthesis is carried out under gentle heating, with the final nanoparticle size being dependent on the reaction temperature.[5]
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for the synthesis and characterization of gold nanoparticles from a this compound precursor.
Materials and Equipment
-
Precursor: this compound (Au(OH)₃)
-
Reducing and Stabilizing Agent: Non-toxic triblock copolymer (e.g., Pluronic® F127)
-
Solvent: Deionized water
-
Glassware: Round-bottom flask, condenser, magnetic stir bar
-
Heating and Stirring: Heating mantle with a magnetic stirrer, and a temperature controller
-
Characterization Equipment:
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
-
Synthesis Protocol
-
Preparation of the Reaction Mixture:
-
In a clean round-bottom flask, suspend the desired amount of this compound in deionized water.
-
Add the triblock copolymer to the suspension. The concentration of the copolymer will influence the size and stability of the resulting nanoparticles.
-
The pH of the solution should be approximately 7.[5]
-
-
Reaction Conditions:
-
Place the flask in the heating mantle on a magnetic stirrer and attach the condenser.
-
Begin stirring the mixture to ensure a homogeneous suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C or 80°C) and maintain this temperature for the duration of the reaction. The reaction time will influence the completion of the nanoparticle formation.[5]
-
-
Monitoring the Reaction:
-
The formation of gold nanoparticles is indicated by a color change in the solution, typically from a colorless or pale yellow suspension to a ruby red or purple solution.
-
The progress of the reaction can be monitored by taking small aliquots of the solution at different time points and measuring their UV-Vis absorption spectrum. The appearance and evolution of the surface plasmon resonance (SPR) peak, typically between 520-550 nm for spherical AuNPs, confirms nanoparticle formation.
-
-
Purification of Gold Nanoparticles (Optional):
-
To remove any excess triblock copolymer and unreacted precursor, the synthesized AuNP solution can be purified by centrifugation.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. Repeat this washing step two to three times.
-
Characterization of Gold Nanoparticles
A thorough characterization of the synthesized AuNPs is crucial to ensure they meet the requirements for the intended application.
-
UV-Vis Spectroscopy: This is the primary technique for confirming the formation of AuNPs and assessing their colloidal stability. The position and shape of the SPR peak provide information about the size and aggregation state of the nanoparticles.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter of the nanoparticles in solution, which includes the metallic core and the stabilizing polymer layer. This technique also provides an indication of the size distribution (polydispersity index, PDI).
Data Presentation
The following table summarizes the expected size of gold nanoparticles synthesized using the Au(OH)₃ precursor at different temperatures, as reported in the literature.[5]
| Reaction Temperature (°C) | Resulting Nanoparticle Size (Diameter ± SD, nm) |
| 60 | 39.3 ± 11.7 |
| 80 | 51.0 ± 12.9 |
Visualizations
Experimental Workflow for AuNP Synthesis
The following diagram illustrates the general workflow for the synthesis of gold nanoparticles using this compound and a triblock copolymer.
Caption: Workflow for Gold Nanoparticle Synthesis.
Proposed Mechanism of Triblock Copolymer Action
This diagram illustrates the proposed dual role of the triblock copolymer in the reduction of Au³⁺ ions and the stabilization of the resulting gold nanoparticles.
Caption: Role of Triblock Copolymer in Synthesis.
References
- 1. Synthesis of Well-Defined Gold Nanoparticles Using Pluronic: The Role of Radicals and Surfactants in Nanoparticles Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Gold(III) Hydroxide in Organic Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
Gold(III) hydroxide, Au(OH)₃, serves as a versatile and pivotal precursor in the synthesis of highly active gold-based catalysts. While its direct application as a homogenous catalyst is less common, its significance lies in its role as a starting material for the generation of catalytic gold nanoparticles and supported gold catalysts, which exhibit remarkable efficacy in a variety of organic transformations. This document provides an overview of its applications, detailed experimental protocols, and quantitative data for key reactions.
Overview of Catalytic Applications
This compound is instrumental in the preparation of gold catalysts for several key classes of organic reactions. The Lewis acidic nature of the Au(III) ion facilitates the activation of substrates through coordination, followed by redox transformations.[1] Supported gold nanoparticles, often derived from Au(OH)₃, are particularly effective in oxidation and reduction reactions. The catalytic activity is significantly influenced by the particle size of the gold nanoparticles and the nature of the support material.
Key application areas include:
-
Oxidation Reactions: Aerobic oxidation of alcohols and polyols.
-
Synthesis of Heterocycles: Intramolecular hydroarylation for the synthesis of coumarins and other heterocyclic systems.
-
Carbon Monoxide (CO) Oxidation: A well-established application for supported gold catalysts.
-
Cross-Coupling Reactions: While less common for Au(OH)₃ directly, gold(III) species are active in various coupling reactions.
The general workflow for utilizing this compound as a catalyst precursor involves its deposition onto a support material followed by a reduction step to form catalytically active gold nanoparticles.
Quantitative Data Summary
The following tables summarize quantitative data for representative catalytic applications where this compound is used as a precursor or where gold(III) species are the active catalysts.
Table 1: Aerobic Oxidation of Alcohols Catalyzed by Supported Gold Nanoparticles
| Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Benzyl Alcohol | Au/Sr(OH)₂ | None | Solvent-free | 100 | 2.5 | 54.6 | >99 (Benzaldehyde) | [2] |
| Benzyl Alcohol | Au/Sr(OH)₂ | None | Solvent-free | 140 | 2.5 | 67.4 | >99 (Benzaldehyde) | [2] |
| Benzyl Alcohol | AuPVA/TiO₂ | K₂CO₃ | Toluene | 100 | 4 | 78 | >95 (Benzaldehyde) | [3] |
| Glycerol | 1 wt% Au/graphite | NaOH | Water | 60 | 3 | 100 | 100 (Glyceric acid) | [4] |
| Glycerol | Au/MgO/TiO₂ | NaOH | Water | 50 | 1 | 100 | 77 (Glyceric acid) | [5] |
Table 2: Gold-Catalyzed Synthesis of Heterocycles
| Reaction Type | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Intramolecular Hydroarylation | Aryl propiolate | (P,C)-cyclometalated Au(III) complex (0.5 mol%) | Ionic Liquid | 25 | 1 | 98 | [6] |
| Intramolecular Hydroarylation | Aryl propiolate | (P,C)-cyclometalated Au(III) complex (0.1 mol%) | Ionic Liquid | 40 | 1 | >95 | [6] |
| Double Hydroamination | o-Alkynylaniline and terminal alkyne | Au(III) | Neat | 60-110 | 0.5-2 | up to 98 | [7] |
Table 3: CO Oxidation using Supported Gold Catalysts
| Catalyst | Reaction Temperature (°C) | CO Conversion (%) | CO₂ Selectivity (%) | Reference |
| Au/TiO₂ | 100 | 88 | 47 | [8] |
| Au₀.₅₀Cu₀.₅₀/TiO₂ | 100 | 98.4 | 47 | [9] |
Experimental Protocols
Protocol 1: Preparation of Au/TiO₂ Catalyst by Deposition-Precipitation
This protocol describes the preparation of a titanium dioxide-supported gold catalyst using this compound as the precursor, suitable for applications such as CO oxidation.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Titanium dioxide (TiO₂) support (e.g., P25)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
Procedure:
-
An aqueous solution of HAuCl₄ is prepared.
-
The TiO₂ support is suspended in the HAuCl₄ solution with vigorous stirring.
-
The pH of the suspension is adjusted to a range of 6-10 by the dropwise addition of the NaOH solution. This leads to the precipitation of this compound onto the TiO₂ support.
-
The suspension is aged, typically at around 70°C, for 1 hour with continuous stirring.
-
The solid is collected by filtration and washed thoroughly with deionized water to remove any remaining chloride ions.
-
The catalyst is then dried, usually overnight at approximately 120°C.
-
Finally, the dried catalyst is calcined in air at a high temperature (e.g., 400°C) for several hours to decompose the hydroxide and form gold nanoparticles.
Protocol 2: Gold-Catalyzed Synthesis of Coumarins via Intramolecular Hydroarylation
This protocol outlines the synthesis of coumarins from aryl propiolates using a gold(III) catalyst. While this specific example uses a pre-formed gold complex, it illustrates a key transformation for which gold(III) species are highly effective.
Materials:
-
Aryl propiolate substrate
-
(P,C)-cyclometalated Gold(III) complex (catalyst)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [BMIM][NTf₂])
-
Brønsted acid co-catalyst (e.g., HBF₄)
-
Anhydrous solvent (e.g., dichloromethane) for workup
Procedure:
-
To a solution of the aryl propiolate in the ionic liquid, the gold(III) catalyst (0.1-2 mol%) is added.
-
A small amount of the Brønsted acid co-catalyst is introduced to facilitate the catalytic cycle.
-
The reaction mixture is stirred at the specified temperature (25-40°C) for the required time (1-24 hours).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the product is extracted from the ionic liquid using an organic solvent (e.g., diethyl ether).
-
The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Aerobic Oxidation of Benzyl Alcohol
This protocol details the oxidation of benzyl alcohol to benzaldehyde using a supported gold catalyst.
Materials:
-
Benzyl alcohol
-
Supported gold catalyst (e.g., Au/Sr(OH)₂)
-
Oxygen gas (O₂)
-
Solvent (optional, e.g., toluene or solvent-free)
Procedure:
-
The supported gold catalyst is placed in a reaction vessel.
-
Benzyl alcohol and solvent (if used) are added to the vessel.
-
The reactor is pressurized with oxygen to the desired pressure (e.g., 2 bar).
-
The reaction mixture is heated to the specified temperature (e.g., 100-140°C) with vigorous stirring.
-
The reaction is allowed to proceed for the designated time.
-
After cooling and depressurizing the reactor, the catalyst is removed by filtration.
-
The resulting solution is analyzed by GC or HPLC to determine the conversion and selectivity.
Reaction Mechanisms and Pathways
The catalytic activity of gold(III) species often involves the activation of π-systems, such as alkynes, and subsequent nucleophilic attack. In the case of supported gold nanoparticles, the reaction mechanism for alcohol oxidation is believed to involve the abstraction of a hydride from the alcohol, often facilitated by a basic support or added base.
These application notes demonstrate the significant, albeit often indirect, role of this compound in modern organic synthesis catalysis. Its utility as a reliable precursor for highly active supported gold catalysts underscores its importance in the development of efficient and selective catalytic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes: Gold (III) Hydroxide for Deposition-Precipitation on TiO₂ Supports
AN-AuTiO₂-DP01
Introduction
Supported gold nanoparticles on titanium dioxide (Au/TiO₂) are highly effective catalysts for a variety of chemical reactions, including low-temperature CO oxidation and selective oxidation.[1] The catalytic activity of these materials is strongly dependent on the size of the gold nanoparticles, with smaller particles (typically < 5 nm) exhibiting significantly higher activity.[2] The deposition-precipitation (DP) method is a widely used technique to synthesize highly dispersed Au/TiO₂ catalysts with small, uniform gold nanoparticles.[3]
This method relies on the precipitation of a gold precursor, typically Gold(III) hydroxide (Au(OH)₃), onto the surface of the TiO₂ support under controlled pH and temperature conditions. The key principle is to induce the hydrolysis and precipitation of the gold precursor specifically onto the support surface rather than in the bulk solution. This is achieved by adjusting the pH of the gold precursor solution (commonly derived from HAuCl₄) to a range where this compound is formed and the TiO₂ surface possesses an appropriate charge to facilitate electrostatic interaction and deposition.
Principle of the Method
The deposition-precipitation process is governed by the pH of the synthesis solution and the point of zero charge (PZC) of the TiO₂ support. For Degussa P25 TiO₂, a common support, the PZC is around pH 6.0-6.5.
-
Preparation of Gold Precursor: The process starts with an aqueous solution of tetrachloroauric acid (HAuCl₄).
-
pH Adjustment: The pH of the solution is carefully increased by adding a base (e.g., NaOH, NH₃, or urea). As the pH rises above 3, the [AuCl₄]⁻ complex undergoes hydrolysis to form various gold(III) hydroxy species, culminating in the precipitation of this compound, Au(OH)₃.
-
Deposition on TiO₂: The TiO₂ support is suspended in the solution. At a pH below its PZC, the TiO₂ surface is positively charged (Ti-OH₂⁺). The negatively charged gold species, such as [AuCl(OH)₃]⁻ which is predominant around pH 8, are electrostatically attracted to the surface.[4] As the local pH near the support surface is influenced by the hydroxyl groups, it facilitates the precipitation of Au(OH)₃ directly onto the support.
-
Post-Synthesis Treatment: Following deposition, the material is washed to remove residual ions (like Cl⁻), dried, and then calcined. Calcination decomposes the this compound to metallic gold nanoparticles and ensures strong anchoring to the TiO₂ support.
The choice of precipitating agent can influence the final catalyst properties. While NaOH allows for direct pH control, using urea results in a gradual and homogeneous increase in pH upon heating, which can lead to smaller gold particles and higher gold loadings.[4][5]
Experimental Protocols
Protocol 1: Deposition-Precipitation using NaOH (DP-NaOH)
This protocol is adapted from the conventional method for preparing Au/TiO₂ catalysts.
Materials:
-
Titanium dioxide (TiO₂) support (e.g., Degussa P25)
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Deionized water
Procedure:
-
Slurry Preparation: Disperse 1.0 g of TiO₂ powder in 100 mL of deionized water in a beaker. Stir vigorously for 30 minutes to ensure a homogeneous suspension.
-
Gold Solution: Prepare the required amount of HAuCl₄ solution to achieve the desired gold loading (e.g., for 1 wt% Au, dissolve the appropriate amount of HAuCl₄·3H₂O in 50 mL of deionized water).
-
Deposition-Precipitation:
-
Heat the TiO₂ slurry to 70-80°C while stirring.
-
Add the HAuCl₄ solution to the heated slurry.
-
Slowly add 0.1 M NaOH dropwise to the mixture to adjust and maintain the pH at a constant value, typically between 7 and 8.[4]
-
Age the mixture at this temperature and pH for 1-2 hours with continuous stirring.
-
-
Washing:
-
Allow the suspension to cool to room temperature.
-
Filter the solid product and wash it thoroughly with copious amounts of warm deionized water (60-70°C) until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
-
Drying: Dry the resulting powder in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried powder in a furnace under a static air or flowing air atmosphere. A typical procedure involves heating to 300-400°C for 2-4 hours.[6]
Protocol 2: Deposition-Precipitation using Urea (DP-Urea)
This method provides a more gradual pH increase, often resulting in smaller nanoparticles and higher gold deposition efficiency.[5]
Materials:
-
Titanium dioxide (TiO₂) support (e.g., Degussa P25)
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Slurry Preparation: Disperse 1.0 g of TiO₂ in 100 mL of deionized water.
-
Precursor Addition: Add the required amount of HAuCl₄·3H₂O for the target gold loading (e.g., up to 8 wt%) and a significant excess of urea (e.g., a urea/Au molar ratio of ~100) to the TiO₂ suspension.[5]
-
Deposition-Precipitation:
-
Heat the mixture to 80-90°C with vigorous stirring. As the temperature increases, urea slowly decomposes, releasing ammonia and homogeneously increasing the pH of the solution.
-
Maintain this temperature for 4-6 hours until the solution becomes colorless, indicating that all the gold has precipitated onto the support.[4]
-
-
Washing: Cool, filter, and wash the catalyst powder thoroughly with warm deionized water as described in Protocol 1.
-
Drying: Dry the catalyst in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried powder in air, typically at 300-400°C for 2-4 hours.
Data Presentation
The properties of Au/TiO₂ catalysts are highly dependent on the preparation method and parameters. The following tables summarize typical data found in the literature for catalysts prepared by deposition-precipitation.
Table 1: Influence of Preparation Method on Catalyst Properties
| Preparation Method | Gold Loading (wt%) | Avg. Au Particle Size (nm) | Support Surface Area (m²/g) | Reference |
| DP-NaOH | ~1.5 - 3 | 2 - 4 | ~50 (Degussa P25) | [5] |
| DP-Urea | Up to 8 | 2 - 5 | ~50 (Degussa P25) | [5] |
| Photodeposition | ~1 | 3.5 - 7.5 | Not specified | [2] |
Table 2: Example of Characterization Data for Au/TiO₂ Catalysts
| Catalyst ID | Nominal Au (wt%) | Actual Au (wt%) | Avg. Particle Size (nm) | Calcination Temp. (°C) | Catalytic Activity (Example: CO Conversion) |
| Au/TiO₂-DP-NaOH | 2.0 | 1.8 | ~3.5 | 300 | High activity at low temperatures (<100°C)[6] |
| Au/TiO₂-DP-Urea | 1.0 | 0.95 | < 5 | 400 | High 2,4-D photodegradation efficiency |
| Au/TiO₂-DP-Urea | 8.0 | 7.8 | 5 - 8 | 400 | Effective for photodegradation |
Visualizations
// Workflow Path P1 -> R1; P2 -> R1; R1 -> R2 -> R3 -> R4; R4 -> PS1 -> PS2 -> PS3 -> PS4; PS4 -> Final; } end_dot Caption: Workflow for Au/TiO₂ catalyst synthesis via deposition-precipitation.
// Mechanism Flow AuCl4 -> Base [style=invis]; AuCl4 -> AuOHCl [label="Hydrolysis"]; AuOHCl -> Deposition; TiO2_Surface -> Deposition; Deposition -> FinalProduct; FinalProduct -> Calcination; Calcination -> Catalyst; } end_dot Caption: Simplified mechanism of Au(OH)₃ deposition on a TiO₂ surface.
References
Application Notes and Protocols for the Preparation of Gold Plating Solutions from Auric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of various gold plating solutions starting from auric (chloroauric) acid (HAuCl₄). The focus is on cyanide-free formulations, which are gaining prominence due to their reduced toxicity and environmental impact compared to traditional cyanide-based baths.[1][2]
Introduction
Gold plating is a critical process for enhancing the electrical conductivity, corrosion resistance, and biocompatibility of surfaces in electronics, medical devices, and drug delivery systems.[1] Chloroauric acid is a common and convenient precursor for gold in these plating solutions.[2][3] While traditional methods rely on highly toxic cyanide-based solutions, modern research has led to the development of safer, cyanide-free alternatives, including those based on sulfites, thiosulfates, and other complexing agents.[1][2][4]
These notes detail the preparation of several types of gold plating baths, providing quantitative data for formulation and operational parameters.
Gold Plating Bath Formulations
The composition of a gold plating bath is critical for achieving the desired deposit characteristics, such as brightness, hardness, and purity. The following tables summarize formulations for different types of cyanide-free gold plating solutions derived from chloroauric acid.
Table 1: Cyanide-Free Sulfite-Based Gold Plating Solutions
Sulfite-based baths are a popular cyanide-free alternative, where sulfite ions act as the complexing agent for gold.[1] Additives like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) can be used to improve bath stability and refine the grain structure of the deposited gold.[3]
| Component | Concentration | Purpose | Reference |
| Chloroauric Acid (HAuCl₄) | 0.01 mol/L | Gold Source | [3] |
| Sodium Sulfite (Na₂SO₃) | 0.24 mol/L | Complexing Agent | [3] |
| HEDP | 0.05 mol/L | Stabilizer, Grain Refiner | [3] |
| Additive | 0.01 mol/L | Proprietary Additive | [3] |
| Operating Parameters | Value | ||
| pH | Near-neutral | Bath Stability | [1] |
| Temperature | Room Temperature | Ease of Operation | [5] |
| Current Density | 5 mA/cm² | Deposition Rate Control | [3] |
Table 2: Cyanide-Free Organic Solvent-Based Gold Plating Solution
This formulation utilizes a non-aqueous solvent system, offering a different approach to cyanide-free plating.
| Component | Example Concentration Range | Purpose | Reference |
| Chloroauric Acid (HAuCl₄) | Varies (Gold Source) | Gold Source | [6] |
| Non-Aqueous Solvent | |||
| Dimethyl Sulfoxide (DMSO) | Major Component | Solvent | [6] |
| Ethanediol | Major Component | Solvent | [6] |
| Dimethylformamide (DMF) | Major Component | Solvent | [6] |
| Reducing Agent | |||
| Sodium Borohydride | Additive | Reducing Agent | [6] |
| Ascorbic Acid | Additive | Reducing Agent | [6] |
| Complexing Agent | |||
| HEDP, Ethylenediamine, etc. | Additive | Complexing Agent | [6] |
| Operating Parameters | Value | ||
| Temperature | 50-55 °C | Plating Condition | [6] |
| Current Density | 5-10 mA/cm² | Deposition Rate Control | [6] |
Experimental Protocols
The following are detailed protocols for the preparation of gold plating solutions. Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acids are corrosive and require extreme care.[7]
Protocol 2.1: Preparation of a Cyanide-Free Sulfite-Based Gold Plating Bath
This protocol is based on the formulation described by He et al. (2022) for a stable, cyanide-free bath using chloroauric acid as the gold source.[3]
Materials:
-
Chloroauric acid (HAuCl₄·4H₂O)
-
Sodium sulfite (Na₂SO₃), anhydrous
-
1-hydroxyethylidene-1,1-diphosphonic acid (HEDP)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M stock solution of HAuCl₄ by dissolving the appropriate amount in DI water.
-
Prepare a 1.0 M stock solution of Na₂SO₃ by dissolving anhydrous sodium sulfite in DI water.
-
Prepare a 0.5 M stock solution of HEDP.
-
-
Bath Formulation (for 100 mL):
-
In a 250 mL beaker, add approximately 50 mL of DI water.
-
While stirring, add 24 mL of the 1.0 M Na₂SO₃ stock solution.
-
Slowly add 10 mL of the 0.1 M HAuCl₄ stock solution to the sulfite solution. The gold(III) will be reduced and complexed by the sulfite.
-
Add 10 mL of the 0.5 M HEDP stock solution. This will improve the stability of the bath.[3]
-
If required, add any proprietary brighteners or additives at their recommended concentrations.
-
-
Final Adjustments:
-
Add DI water to bring the total volume to 100 mL.
-
Measure the pH of the solution. Sulfite baths are typically operated at a near-neutral pH to ensure stability.[1] Adjust if necessary using a dilute acid or base compatible with the bath chemistry.
-
The solution is now ready for electroplating.
-
Protocol 2.2: Preparation of Chloroauric Acid from Metallic Gold
For applications where metallic gold is the starting material, it must first be dissolved to form chloroauric acid. This is achieved using aqua regia.[7][8]
Materials:
-
Gold (e.g., foil, scrap)
-
Hydrochloric acid (HCl), concentrated
-
Nitric acid (HNO₃), concentrated
-
Urea or sulfamic acid
-
Heating plate
-
Glass reaction vessel (beaker or flask)
Procedure:
-
Prepare Aqua Regia:
-
Dissolve Gold:
-
Neutralize Excess Nitric Acid:
-
After the gold is fully dissolved, it is crucial to remove any excess nitric acid, as it can interfere with the plating process.[7]
-
Gently heat the solution to a low boil (around 120°C) to evaporate the excess acids. Alternatively, chemical neutralization can be performed by cautiously adding a small amount of urea or sulfamic acid until gas evolution ceases.[7]
-
-
Final Solution:
-
The resulting solution is a concentrated form of chloroauric acid. It can be diluted with DI water to the desired concentration for use in plating bath formulations as described in Protocol 2.1.
-
Workflow and Process Diagrams
Visualizing the preparation workflow can aid in understanding the sequence of steps and the relationships between different components. The following diagrams were generated using Graphviz (DOT language).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 4. nmfrc.org [nmfrc.org]
- 5. nmfrc.org [nmfrc.org]
- 6. Cyanide-free organic solvent electroplating gold solution - Eureka | Patsnap [eureka.patsnap.com]
- 7. maschrome.net [maschrome.net]
- 8. goldplating.com [goldplating.com]
Golden Opportunities in Nanomedicine: Biomedical Applications of Gold Nanoparticles Derived from Au(OH)₃
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the biomedical applications of gold nanoparticles (AuNPs) synthesized from gold(III) hydroxide (Au(OH)₃). These application notes and protocols detail the synthesis, functionalization, and utilization of these nanoparticles in promising areas such as targeted drug delivery, cancer therapy, and advanced bioimaging. The use of Au(OH)₃ as a precursor offers distinct advantages, including the formation of AuNPs in neutral conditions without the presence of interfering ionic species, which is often a challenge with traditional synthesis methods.
Executive Summary
Gold nanoparticles are at the forefront of nanomedicine due to their unique physicochemical properties. The synthesis of AuNPs using this compound as a precursor is gaining attention as it allows for the production of nanoparticles with high purity, crucial for biomedical applications. This document provides an in-depth look at the applications of Au(OH)₃-derived AuNPs, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of key processes.
Key Advantages of Au(OH)₃ as a Precursor
The conventional synthesis of AuNPs often employs chloroauric acid (HAuCl₄), which can introduce chloride ions that may negatively impact the nanoparticles' surface activity and subsequent functionalization. The use of the nearly insoluble Au(OH)₃ as a precursor circumvents this issue, allowing for the synthesis of AuNPs in aqueous media under mild, neutral pH conditions. This results in a colloidal dispersion of AuNPs free from coexisting ionic species, making them highly suitable for catalytic and biological applications where surface activity is paramount[1].
Biomedical Applications
The unique properties of AuNPs derived from Au(OH)₃ make them ideal candidates for a range of biomedical applications:
-
Cancer Therapy: Gold nanoparticles are emerging as promising agents in cancer treatment.[2][3] They can be used as carriers for targeted drug delivery, as photothermal agents that generate heat to destroy cancer cells, as contrast agents for imaging, and as radiosensitizers to enhance the effectiveness of radiation therapy.[3][4] The ability to functionalize the surface of AuNPs allows for the specific targeting of tumor cells, minimizing damage to healthy tissue.[5]
-
Drug Delivery: The high surface-area-to-volume ratio of AuNPs enables the loading of significant amounts of therapeutic agents.[6][7] Their surfaces can be modified with various molecules to improve stability, biocompatibility, and targeting efficiency.[2][8] This targeted approach can reduce systemic side effects and increase the therapeutic efficacy of drugs.[3]
-
Bioimaging: Gold nanoparticles are excellent contrast agents for various imaging modalities, including computed tomography (CT), photoacoustic imaging, and dark-field microscopy.[9][10] Their strong optical absorption and scattering properties, which are dependent on their size and shape, allow for high-resolution imaging of biological structures and processes.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for AuNPs synthesized from Au(OH)₃, providing a basis for comparison and experimental design.
| Parameter | Value | Conditions | Application | Reference |
| Nanoparticle Size | 39.3 ± 11.7 nm | pH ~7, 60°C | General Biomedical | [1] |
| 51.0 ± 12.9 nm | pH ~7, 80°C | General Biomedical | [1] | |
| Zeta Potential | -17.4 mV | Green synthesis | General Biomedical | [9] |
| Drug Loading | Data not available for Au(OH)₃ derived AuNPs | |||
| Cytotoxicity | Non-cytotoxic and biocompatible | MDA-MB-231 breast cancer cells | General Biomedical |
Note: Specific quantitative data for drug loading and cytotoxicity of AuNPs derived directly from Au(OH)₃ are not extensively available in the reviewed literature. The provided cytotoxicity data is for AuNPs in general and serves as a reference.
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles from Au(OH)₃
This protocol describes the synthesis of AuNPs using the insoluble gold hydroxide as a precursor in an aqueous medium.
Materials:
-
This compound (Au(OH)₃)
-
Non-toxic triblock copolymer (e.g., Pluronic)
-
Deionized water
Procedure:
-
Prepare an aqueous suspension of Au(OH)₃.
-
Add the non-toxic triblock copolymer to the suspension. This copolymer acts as both a reducing and stabilizing agent.
-
Heat the mixture to the desired temperature (e.g., 60°C or 80°C) under constant stirring.
-
Maintain the reaction at a neutral pH (~7).
-
Monitor the formation of AuNPs by observing the color change of the solution and using UV-Vis spectroscopy.
-
The reaction is complete when the characteristic surface plasmon resonance peak of AuNPs is stable.
-
The resulting colloidal dispersion contains AuNPs with sizes dependent on the reaction temperature[1].
Protocol 2: Functionalization of Gold Nanoparticles for Targeted Drug Delivery
This protocol outlines a general procedure for functionalizing AuNPs for targeted drug delivery applications.
Materials:
-
Synthesized AuNPs from Protocol 1
-
Thiol-modified targeting ligand (e.g., antibody, peptide, aptamer)
-
Thiol-modified polyethylene glycol (PEG)
-
Therapeutic drug
-
Phosphate-buffered saline (PBS)
Procedure:
-
To the AuNP dispersion, add the thiol-modified PEG and the thiol-modified targeting ligand. The thiol groups will form strong bonds with the gold surface.
-
Allow the mixture to react for several hours to ensure complete surface functionalization.
-
Remove excess unbound ligands and PEG through centrifugation and washing with PBS.
-
Resuspend the functionalized AuNPs in PBS.
-
Load the therapeutic drug onto the functionalized AuNPs. The loading mechanism will depend on the nature of the drug and can be achieved through covalent bonding, electrostatic interaction, or physical adsorption.
-
Purify the drug-loaded AuNPs by removing the unloaded drug via dialysis or centrifugation.
-
Characterize the final product for size, zeta potential, drug loading efficiency, and targeting efficacy.
Visualizing Workflows and Pathways
To aid in the understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of gold nanoparticles from Au(OH)₃.
Caption: Workflow for the functionalization of AuNPs for targeted drug delivery.
Caption: Simplified signaling pathway of AuNP-mediated photothermal therapy.
Conclusion
The synthesis of gold nanoparticles from Au(OH)₃ presents a promising avenue for the development of advanced biomedical technologies. The inherent advantages of this method, particularly the purity of the resulting nanoparticles, pave the way for safer and more effective applications in cancer therapy, drug delivery, and bioimaging. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation and development in nanomedicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional gold nanoparticles: bridging detection, diagnosis, and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Frontiers | Plant-mediated gold nanoparticles in cancer therapy: exploring anti-cancer mechanisms, drug delivery applications, and future prospects [frontiersin.org]
- 6. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold nanoparticle (AuNP)-based drug delivery and molecular imaging for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis and Biomedical Applications of Gold Nanoparticles Using Eclipta prostrata Leaf Extract [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Low-Temperature Decomposition of Aqueous Gold(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of gold nanoparticles (AuNPs) through the low-temperature decomposition of aqueous Gold(III) hydroxide (Au(OH)₃). This method offers a facile, often single-step, route to producing AuNPs, avoiding the need for harsh reducing agents and high-temperature calcination. The resulting nanoparticles are of high purity and suitable for a variety of applications, including catalysis, nanomedicine, and sensing.[1]
Introduction
The synthesis of gold nanoparticles is a cornerstone of nanotechnology, with applications spanning from biomedical diagnostics to catalysis.[1][2] Traditional methods often rely on the reduction of gold salts, such as tetrachloroauric acid (HAuCl₄), which can introduce impurities. The low-temperature decomposition of aqueous this compound presents a cleaner alternative. In a dry environment, Au(OH)₃ decomposes at around 300°C.[3][4][5] However, in an aqueous or wet environment, this decomposition can occur spontaneously at temperatures just above the freezing point of water, yielding metallic gold nanoparticles.[1][3][4][5]
This document outlines two primary protocols for this low-temperature synthesis: the spontaneous decomposition of aqueous Au(OH)₃ colloids and a copolymer-mediated approach for enhanced control over nanoparticle size.
Data Presentation
The following tables summarize quantitative data extracted from key studies on the low-temperature decomposition of this compound for the synthesis of gold nanoparticles.
Table 1: Effect of Temperature on Gold Nanoparticle Size in a Copolymer-Mediated System
| Reaction Temperature (°C) | Average Nanoparticle Diameter (nm) | Standard Deviation (nm) |
| 60 | 39.3 | 11.7 |
| 80 | 51.0 | 12.9 |
Data sourced from a study on AuNP synthesis using Au(OH)₃ with a triblock copolymer as a reducing and stabilizing agent.[6]
Table 2: Influence of pH on Gold Nanoparticle Synthesis
| pH Condition | General Effect on Nanoparticle Size | Observations |
| Acidic (e.g., pH 2.0) | Larger particles, potential for aggregation | Protonation of hydroxyl groups in reducing agents can decrease reactivity.[7] |
| Neutral (e.g., pH ~7) | Controlled nanoparticle formation | Mild conditions suitable for copolymer-mediated synthesis.[6] |
| Alkaline (e.g., pH 10.0) | Smaller, more uniform particles | Increased reactivity of reducing agents; however, very high pH can redissolve Au(OH)₃ as [Au(OH)₄]⁻, quenching nanoparticle formation.[5][7] |
Experimental Protocols
Protocol 1: Spontaneous Decomposition for Decoration of Silica Spheres
This protocol details a one-pot, one-step method for decorating silica spheres with gold nanoparticles via the in-situ precipitation and decomposition of this compound.[1][3]
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (e.g., 0.01 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Silica spheres (SiO₂) dispersed in water
-
High-purity water
Procedure:
-
In a reaction vessel, add the aqueous dispersion of silica spheres.
-
While stirring, add the HAuCl₄ solution to the silica dispersion.
-
Slowly add the NaOH solution dropwise to the mixture. This will cause the precipitation of this compound onto the surface of the silica spheres.
-
Continue stirring the suspension at room temperature (or slightly elevated temperatures, e.g., up to 80°C, to control the rate of decomposition). The decomposition of the Au(OH)₃ will occur spontaneously in the aqueous environment.
-
The formation of gold nanoparticles will be indicated by a color change in the suspension, typically to a pink or ruby-red color.
-
The resulting silica spheres decorated with gold nanoparticles can be purified by centrifugation and washing with high-purity water.
Protocol 2: Copolymer-Mediated Synthesis of Gold Nanoparticles
This protocol utilizes a triblock copolymer as both a reducing and stabilizing agent to synthesize gold nanoparticles from this compound at mild temperatures.[6]
Materials:
-
This compound (Au(OH)₃) powder
-
Triblock copolymer (e.g., Pluronic® F-127)
-
High-purity water
Procedure:
-
Prepare an aqueous solution of the triblock copolymer (e.g., 1% w/v).
-
Add the this compound powder to the copolymer solution to achieve the desired final gold concentration.
-
Adjust the pH of the mixture to neutral (~7) if necessary.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C or 80°C) with constant stirring.
-
Maintain the temperature and stirring for a sufficient reaction time to allow for the decomposition of Au(OH)₃ and the formation of gold nanoparticles. The solution will typically change color as the nanoparticles form.
-
After the reaction is complete, cool the solution to room temperature. The resulting colloidal dispersion of gold nanoparticles is stabilized by the copolymer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of gold nanoparticles.
Proposed Signaling Pathways
Caption: Proposed pathways for AuNP formation.
References
- 1. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Gold decoration of silica by decomposition of aqueous gold( iii ) hydroxide at low temperatures - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01032C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Gold(III) Hydroxide in Porcelain Decoration and Coloring
Introduction
Gold has been a prized material for porcelain decoration for centuries, imparting a range of colors from brilliant ruby red and purple to shimmering metallic gold. Historically, preparations like "Purple of Cassius," created from gold chloride and tin salts, were used to achieve these vibrant hues.[1][2][3][4][5] Modern advancements in nanomaterials have elucidated that these colors arise from the surface plasmon resonance of gold nanoparticles suspended in the glaze matrix.[6] Gold(III) hydroxide, Au(OH)₃, serves as a valuable precursor for the in-situ generation of gold nanoparticles upon thermal decomposition, offering a method for achieving consistent and brilliant coloration in porcelain.[7][8][9][10] These application notes provide detailed protocols for the preparation of gold-based pigments from this compound and their application in porcelain glazes.
Mechanism of Color Formation
The coloration of porcelain using this compound is based on the thermal decomposition of the hydroxide to form metallic gold nanoparticles (AuNPs). In a dry environment, this compound decomposes to gold(III) oxide (Au₂O₃) at temperatures above 140°C, which in turn decomposes to metallic gold at higher temperatures (around 300°C).[7][8][9][10] When incorporated into a ceramic glaze and fired, these nanoparticles are dispersed throughout the vitrified matrix. The size and shape of the AuNPs, as well as the refractive index of the glaze, determine the resulting color due to the surface plasmon resonance effect.[6] Smaller nanoparticles (around 5 nm) typically produce red-purple hues.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Precursor
This protocol details the synthesis of this compound from chloroauric acid.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare a solution of chloroauric acid in distilled water.
-
Slowly add a solution of sodium hydroxide while stirring continuously.
-
A voluminous, vivid dark yellow precipitate of this compound will form.[9] The reaction is as follows: HAuCl₄ + 4NaOH → Au(OH)₃↓ + 4NaCl + H₂O[9]
-
Wash the precipitate several times with distilled water to remove excess salts.
-
The resulting this compound can be used as a paste or dried carefully at a low temperature (below 140°C) to yield a powder.
Protocol 2: Formulation of a Gold Nanoparticle Glaze
This protocol describes the incorporation of gold, derived from this compound, into a ceramic glaze base. The principle involves the in-situ formation of gold nanoparticles during the firing process.
Materials:
-
This compound (prepared as in Protocol 1) or a colloidal gold solution derived from it.
-
Ceramic glaze base (a standard transparent frit or a custom formulation)
-
Tin oxide (SnO₂) (optional, as an opacifier)[6]
-
Distilled water
-
Mortar and pestle or ball mill
Procedure:
-
Calculate Gold Concentration: Determine the desired weight percentage (wt/wt) of gold in the final glaze. Typical concentrations for achieving color range from 0.015% to 0.100% Au.[6]
-
Mixing:
-
For this compound Paste/Powder: Weigh the appropriate amount of this compound and the dry glaze components. Mix thoroughly in a mortar and pestle or a ball mill to ensure homogeneous distribution.
-
For Colloidal Gold Solution: If a colloidal gold solution is prepared from the hydroxide, it can be mixed with the wet glaze slurry.
-
-
Addition of Opacifier (Optional): Tin oxide (SnO₂) can be added to the glaze formulation (e.g., 4% wt/wt) to modify the opacity and final appearance of the color.[6]
-
Slurry Preparation: Add distilled water to the mixed powders to create a glaze slurry of the desired consistency for application.
-
Sieving: Sieve the glaze slurry through a fine mesh to remove any agglomerates and ensure a smooth application.
Protocol 3: Application and Firing of the Gold-Containing Glaze
This protocol outlines the application of the gold-containing glaze onto a porcelain body and the subsequent firing process.
Materials:
-
Bisque-fired porcelain piece
-
Gold-containing glaze slurry (prepared as in Protocol 2)
-
Brushes, dipping tongs, or spray gun for glaze application
-
Kiln
Procedure:
-
Surface Preparation: Ensure the bisque-fired porcelain surface is clean and free of dust or oils.
-
Glaze Application: Apply the gold-containing glaze to the porcelain piece using your preferred method (brushing, dipping, or spraying) to achieve a uniform thickness.
-
Drying: Allow the glazed piece to dry completely.
-
Firing:
-
Place the dried piece in a kiln.
-
The firing temperature and atmosphere are critical for color development. A standard firing temperature for porcelain is around Cone 018 (approximately 720-850°C or 1329-1562°F).[11]
-
The firing can be done in either an oxidation or a reduction atmosphere, which will affect the final color. A reduction firing is often reported to produce more vibrant red-purple hues.[6]
-
The organic components of any liquid medium will burn out at around 400°C (750°F).[11]
-
A slow and steady increase in temperature is recommended to ensure proper burnout of binders and uniform formation of nanoparticles.
-
-
Cooling: Allow the kiln to cool down naturally.
Data Presentation
The following tables summarize quantitative data for the preparation and application of gold nanoparticle glazes on porcelain.
Table 1: Gold Nanoparticle Concentration and Resulting Color
| Gold Concentration (wt/wt) | Firing Atmosphere | Observed Color | Average AuNP Diameter (nm) (Neat Glaze) | Average AuNP Diameter (nm) (4% SnO₂ Glaze) |
| 0.015% | Reduction | Red-Purple | 4.7 ± 0.7 | 5.2 ± 0.7 |
| 0.050% | Reduction | Red-Purple | 5.5 ± 1.4 | 4.4 ± 0.7 |
| 0.100% | Reduction | Red-Purple | 5.0 ± 0.6 | 4.7 ± 0.3 |
| 0.015% | Oxidation | Lighter, less intense | 5.2 ± 0.7 | 5.2 ± 0.7 |
| 0.050% | Oxidation | Lighter, less intense | 4.2 ± 0.7 | 4.1 ± 0.6 |
| 0.100% | Oxidation | Lighter, less intense | 5.2 ± 1.0 | 5.2 ± 0.9 |
| Data adapted from "Gold Nanoparticle Colorants as Traditional Ceramic Glaze Alternatives."[6] |
Table 2: Firing Parameters for Gold-Based Decorations
| Decoration Type | Firing Temperature Range (°C) | Firing Temperature Range (°F) | Cone Range | Atmosphere |
| Gold Nanoparticle Glaze | 1200 | 2345 | Cone 10 | Reduction or Oxidation |
| Liquid Bright Gold | 720 - 850 | 1329 - 1562 | Cone 018 - 012 | Oxidation |
| Data compiled from various sources.[6][11] |
Visualizations
Diagrams
References
- 1. Purple of Cassius Preparation - 911Metallurgist [911metallurgist.com]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The Creation of Color in Eighteenth-Century Europe: Purple of Cassius [gutenberg-e.org]
- 5. Purple of Cassius - Wikipedia [en.wikipedia.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ceramicpaint.com [ceramicpaint.com]
Application Notes and Protocols: Catalytic Activity of Gold(III) Hydroxide in Carbon Monoxide Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction Gold, traditionally considered catalytically inert, exhibits remarkable activity for various oxidation reactions when prepared as nanoparticles, particularly for the low-temperature oxidation of carbon monoxide (CO). This reaction is of paramount importance for applications such as indoor air purification, automotive exhaust treatment, and gas sensors.[1] A crucial precursor in the synthesis of highly active gold catalysts is Gold(III) hydroxide, Au(OH)₃.[2] Catalysts prepared via the deposition-precipitation of Au(OH)₃ onto various metal oxide supports have demonstrated the ability to oxidize CO at temperatures well below 0°C.[3] This document provides detailed application notes on the performance of these catalysts and standardized protocols for their synthesis and activity evaluation. While the active state of gold is a subject of ongoing research, with evidence pointing towards metallic (Au⁰), cationic (Au³⁺), or partially oxidized (Auδ⁺) species depending on the preparation and reaction conditions, the use of Au(OH)₃ as a precursor is a consistently effective strategy.[4][5][6]
Application Notes
Gold catalysts derived from this compound precursors, typically through deposition-precipitation, are highly effective for low-temperature CO oxidation. The catalytic activity is intricately linked to several factors including the choice of support material, the final oxidation state of the gold, and the gold particle size.
-
Influence of Support: The support material is not merely an inert carrier but plays an active role in the catalytic cycle. Reducible metal oxides like titanium dioxide (TiO₂), iron(III) oxide (Fe₂O₃), and cerium oxide (CeO₂) are often preferred as they can activate oxygen at the metal-support interface.[1][7] For instance, Au/TiO₂ catalysts can exhibit high CO conversion at temperatures below 0°C.[3]
-
Role of Gold(III) Species: Uncalcined catalysts prepared by depositing Au(OH)₃ onto TiO₂ have been shown to contain gold exclusively in the +3 oxidation state. These materials exhibit high, largely temperature-independent CO conversion at very low temperatures (as low as 90 K), suggesting that Au(III) ions themselves can be active sites.[4]
-
Effect of Post-Synthesis Treatment: Thermal treatments (calcination) can convert the Au(III) precursor to metallic gold nanoparticles (Au⁰).[5] The size of these nanoparticles is critical, with a diameter of 2-4 nm often cited as optimal for CO oxidation on TiO₂ supports.[5][8] The catalytic activity of calcined catalysts typically follows a more traditional light-off curve, with conversion increasing with temperature.[9]
-
Moisture and Hydroxyl Groups: The presence of water or surface hydroxyl groups can significantly enhance catalytic activity. It is proposed that water can act as a co-catalyst, facilitating the activation of O₂ through the formation of hydroperoxy (OOH) intermediates.[10][11]
Data Presentation
The following table summarizes the performance of various gold catalysts, primarily synthesized from Au(III) precursors, in CO oxidation reactions.
| Catalyst System | Support Material | Preparation Method | Reaction Temperature (°C) | CO Conversion (%) | Turnover Frequency (TOF) (s⁻¹) | Reference(s) |
| Au/Mg(OH)₂ | Magnesium Hydroxide | Colloidal Deposition | -85 to 20 | ~100 | Not Reported | [9] |
| Au/TiO₂ (uncalcined) | Titanium Dioxide | Deposition-Precipitation | -183 (90 K) | Active | Not Reported | [4] |
| Au₂₅/MnO₂ | Manganese Dioxide | Not Specified | -50 | 100 | 1.52 mol_CO h⁻¹ g_Au⁻¹ at -70°C | [12] |
| Au/α-Fe₂O₃ | Iron(III) Oxide | Not Specified | 75 | Not Reported | 0.163 | [6] |
| Au/Fe_OH_11.2 | Hydrated Iron Oxide | Deposition-Precipitation | 25 | 90 (T₉₀) | Not Reported | [13] |
| Au/Fe_O_300 | Iron(III) Oxide | Deposition-Precipitation | 30 | 85 | Not Reported | [13] |
Experimental Protocols
Protocol 1: Synthesis of Au/TiO₂ Catalyst by Deposition-Precipitation
This protocol describes the synthesis of a gold catalyst on a titanium dioxide support, a widely studied system for CO oxidation.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Titanium dioxide (TiO₂, e.g., P25)
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized water
Procedure:
-
Prepare a 0.01 M aqueous solution of HAuCl₄.
-
Disperse the desired amount of TiO₂ support material in deionized water to form a slurry (e.g., 1 g TiO₂ in 100 mL water).
-
Heat the TiO₂ slurry to 70°C with vigorous stirring.
-
Add the HAuCl₄ solution to the heated slurry.
-
Slowly add the 1 M NaOH solution dropwise to the mixture while monitoring the pH. Continue adding NaOH until the pH reaches and is maintained at a value between 7 and 8. This process precipitates this compound (Au(OH)₃) onto the TiO₂ support.[3]
-
Age the mixture by stirring at 70°C for 1 hour.
-
Cool the mixture to room temperature.
-
Filter the solid catalyst and wash it thoroughly with warm deionized water until no chloride ions are detected in the filtrate (tested with AgNO₃ solution).
-
Dry the catalyst overnight in an oven at 80-100°C.
-
The resulting uncalcined catalyst contains Au(III) species. For conversion to metallic gold nanoparticles, the dried powder can be calcined in air at a specific temperature (e.g., 200-400°C) for several hours.[5]
Protocol 2: Characterization of the Gold Catalyst
To understand the catalyst's properties, the following characterization techniques are recommended:
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of gold nanoparticles on the support.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and determine the oxidation states of gold (e.g., Au³⁺, Au⁰).[6]
-
X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS provide detailed information on the oxidation state and coordination environment of the gold atoms, which is crucial for identifying the active species.[4]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To accurately determine the actual gold loading on the support.
Protocol 3: Evaluation of Catalytic Activity for CO Oxidation
This protocol outlines a standard procedure for testing the catalyst's performance in a continuous flow fixed-bed reactor.
Equipment:
-
Fixed-bed quartz or stainless steel reactor
-
Temperature controller and furnace
-
Mass flow controllers (MFCs) for precise gas composition
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a methanizer and flame ionization detector (FID) for analyzing CO and CO₂.
Procedure:
-
Load a specific amount of the catalyst (e.g., 50-100 mg) into the reactor, supported by quartz wool.
-
Pre-treat the catalyst as required. This may involve heating in an inert gas (e.g., He or N₂) or a reactive gas stream to a specific temperature to clean the surface or activate the catalyst.
-
Cool the reactor to the desired starting temperature (e.g., -75°C).[12]
-
Introduce the reactant gas mixture. A typical composition is 1% CO, 10% O₂, and balance He, with a total flow rate adjusted to achieve a desired space velocity (e.g., 30,000 mL·h⁻¹·g_cat⁻¹).[9]
-
Perform a temperature-programmed oxidation (light-off test) by ramping the temperature at a controlled rate (e.g., 1-5°C/min) while continuously analyzing the composition of the effluent gas stream with the GC.
-
Calculate the CO conversion at each temperature point using the following formula: CO Conversion (%) = ([CO]_in - [CO]_out) / [CO]_in * 100
Visualizations
Caption: Workflow for synthesis, characterization, and testing of gold catalysts.
Caption: Proposed mechanism involving a water-assisted pathway on an active gold site.
References
- 1. Critical Review of Low-Temperature CO Oxidation and Hysteresis Phenomenon on Heterogeneous Catalysts [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Low-temperature oxidation of carbon monoxide with gold(III) ions supported on titanium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ‘Unifying theory’ proposed for carbon monoxide oxidation on supported gold nanoparticles | Research | Chemistry World [chemistryworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing aggregation during Gold(III) hydroxide precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing aggregation during the precipitation of gold(III) hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind precipitating this compound?
This compound, Au(OH)₃, is typically precipitated from a solution of chloroauric acid (HAuCl₄) by increasing the pH through the addition of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction involves the hydrolysis of the gold(III) complex ion, [AuCl₄]⁻, to form insoluble this compound.
Q2: Why is aggregation a common problem during this compound precipitation?
This compound nanoparticles have a high surface energy and tend to agglomerate to minimize this energy. This process, known as aggregation, is driven by van der Waals forces. Without a stabilizing agent to counteract these forces, the newly formed nanoparticles will rapidly and often irreversibly clump together, leading to a loss of desired nanoscale properties.
Q3: What is the role of a stabilizing agent in preventing aggregation?
Stabilizing agents are molecules that adsorb to the surface of the newly formed this compound nanoparticles, preventing them from coming into close contact and aggregating. They provide either electrostatic or steric repulsion.
-
Electrostatic stabilization involves the formation of an electrical double layer around the particles, leading to repulsion between them.
-
Steric stabilization is achieved by long-chain polymers that create a physical barrier around the particles.
Common stabilizing agents include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG), as well as small molecules like citrate.[1][2]
Q4: How does pH influence the precipitation and aggregation of this compound?
The pH of the reaction medium is a critical parameter that affects both the precipitation and stability of this compound nanoparticles. As the pH of a chloroauric acid solution increases, hydrolysis of the [AuCl₄]⁻ ion occurs, leading to the formation of various hydroxo species and ultimately the precipitation of Au(OH)₃. However, the surface charge of the nanoparticles is also pH-dependent. At a specific pH, known as the isoelectric point, the surface charge is zero, and the nanoparticles are most prone to aggregation due to the absence of electrostatic repulsion. Therefore, maintaining the pH away from the isoelectric point is crucial for stability.[3]
Q5: What is the visual indication of this compound nanoparticle aggregation?
A well-dispersed solution of spherical gold nanoparticles typically appears as a ruby-red color. As the particles begin to aggregate, the color of the solution will shift to purple or blue. Severe aggregation will result in the formation of a black precipitate and a colorless supernatant.[4][5] This color change is due to a shift in the surface plasmon resonance of the nanoparticles.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The solution immediately turns dark blue, purple, or black upon adding the base. | 1. Rapid Precipitation and Aggregation: The rate of base addition was too fast, leading to rapid, uncontrolled nucleation and subsequent aggregation. 2. Incorrect pH: The final pH of the solution is at or near the isoelectric point of the gold hydroxide nanoparticles, minimizing electrostatic repulsion. 3. Insufficient Stabilization: The concentration of the stabilizing agent is too low to effectively coat the nanoparticle surfaces. | 1. Slow Down Base Addition: Add the base dropwise while vigorously stirring the solution to ensure homogeneous mixing and controlled particle growth. 2. Adjust pH: Ensure the final pH is in a range that promotes nanoparticle stability (typically alkaline for citrate or PVP stabilization). This may require careful pH monitoring during the synthesis. 3. Increase Stabilizer Concentration: Increase the concentration of the stabilizing agent. Refer to the data tables below for recommended concentration ranges. |
| A black precipitate forms over time, even if the initial solution was red. | 1. Post-synthesis Aggregation: The nanoparticles are not sufficiently stabilized for long-term storage. This can be due to changes in pH, ionic strength, or temperature. 2. Ostwald Ripening: Smaller, less stable nanoparticles are dissolving and redepositing onto larger, more stable particles, leading to an overall increase in particle size and eventual precipitation. | 1. Optimize Storage Conditions: Store the nanoparticle solution at a stable temperature (typically 4°C) and in a buffer that maintains a stable pH and low ionic strength. 2. Use a More Effective Stabilizer: Consider using a different or a higher molecular weight stabilizing agent that provides better long-term stability. |
| The UV-Vis spectrum shows a broad peak or a second peak at a longer wavelength. | 1. Polydispersity: The nanoparticles have a wide range of sizes. 2. Aggregation: The presence of a second peak, particularly at longer wavelengths (red-shifted), is a strong indicator of nanoparticle aggregation.[4][5][6] | 1. Improve Synthesis Control: To achieve a narrower size distribution, ensure precise control over reaction parameters such as temperature, stirring rate, and the rate of reagent addition. 2. Address Aggregation: Follow the solutions for immediate or post-synthesis aggregation mentioned above. The UV-Vis spectrum is a valuable tool for diagnosing the stability of your nanoparticle solution. |
| The final particle size is larger than desired. | 1. Slow Nucleation, Fast Growth: Conditions favor the growth of existing nuclei over the formation of new ones. This can be influenced by temperature and reagent concentrations. 2. Incorrect Reagent Ratios: The ratio of the gold precursor to the reducing/stabilizing agent can significantly impact the final particle size. | 1. Adjust Temperature: Lowering the reaction temperature can sometimes favor nucleation over growth, leading to smaller particles. 2. Modify Reagent Ratios: Experiment with different ratios of the gold precursor to the stabilizing agent. Refer to the data tables for guidance. |
Data Presentation
Table 1: Effect of pH on Gold Nanoparticle Size
| Precursor System | pH | Average Particle Size (nm) | Observations | Reference |
| HAuCl₄ / Ascorbic Acid | 2.0 | ~50 | Larger particles | [7] |
| HAuCl₄ / Ascorbic Acid | 6.0 | ~35 | Decreasing size with increasing pH | [7] |
| HAuCl₄ / Ascorbic Acid | 10.0 | 20-40 | Smallest and most stable particles | [7] |
| HAuCl₄ / Plant Extract | 5 | 20-200 | Aggregation observed | [8] |
| HAuCl₄ / Plant Extract | 7-9 | 6-20 | Homogeneous and spherical, no aggregation | [8] |
Table 2: Effect of Stabilizer (PVP) Concentration and Molecular Weight on Gold Nanoparticle Size
| Gold Precursor | PVP Molecular Weight (kDa) | PVP Concentration (wt%) | Average Particle Size (nm) | Reference |
| HAuCl₄ | 10 | 4.0 | ~4 | [1] |
| HAuCl₄ | 40 | 4.0 | ~8 | [1] |
| HAuCl₄ | 350 | 4.0 | ~25 | [1] |
| HAuCl₄ in DES | 10 | 1.0 | Heterogeneous | [2][9] |
| HAuCl₄ in DES | 40 | 1.0 | 15-23 | [2][9] |
| HAuCl₄ in DES | 360 | 1.0 | 15-23 | [2][9] |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound Nanoparticles using NaOH
This protocol describes a basic method for precipitating this compound. For enhanced stability, a stabilizing agent from Protocol 2 should be incorporated.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of chloroauric acid (HAuCl₄) in deionized water.
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) in deionized water.
-
-
Precipitation:
-
Place a known volume of the HAuCl₄ solution in a clean glass beaker with a magnetic stir bar.
-
Begin vigorous stirring.
-
Slowly, add the NaOH solution dropwise to the HAuCl₄ solution.
-
Monitor the pH of the solution. Continue adding NaOH until the desired pH is reached (typically in the range of 7-9 for initial precipitation).
-
A color change from yellow to a ruby red suspension should be observed, indicating the formation of gold nanoparticles. A brown precipitate indicates the formation of larger this compound aggregates.
-
-
Washing and Storage:
-
The nanoparticles can be purified by centrifugation and resuspension in a suitable buffer or deionized water.
-
Store the final suspension at 4°C.
-
Protocol 2: Synthesis of Stable Gold Nanoparticles using PVP as a Stabilizer
This protocol utilizes Polyvinylpyrrolidone (PVP) as a stabilizing agent to prevent aggregation.
-
Preparation of Solutions:
-
Prepare a 0.25 mM solution of HAuCl₄ in a suitable solvent (e.g., water or a deep eutectic solvent).
-
Prepare a solution of PVP (e.g., 40 kDa) in the same solvent (e.g., 1 wt%).
-
Prepare a reducing agent solution, such as L-ascorbic acid (e.g., 0.2 mM).
-
-
Synthesis:
-
Heat the HAuCl₄ solution to a specific temperature (e.g., 80°C) under constant stirring.
-
Add the PVP solution and allow it to dissolve completely.
-
Reduce the temperature to the reaction temperature (e.g., 60°C).
-
Add the pre-heated reducing agent solution to the gold-PVP mixture.
-
Continue stirring for a set period (e.g., 24 hours) to ensure the reaction is complete.
-
The formation of a stable, colored colloidal solution indicates the successful synthesis of stabilized gold nanoparticles.[2][9]
-
Visualizations
Caption: Workflow for the synthesis and characterization of stable this compound nanoparticles.
Caption: Chemical pathway showing the formation of stable vs. aggregated this compound nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. edinburghanalytical.com [edinburghanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Technical Support Center: Optimizing pH for Controlled Synthesis of Gold(III) Hydroxide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the controlled synthesis of Gold(III) hydroxide, Au(OH)₃. The following guides offer answers to frequently asked questions and troubleshooting solutions for common experimental issues, with a core focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis pH-dependent? this compound, Au(OH)₃, also known as auric acid, is an inorganic compound where gold is in the +3 oxidation state.[1][2] Its synthesis is highly dependent on pH because it is typically formed through the hydrolysis of a gold(III) complex precursor, such as tetrachloroauric acid (HAuCl₄).[3][4][5] As the pH of the precursor solution increases, the chloride ligands are successively replaced by hydroxide ions, leading to the formation of various aquahydroxogold(III) complexes until the neutral and poorly soluble Au(OH)₃ species precipitates out of the solution.[3][4]
Q2: What is the common precursor for this compound synthesis and how is it prepared? The most common precursor is tetrachloroauric acid (H[AuCl₄]), often referred to as chloroauric acid.[6][7] It is typically produced by dissolving metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid.[7][8][9]
Q3: How does the gold species change as pH increases from the HAuCl₄ precursor? Starting with the tetrachloroaurate ion, [AuCl₄]⁻, in an acidic solution, an increase in pH initiates a series of hydrolysis reactions.[4][10] This process involves the stepwise replacement of chloride ions (Cl⁻) with hydroxide ions (OH⁻), forming a range of intermediate species represented by the general formula [AuCl₄₋ₙ(OH)ₙ]⁻.[3] As the pH continues to rise into the neutral and mildly alkaline range, the predominant species becomes the neutral, insoluble this compound, Au(OH)₃, which then precipitates.[3][11]
Q4: What is the optimal pH range for precipitating this compound? The optimal pH range for precipitating this compound with high and homogeneous dispersion is between 6 and 10.[3] Within this window, the hydrolysis of the gold(III) precursor is sufficiently advanced to form the insoluble hydroxide, but the pH is not so high as to cause its re-dissolution.
Q5: Is this compound stable at very high pH values? No, this compound is amphoteric, meaning it can react as both an acid and a base.[1][6] In strongly alkaline environments (e.g., pH > 11), the Au(OH)₃ precipitate can re-dissolve to form soluble tetrahydroxoaurate(III) ions, [Au(OH)₄]⁻.[12] This behavior is a critical factor to control, as excessively high pH will lead to a loss of product yield.[12]
Q6: Why do I sometimes get a purple or red solution instead of a brown precipitate? The formation of a purple or red color indicates the presence of gold nanoparticles (AuNPs), not this compound.[13][14] This occurs when the Gold(III) ions are reduced to elemental gold (Au⁰) instead of undergoing hydrolysis and precipitation. This can be caused by the presence of reducing agents in the reaction mixture, elevated temperatures, or the choice of base, which might have reducing properties. The synthesis of AuNPs is a competing reaction pathway that must be carefully avoided if Au(OH)₃ is the desired product.
Troubleshooting Guide
Problem: I am getting a very low yield, or no this compound precipitate is forming.
-
Possible Cause 1: Incorrect pH. The pH of your solution may be either too low (acidic) or too high (strongly alkaline). In acidic conditions (pH < 4), the gold precursor will not sufficiently hydrolyze to precipitate.[10] In highly alkaline conditions (pH > 11), the formed Au(OH)₃ will re-dissolve into soluble [Au(OH)₄]⁻ ions.[12]
-
Solution: Calibrate your pH meter before starting. Add your base (e.g., NaOH, Na₂CO₃) dropwise with vigorous stirring, monitoring the pH closely. Aim for a final pH within the optimal 6-10 range.[3] If you have overshot the pH, you may be able to carefully adjust it back with a dilute acid, but this can affect particle morphology.
-
-
Possible Cause 2: Low Precursor Concentration. If the concentration of the gold precursor (HAuCl₄) is too low, precipitation may not occur even at the correct pH.[15]
-
Solution: Verify the concentration of your stock HAuCl₄ solution. Ensure your calculations for the reaction volume and concentrations are correct.
-
Problem: My precipitate is not the expected yellow-brown color; it's dark purple, red, or black.
-
Possible Cause: Unintended Reduction to Gold Nanoparticles (AuNPs). Your reaction conditions are favoring the reduction of Au(III) to Au(0) instead of precipitation of Au(OH)₃. This can be triggered by contaminants acting as reducing agents, excessive heat, or light.
Problem: The results are inconsistent from one experiment to the next.
-
Possible Cause 1: Inconsistent pH Control. Minor variations in the final pH or the rate of base addition can significantly impact the outcome.
-
Solution: Standardize your procedure. Add the base at a consistent, slow rate to a well-stirred solution to avoid localized pH "hot spots." Always use a freshly calibrated pH meter.
-
-
Possible Cause 2: Aging of the Precipitate. The properties of the Au(OH)₃ precipitate can change over time in the solution, a process known as aging.[15] This can affect its filterability and reactivity.
-
Solution: Be consistent with the stirring time and the duration the precipitate is left in the mother liquor before filtration and washing. Document these times in your protocol.
-
Problem: The precipitate is extremely fine and difficult to filter.
-
Possible Cause: Amorphous Particle Formation. this compound often precipitates as an X-ray amorphous solid with very small particle sizes, which can clog filter membranes.[3][5]
-
Solution: Instead of vacuum filtration, consider using a centrifuge to pellet the precipitate. Carefully decant the supernatant, then resuspend the solid in deionized water for washing, repeating the centrifugation process several times.
-
Data Presentation
Table 1: pH-Dependent Speciation of Au(III) from [AuCl₄]⁻ Precursor
| pH Range | Dominant Gold Species | State in Aqueous Solution |
| < 4 | [AuCl₄]⁻ and partially hydrolyzed [AuClₓ(OH)₄₋ₓ]⁻ (x ≥ 2)[10] | Soluble |
| 6 - 10 | Au(OH)₃ (or Au₂O₃·nH₂O)[3] | Insoluble Precipitate |
| > 11 | [Au(OH)₄]⁻[12] | Soluble |
Table 2: Key Parameters for this compound Precipitation
| Parameter | Recommended Condition | Notes |
| Precursor | Tetrachloroauric acid (HAuCl₄)[2][6] | Typically used as an aqueous solution. |
| Base | Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)[2][5][6] | Add dropwise to avoid rapid pH changes. |
| Optimal pH | 6 - 10[3] | The key parameter for maximizing yield. |
| Temperature | Room Temperature | Higher temperatures may promote reduction to AuNPs.[16] |
| Appearance | Brown or yellow-brown powder[1][5][13] | X-ray amorphous solid.[3] |
Experimental Protocols
Protocol: Alkaline-Mediated Precipitation of Au(OH)₃ from HAuCl₄
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), 1.0 M solution
-
Deionized, distilled water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes (recommended) or filtration apparatus
Methodology:
-
Prepare Precursor Solution: Dissolve a precisely weighed amount of HAuCl₄·3H₂O in deionized water to create a stock solution of known concentration (e.g., 25 mM). Safety Note: HAuCl₄ is corrosive; handle with appropriate personal protective equipment (PPE).
-
Prepare Base Solution: Prepare a 1.0 M solution of Na₂CO₃ or NaOH in deionized water.
-
Initiate Precipitation:
-
Place a known volume of the HAuCl₄ solution into a beaker with a magnetic stir bar.
-
Begin stirring at a moderate, consistent speed.
-
Immerse the calibrated pH electrode into the solution.
-
-
pH Adjustment:
-
Slowly add the alkaline solution (Na₂CO₃ or NaOH) drop by drop to the stirring gold precursor solution.
-
A brown precipitate will begin to form as the pH rises.[5]
-
Continuously monitor the pH, adding the base until the pH is stable within the target range of 7-8. Avoid overshooting the pH.
-
-
Aging: Allow the suspension to stir for a predetermined amount of time (e.g., 1-2 hours) at room temperature to ensure the reaction is complete.
-
Collection and Washing:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at a sufficient speed (e.g., 8000 rpm for 10 minutes) to obtain a compact pellet of the Au(OH)₃ precipitate.
-
Carefully decant and discard the supernatant liquid.
-
Add deionized water to the tube, resuspend the pellet thoroughly (vortexing may be necessary), and repeat the centrifugation.
-
Repeat the washing step 2-3 more times to remove residual ions like Na⁺ and Cl⁻.
-
-
Drying: After the final wash, the resulting Au(OH)₃ paste can be freeze-dried or dried in a desiccator under vacuum to yield a fine brown powder.[5]
Mandatory Visualizations
Caption: Logical flow of Gold(III) speciation as a function of solution pH.
Caption: Standard experimental workflow for Au(OH)₃ synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchmap.jp [researchmap.jp]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. Chloroauric acid - Wikipedia [en.wikipedia.org]
- 8. chm.bris.ac.uk [chm.bris.ac.uk]
- 9. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gold decoration of silica by decomposition of aqueous gold( iii ) hydroxide at low temperatures - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01032C [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Gold(III) Hydroxide Structure Determination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gold(III) hydroxide, Au(OH)₃. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to determine the exact structure of the this compound I've synthesized?
A1: Determining the precise structure of this compound is challenging due to several inherent properties of the compound:
-
Amorphous Nature: this compound precipitate is often X-ray amorphous, meaning it lacks the long-range crystalline order necessary for standard X-ray diffraction (XRD) analysis.[1][2][3][4] Instead of sharp diffraction peaks, XRD patterns typically show broad, diffuse halos, which makes definitive structural assignment difficult.[2][5][6][7]
-
Inherent Instability: The compound is thermally unstable and can easily dehydrate. Even at temperatures just above 140°C, it begins to lose water to form gold(III) oxide (Au₂O₃).[8][9] This process can even occur at lower temperatures in aqueous environments.[10]
-
Ambiguity in Composition: For years, there has been uncertainty as to whether the precipitate formed from neutralizing a gold(III) salt solution is truly Au(OH)₃ or a hydrous gold(III) oxide (Au₂O₃·nH₂O).[1][2][3][4] While several studies combining techniques like Thermogravimetric Analysis (TGA) and X-ray Absorption Spectroscopy (XAS) have concluded the composition is indeed Au(OH)₃, this historical ambiguity highlights the compound's complexity.[1][2][4]
-
Polymeric Structure: Evidence suggests that Au(OH)₃ may exist as a linear polymer with hydroxyl groups bridging the gold(III) centers, rather than a simple monomeric molecule.[1][4]
Q2: My XRD pattern for Au(OH)₃ shows no sharp peaks, just a broad hump. How can I confirm I've synthesized the correct material?
A2: An amorphous XRD pattern is characteristic of Au(OH)₃.[2] To confirm your synthesis, you should employ a combination of other characterization techniques that do not rely on long-range crystallinity:
-
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for probing the local atomic environment.[11] XANES can confirm the Au(III) oxidation state, while EXAFS can determine the coordination number and bond lengths of the nearest neighboring atoms (e.g., Au-O bonds).[1][2][11][12]
-
Thermogravimetric/Differential Thermal Analysis (TG/DTA): This method is crucial for confirming the composition. The thermal decomposition of Au(OH)₃ typically occurs in two distinct steps, which can be observed in the TGA curve.[2]
-
Dehydration to Au₂O₃.
-
Decomposition of Au₂O₃ to metallic Au.
-
-
Transmission Electron Microscopy (TEM): TEM can reveal the morphology and particle size of your precipitate. Au(OH)₃ often forms spherical nanoparticles, approximately 9 nm in diameter.[1][4]
-
¹⁹⁷Au Mössbauer Spectroscopy: This technique can provide information about the oxidation state and coordination environment of the gold atoms, helping to distinguish Au(OH)₃ from other gold species.[1][4]
Troubleshooting Guides
Issue 1: Premature decomposition of Au(OH)₃ sample during characterization.
Your sample appears to change composition or color during analysis, suggesting it is decomposing.
-
Cause: this compound is highly sensitive to heat and light.[13] Many analytical techniques can induce decomposition. For instance, dehydration can begin at temperatures as low as 310 K (~37°C) and is significant above 140°C.[2][8][9] High-energy electron beams in microscopy can also cause dehydration and reduction to metallic gold.[2]
-
Solution Workflow:
Troubleshooting workflow for Au(OH)₃ decomposition.
Experimental Data & Protocols
Thermal Decomposition Data
The thermal decomposition of a solid Au(OH)₃ sample, when analyzed by TG/DTA, shows distinct stages that can be used for identification.
| Thermal Event | Approximate Peak Temperature (DTA) | Weight Loss (TG) | Reaction |
| Dehydration | ~310 K (37°C) | ~8.4% | 2Au(OH)₃(s) → Au₂O₃(s) + 3H₂O(g)[14] |
| Decomposition | ~570 K (297°C) | ~9.6% | 2Au₂O₃(s) → 4Au(s) + 3O₂(g) |
| Data sourced from TG/DTA analysis with a heating rate of 0.5 K/min.[2] |
Structural Parameters from EXAFS
EXAFS provides data on the local atomic environment around the gold atom, which is crucial for amorphous materials.
| Interaction | Coordination Number (N) | Bond Length (R / Å) | Note |
| Au-O | 3.63 ± 0.37 | 1.97 ± 0.01 | Consistent with a four-coordinate, square-planar geometry around the Au(III) center.[2] |
| Data obtained from fitting the EXAFS spectrum of a solid Au(OH)₃ precipitate.[2] |
Protocol: Synthesis of Au(OH)₃ Precipitate
This protocol describes a standard method for synthesizing amorphous this compound from a chloroauric acid precursor.
Critical Considerations for Synthesis:
-
Purity: Ensure the final product is washed thoroughly to remove residual chlorides, which can form stable chloro-complexes with gold and affect subsequent reactions.[1]
-
Drying: Avoid high temperatures during drying to prevent premature dehydration to Au₂O₃. Freeze-drying (lyophilization) is an effective method.
-
Freshness: Due to its instability, it is best to characterize the Au(OH)₃ precipitate as soon as possible after synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmap.jp [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. icdd.com [icdd.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Gold decoration of silica by decomposition of aqueous gold( iii ) hydroxide at low temperatures - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01032C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. usbio.net [usbio.net]
- 14. webqc.org [webqc.org]
Technical Support Center: Stabilizing Gold(III) Hydroxide in Wet Environments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of Gold(III) hydroxide in wet or aqueous environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in wet environments?
A1: this compound, often represented as Au(OH)₃, is an inorganic compound used as a precursor in the synthesis of gold-based nanomaterials and catalysts.[1] Its stability is a significant concern in wet environments because it is inherently unstable in aqueous solutions and tends to spontaneously decompose, especially with an increase in temperature, to form gold nanoparticles (AuNPs).[2][3] This decomposition can interfere with experiments where a stable this compound solution or suspension is required. The exact structure of the precipitate formed from auric acid solutions is complex and may also be represented as hydrous gold(III) oxide (Au₂O₃·nH₂O).[4]
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in wet environments is primarily influenced by:
-
Temperature: Higher temperatures accelerate the decomposition of this compound into gold nanoparticles.[2][4] It has been observed to be unstable at temperatures above the freezing point of water.[2][3]
-
pH: The pH of the solution plays a critical role. This compound precipitates from acidic solutions of tetrachloroauric acid (HAuCl₄) as the pH increases. However, it can redissolve at very high pH values due to the formation of aurate ions (e.g., [Au(OH)₄]⁻).[1]
-
Light: this compound is light-sensitive and can decompose to metallic gold upon exposure to light.[5]
-
Presence of Reducing and Stabilizing Agents: Certain organic molecules can act as reducing agents, promoting the formation of gold nanoparticles, while others can act as capping or stabilizing agents that can either control the growth of nanoparticles or potentially stabilize the hydroxide form.
Q3: How can I prepare this compound in the lab?
A3: A common laboratory method for the synthesis of this compound is by the neutralization of an aqueous solution of chloroauric acid (HAuCl₄) with an alkali, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] The dropwise addition of the alkaline solution to the chloroauric acid solution leads to the precipitation of this compound.
Troubleshooting Guides
Issue 1: Premature precipitation or unexpected formation of a brownish solid.
-
Question: I am trying to prepare a solution containing Gold(III) ions, but a brownish precipitate forms immediately. How can I prevent this?
-
Answer: This precipitate is likely this compound. Its formation is highly dependent on the pH of your solution. This compound is known to precipitate from aqueous solutions of HAuCl₄ as the pH increases.[4] To prevent this, ensure that your solution remains acidic. If your experimental conditions require a higher pH, you may need to add a stabilizing agent before adjusting the pH.
Issue 2: My this compound suspension is unstable and changes color over time.
-
Question: I have prepared a suspension of this compound, but its color changes from yellow/brown to reddish or purple over a short period. What is happening and how can I stop it?
-
Answer: The color change is a strong indication that the this compound is decomposing to form gold nanoparticles (AuNPs). The final color depends on the size and shape of the nanoparticles. This process is accelerated by heat and light.[2][3][5] To improve stability:
-
Work at low temperatures: Store and handle your this compound suspension at or below 4°C.[5]
-
Protect from light: Use amber-colored vials or wrap your containers in aluminum foil to prevent photochemical decomposition.[5]
-
Use stabilizing agents: The addition of capping agents can inhibit the growth of nanoparticles and may help stabilize the hydroxide suspension.
-
Issue 3: I am trying to use this compound as a precursor for nanoparticle synthesis, but I cannot control the size of the resulting nanoparticles.
-
Question: I am intentionally decomposing this compound to synthesize gold nanoparticles, but the resulting particle size is inconsistent. How can I gain better control?
-
Answer: Controlling the size of gold nanoparticles synthesized from this compound requires careful control over the reaction kinetics. Key parameters to adjust include:
-
Rate of reducing agent addition: A slower, more controlled addition of a reducing agent can lead to more uniform nucleation and growth.
-
Temperature: The reaction temperature directly affects the kinetics of nanoparticle formation. Experiment with different temperatures to find the optimal condition for your desired size.[4]
-
pH: The pH of the solution can influence the rate of reduction and the final particle size.[6]
-
Capping Agents: The choice and concentration of the capping agent are crucial for controlling particle growth and preventing aggregation. Common capping agents include trisodium citrate and polyvinylpyrrolidone (PVP).
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the conditions. The following tables summarize key quantitative data found in the literature.
Table 1: Solubility of this compound in Aqueous Solutions
| Form of Au(OH)₃ | Temperature (°C) | Solubility (mol/L) | Reference |
| Stable (red) | 25 | 2.5 x 10⁻⁸ | [1] |
| Least Stable (white) | 25 | 2.5 x 10⁻⁵ | [1] |
Table 2: Thermal Decomposition of this compound
| Decomposition Step | Temperature (°C) | Reaction | Reference |
| Dehydration | > 140 | 2Au(OH)₃ → Au₂O₃ + 3H₂O | [7] |
| Decomposition to Gold | > 160 | 2Au₂O₃ → 4Au + 3O₂ | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard method for precipitating this compound from chloroauric acid.
Materials:
-
Chloroauric acid (HAuCl₄) solution (e.g., 1 mM)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Stir plate and stir bar
-
Beakers and pipettes
Procedure:
-
Place a known volume of the HAuCl₄ solution in a beaker on a stir plate and begin stirring.
-
Slowly, add the NaOH solution dropwise to the HAuCl₄ solution.
-
A brownish precipitate of this compound will begin to form as the pH increases.
-
Continue adding NaOH until no further precipitation is observed.
-
The precipitate can be collected by centrifugation or filtration and washed with deionized water to remove excess salts.
Troubleshooting:
-
No precipitate forms: The pH may not be high enough. Continue adding NaOH while monitoring the pH.
-
Precipitate redissolves: You may have added too much NaOH, leading to the formation of soluble aurate ions.
Protocol 2: Stabilization of this compound Decomposition Product (Gold Nanoparticles) with Citrate
This protocol details the synthesis of citrate-capped gold nanoparticles, a common product of this compound decomposition, where citrate acts as both a reducing and capping agent.
Materials:
-
1.0 mM Hydrogen tetrachloroaurate (HAuCl₄) solution
-
1% Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution
-
Stirring hot plate and stir bar
-
Erlenmeyer flask
Procedure:
-
Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask on a stirring hot plate.
-
Bring the solution to a rolling boil.
-
While stirring vigorously, quickly add 2 mL of the 1% trisodium citrate solution.
-
The solution will gradually change color, indicating the formation of gold nanoparticles.
-
Continue heating and stirring until the solution turns a deep red color, which typically takes about 10 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature. The resulting colloidal gold solution is stable for an extended period.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 7. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
effect of calcination temperature on Au(OH)3 derived catalysts
Technical Support Center: Au(OH)₃ Derived Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the calcination of gold catalysts derived from gold(III) hydroxide, Au(OH)₃.
Frequently Asked Questions (FAQs)
Q1: What is calcination and why is it a critical step for Au(OH)₃ derived catalysts?
A1: Calcination is a thermal treatment process used to heat a solid material to a high temperature in a controlled atmosphere.[1] For catalysts derived from Au(OH)₃, this step is crucial for several reasons:
-
Decomposition: It decomposes the gold hydroxide precursor (Au(OH)₃) into catalytically active metallic gold (Au) or gold oxide (Au₂O₃) species.
-
Moisture Removal: It removes physically adsorbed water and chemically bound hydroxyl groups.[2]
-
Stabilization: It helps to anchor the gold nanoparticles onto the support material, strengthening the metal-support interaction.[2][3][4]
-
Structural Development: It finalizes the pore structure and surface area of the catalyst support.[2]
Q2: What is the typical calcination temperature range for gold catalysts?
A2: The optimal calcination temperature is highly dependent on the support material and the target application. However, a general range is between 200°C and 500°C. For instance, an optimal temperature of 200°C was found for Au/TiO₂ and Au/Al₂O₃ catalysts used in CO oxidation.[5] In other applications, temperatures as low as 150°C or as high as 550°C have been reported to yield maximum catalytic activity.[6][7]
Q3: What happens if the calcination temperature is too low?
A3: An insufficient calcination temperature can lead to:
-
Incomplete Decomposition: The Au(OH)₃ precursor may not fully convert to the active metallic gold species, resulting in lower catalytic activity.
-
Presence of Impurities: Volatile impurities or residual water and hydroxyl groups may remain, which can negatively affect catalyst performance.[2]
-
Poor Adhesion: The gold nanoparticles may not be strongly anchored to the support, leading to instability and leaching during the reaction.
Q4: What are the consequences of an excessively high calcination temperature?
A4: High calcination temperatures (e.g., above 500-600°C) are generally detrimental and can cause:
-
Sintering: Gold nanoparticles can migrate on the support surface and aggregate into larger particles.[8][9] This drastically reduces the number of active sites and lowers catalytic activity.
-
Support Degradation: The support material itself can undergo phase transformations or a collapse of its porous structure, leading to a significant decrease in surface area.[7] For example, γ-Al₂O₃ support properties can change significantly at temperatures of 600°C and above.[10]
-
Strong Metal-Support Interaction (SMSI): In some cases, very high temperatures can lead to the encapsulation of gold particles by the support material, rendering them inaccessible to reactants.
Troubleshooting Guides
Problem 1: My catalyst exhibits very low or no catalytic activity.
| Possible Cause | Troubleshooting Step |
| Incomplete Precursor Decomposition | The calcination temperature may have been too low. Verify the decomposition temperature of Au(OH)₃ using Thermal Gravimetric Analysis (TGA). Consider increasing the calcination temperature in increments of 50°C. For some systems, activity is only observed after calcination.[3][4] |
| Gold Particle Sintering | The calcination temperature may have been too high. Characterize the gold particle size using Transmission Electron Microscopy (TEM). If particles are larger than desired (>5-10 nm), re-synthesize the catalyst using a lower calcination temperature.[5][8] |
| Low Gold Loading | The gold precursor may not have deposited correctly. Confirm the actual gold loading using Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF). |
| Support Incompatibility | Certain supports, like SiO₂, can be unsuitable for specific preparation methods like deposition-precipitation, leading to poor gold particle formation.[5] |
Problem 2: TEM images show large, agglomerated gold nanoparticles.
| Possible Cause | Troubleshooting Step |
| Excessive Calcination Temperature | This is the most common cause of sintering. Review the literature for the specific support material to determine its thermal stability. Reduce the calcination temperature for the next preparation.[9] |
| Prolonged Calcination Time | Holding the catalyst at a high temperature for too long can also promote particle growth. Try reducing the calcination duration (a typical time is 2-4 hours).[8] |
| Inadequate pH during Synthesis | The pH during the deposition-precipitation step affects the initial gold species and their interaction with the support. An optimal pH is often between 7 and 9 to achieve small, well-dispersed particles after calcination.[5] |
Problem 3: The surface area of my catalyst has significantly decreased after calcination.
| Possible Cause | Troubleshooting Step |
| Support Phase Transformation | High temperatures can cause irreversible changes in the support's crystal structure (e.g., anatase to rutile transformation in TiO₂), which often leads to lower surface area.[11] Check the phase of your support before and after calcination using X-ray Diffraction (XRD). |
| Pore Collapse | The calcination temperature may have exceeded the thermal stability of the support material, causing its porous structure to collapse.[7] Perform a BET surface area analysis on the support alone after calcining it at the same temperature to isolate the effect. |
Data on Calcination Temperature Effects
The following tables summarize quantitative data from various studies on the effect of calcination temperature on gold catalysts.
Table 1: Effect of Calcination Temperature on Catalyst Performance
| Catalyst System | Reaction | Calcination Temp. (°C) | Key Result |
| 1 wt% Au/Hydrotalcite | Oxidative Esterification | 150 | Optimal temperature for achieving 96.2% conversion and 94.9% selectivity.[6] |
| Au₁₃/WO₃ | Photocatalytic H₂O₂ Production | 200 | Displayed the highest H₂O₂ production yield (2.1 mM) and rate.[3][4] |
| Cu/ZnO/Al₂O₃-ZrO₂ | CO₂ Hydrogenation | 350 | Achieved the highest methanol yield (12.2%) due to the highest amount of basic sites.[12] |
| 0.5%Au/γ-Al₂O₃ | CO Oxidation | 300 | Achieved 100% CO conversion at 175°C.[8] |
| 0.5%Au/γ-Al₂O₃ | CO Oxidation | 700 | Catalyst showed poor activity due to sintering of Au nanoparticles.[8] |
| Cu-Al-Ba Catalyst | Ester Hydrogenation | 550 | An optimal higher alcohol yield of 92.3% was obtained due to a larger surface area and higher CuO dispersion.[7] |
Table 2: Effect of Calcination Temperature on Au Particle Size
| Catalyst System | Calcination Temp. (°C) | Resulting Au Size (nm) |
| Au₁₃/WO₃ | As-deposited | 0.93 |
| Au₁₃/WO₃ | 160 | - |
| Au₁₃/WO₃ | 180 | - |
| Au₁₃/WO₃ | 200 | 2.86 |
| Au₂₅(MUA)₁₈/Al₂O₃ | 250 | 1.9 ± 0.8 |
| Au₂₅(MUA)₁₈/Al₂O₃ | 650 | 2.7 ± 1.6 |
Experimental Protocols
1. Catalyst Preparation: Deposition-Precipitation
This method is commonly used for preparing highly dispersed supported gold catalysts.
-
Support Dispersion: Disperse the desired amount of support material (e.g., TiO₂, Al₂O₃) in deionized water under vigorous stirring.
-
pH Adjustment: Heat the slurry to 60-80°C and adjust the pH to a value between 7 and 9 using a dilute NaOH or (NH₄)₂CO₃ solution.[5]
-
Gold Precursor Addition: Slowly add an aqueous solution of a gold precursor (e.g., HAuCl₄). The precursor will hydrolyze to form Au(OH)₃ or related species, which then precipitate onto the support.
-
Aging: Maintain the temperature and pH for 1-2 hours to ensure complete deposition.
-
Washing: Filter the resulting solid and wash it thoroughly with warm deionized water to remove residual ions (like Cl⁻), which can be detrimental to catalytic activity.
-
Drying: Dry the catalyst precursor overnight in an oven at 80-110°C.
2. Calcination Protocol
-
Setup: Place the dried catalyst powder in a ceramic crucible or a quartz tube furnace.
-
Atmosphere: The calcination is typically performed in a static air furnace or under a continuous flow of air or an inert gas (e.g., N₂, Ar).[1] An oxidizing atmosphere is most common.[1]
-
Temperature Program:
Diagrams and Workflows
Caption: Experimental workflow for the synthesis and evaluation of Au(OH)₃ derived catalysts.
Caption: Relationship between calcination temperature and final catalyst properties.
References
- 1. fhi.mpg.de [fhi.mpg.de]
- 2. feeco.com [feeco.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. Distinct morphology-dependent behaviors for Au/γ-Al2O3 catalysts: enhanced thermal stabilization in CO oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. jprs.gov.iq [jprs.gov.iq]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Gold Nanoparticles from Au(OH)₃ Precursor
Welcome to the technical support center for the synthesis of gold nanoparticles (AuNPs) using gold(III) hydroxide (Au(OH)₃) as a precursor. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling particle size and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using Au(OH)₃ as a precursor for gold nanoparticle synthesis?
Using Au(OH)₃ offers a distinct advantage by allowing for the synthesis of AuNPs in neutral conditions without the presence of coexisting ionic species like chlorides, which are common when using chloroauric acid (HAuCl₄). This can be particularly beneficial for catalytic and biological applications where surface activity is critical.[1]
Q2: What are the key parameters that influence the final size of the gold nanoparticles?
The primary factors that control the size of AuNPs synthesized from Au(OH)₃ are:
-
Temperature: Higher temperatures generally lead to an increase in particle size.
-
pH: The pH of the reaction medium can significantly impact the size, with alkaline conditions often favoring the formation of smaller nanoparticles.
-
Reducing Agent: The type and concentration of the reducing agent affect the rate of reduction of Au³⁺ ions to Au⁰, which in turn influences the nucleation and growth of the nanoparticles.
-
Capping Agent/Stabilizer: These agents adsorb to the nanoparticle surface, preventing aggregation and controlling the final size and stability of the colloidal suspension.
Q3: What are some common reducing agents used in this synthesis?
While a variety of reducing agents can be used for gold nanoparticle synthesis in general, for the Au(OH)₃ precursor system, non-toxic options are often preferred. Triblock copolymers have been successfully used to act as both a reducing and stabilizing agent.[1] Other common reducing agents used in gold nanoparticle synthesis that could be adapted for this system include sodium citrate, ascorbic acid, and sodium borohydride.
Q4: How do I choose an appropriate capping agent?
The choice of a capping agent is crucial for controlling particle size, preventing aggregation, and ensuring the stability of the nanoparticles.[2][3] The capping agent should effectively bind to the gold surface. For biological applications, biocompatible capping agents such as certain polymers or biomolecules are recommended. The concentration of the capping agent also plays a role; a higher concentration can lead to smaller nanoparticles by more effectively preventing particle growth.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of gold nanoparticles from Au(OH)₃.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No nanoparticle formation (solution remains colorless or pale yellow) | 1. Ineffective reduction: The reducing agent may be too weak, or the concentration might be too low. The reaction temperature may also be insufficient to initiate the reduction. 2. Incorrect pH: The pH of the reaction mixture may not be optimal for the chosen reducing agent. | 1. Increase the concentration of the reducing agent. Consider using a stronger reducing agent. Increase the reaction temperature. 2. Adjust the pH of the solution. For many reducing agents, a slightly alkaline pH can increase their reactivity.[4][5] |
| Formation of large aggregates (precipitate is visible) | 1. Insufficient capping agent: The concentration of the capping agent may be too low to effectively stabilize the newly formed nanoparticles. 2. Inappropriate pH: The pH may be outside the optimal range for the stability of the capped nanoparticles, leading to aggregation. 3. High ionic strength of the medium: The presence of excess ions can disrupt the electrostatic stabilization of the nanoparticles. | 1. Increase the concentration of the capping agent. Ensure the capping agent is well-dissolved and evenly distributed in the reaction mixture. 2. Optimize the pH of the final colloidal solution to enhance stability. 3. If possible, use deionized water and minimize the addition of salts. |
| Polydisperse nanoparticles (wide range of particle sizes) | 1. Slow or uncontrolled addition of reagents: If the reducing agent is added too slowly or unevenly, it can lead to continuous nucleation and a broad size distribution. 2. Inhomogeneous reaction temperature: Temperature fluctuations within the reaction vessel can cause different rates of nucleation and growth. | 1. Ensure rapid and uniform mixing of the reagents. A quick injection of the reducing agent is often preferred. 2. Use a well-controlled heating system (e.g., an oil bath) and vigorous stirring to maintain a uniform temperature throughout the reaction. |
| Inconsistent results between batches | 1. Variability in precursor quality: The purity and age of the Au(OH)₃ precursor can affect the reaction kinetics. 2. Slight variations in experimental conditions: Small changes in pH, temperature, or reagent concentrations can lead to different outcomes. | 1. Use a consistent source and batch of Au(OH)₃. 2. Carefully control all experimental parameters. Prepare fresh solutions of reducing and capping agents for each synthesis. |
Data Presentation: Controlling Particle Size
The following tables summarize the impact of key experimental parameters on the final size of gold nanoparticles.
Table 1: Effect of Temperature on AuNP Size
| Precursor | Reducing/Stabilizing Agent | Temperature (°C) | Average Particle Size (nm) |
| Au(OH)₃ | Triblock Copolymer | 60 | 39.3 ± 11.7 |
| Au(OH)₃ | Triblock Copolymer | 80 | 51.0 ± 12.9 |
Data sourced from a study on AuNP synthesis using an Au(OH)₃ precursor.[1]
Table 2: General Influence of pH on AuNP Size (Qualitative)
| Precursor System | pH Range | General Trend in Particle Size |
| General AuNP Synthesis | Increasing pH (from acidic to alkaline) | Decrease in particle size[4][5][6][7] |
Note: Specific quantitative data for the Au(OH)₃ system is limited. This trend is based on general observations in gold nanoparticle synthesis.[4][5][6][7] Researchers should optimize the pH for their specific experimental setup.
Table 3: General Influence of Reducing Agent Concentration on AuNP Size (Qualitative)
| Precursor System | Reducing Agent | Change in Concentration | General Trend in Particle Size |
| General AuNP Synthesis | Various | Increasing Concentration | Decrease in particle size (due to faster nucleation) |
Note: The optimal concentration will depend on the specific reducing agent used. This is a general trend observed in many AuNP synthesis systems.
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles using Au(OH)₃ and a Triblock Copolymer
This protocol is adapted from a published method for synthesizing AuNPs from an Au(OH)₃ precursor.[1]
Materials:
-
This compound (Au(OH)₃)
-
Triblock copolymer (e.g., Pluronic® series)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the triblock copolymer in deionized water. The concentration will influence the final particle size and should be optimized.
-
Disperse the Au(OH)₃ precursor in the triblock copolymer solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C or 80°C) under constant stirring.
-
Maintain the reaction at the set temperature for a specific duration, which should be determined experimentally by monitoring the color change of the solution (typically to a ruby red for spherical AuNPs).
-
Allow the solution to cool to room temperature while continuing to stir.
-
Characterize the resulting gold nanoparticles using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS) to determine their size, shape, and stability.
Visualizations
Experimental Workflow for AuNP Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. ScienceON ìë¹ì¤ ì¼ìì¤ë¨ ìë´ [maintenance.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 6. mocedes.org [mocedes.org]
- 7. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
issues with the insolubility of Gold(III) hydroxide in water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the insolubility of Gold(III) hydroxide (Au(OH)₃) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fundamental properties?
This compound, with the chemical formula Au(OH)₃, is an inorganic compound also known as auric acid (H₃AuO₃).[1] It typically appears as a yellow to brown powder.[2][3] Due to its extremely low solubility product constant, it is considered highly insoluble in pure water.[2][4]
Q2: Why is this compound practically insoluble in water?
The insolubility stems from its very low solubility product constant (Ksp). The pKsp is reported to be 45.26, indicating a minimal tendency to dissociate into its constituent ions, Au³⁺ and OH⁻, in water.[3][4][5] The solubility in pure water is exceptionally low, with reported values around 2.5 × 10⁻⁸ mol/L.[2][6]
Q3: How can I dissolve this compound?
This compound is an amphoteric compound, meaning it can react with and dissolve in both acidic and basic solutions.[4][7]
-
In acidic solutions: It dissolves to form various gold(III) salts. For example, it reacts with hydrochloric acid (HCl) to produce soluble chloroauric acid (HAuCl₄).[7]
-
In strong basic solutions: It acts as a weak acid and dissolves to form soluble aurate complexes, such as the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻.[4][8]
Q4: What happens when this compound is heated?
This compound is thermally unstable. It begins to decompose at approximately 100°C and dehydrates to form gold(III) oxide (Au₂O₃) at temperatures around 140-150°C.[1][2][4] At higher temperatures (around 250°C), it will further decompose into elemental gold and oxygen.[4]
Q5: Are there special storage and handling requirements for this compound?
Yes. This compound is sensitive to light and can decompose to metallic gold upon exposure.[3][4][9] It should be stored at refrigerated temperatures (4°C) under an inert atmosphere and protected from light.[9] It is also incompatible with strong oxidizing agents.[3][4]
Q6: What are common impurities in synthesized this compound?
The most common synthesis method involves precipitating Au(OH)₃ from a chloroauric acid (HAuCl₄) solution using a base.[7] If the resulting precipitate is not washed thoroughly, residual chlorides (e.g., NaCl, KCl) can remain as impurities.[1][7]
Troubleshooting Guide
Q: My synthesized this compound won't dissolve completely in an acidic solution. What could be the issue?
A: This issue can arise from several factors:
-
Insufficient Acid Concentration: The acid may not be concentrated enough to fully protonate the hydroxide and form a soluble species. Try incrementally increasing the acid concentration while monitoring for dissolution.
-
Aged Precipitate: Over time, the amorphous Au(OH)₃ precipitate can "age," potentially forming more crystalline or partially dehydrated (oxide-like) structures that are less reactive and harder to dissolve.
-
Incomplete Reaction During Synthesis: If the initial precipitation was incomplete, you might have unreacted starting materials.
-
Decomposition: If the material has been exposed to light or heat, it may have partially decomposed to insoluble elemental gold, which will not dissolve in a single acid (it would require aqua regia).[10] Check for a darkening in color from yellow/brown to a deeper brown or purple hue.
Q: I observed the formation of a gel-like substance when I added my this compound powder to deionized water. Is this normal?
A: Yes, this has been reported. This compound can interact with deionized water to form a gel-like substance.[9] This does not indicate a problem with your material. You can proceed with your planned solubilization by adding the appropriate acidic or basic reagent directly to the gel suspension.
Q: I am trying to prepare a solution of a gold complex at neutral pH starting from this compound, but a precipitate always forms. How can I prevent this?
A: Achieving a stable, neutral solution of Au(III) starting from Au(OH)₃ is challenging due to its inherent insolubility around neutral pH. The recommended strategy is to first dissolve the Au(OH)₃ completely in either a strongly acidic or strongly basic solution to form a stable, soluble complex (e.g., [AuCl₄]⁻ or [Au(OH)₄]⁻). From this stable stock solution, you can then perform subsequent reactions. If the final product must be at neutral pH, you will need to carefully adjust the pH while ensuring the final gold concentration is extremely low (e.g., below 1.5 x 10⁻³ mol/L under specific conditions) to avoid precipitation.[6]
Data Presentation
Table 1: Quantitative Solubility Data for this compound
| Parameter | Value | Conditions | Source(s) |
| Solubility (Molar) | ~2.5 x 10⁻⁸ mol/L | Stable, red form in pure water | [2][6] |
| ~2.5 x 10⁻⁵ mol/L | Least stable, white form in pure water | [6] | |
| Solubility (Mass) | 0.00007 g / 100 g H₂O | Standard conditions (25 °C, 100 kPa) | [1] |
| 0.00120 g / 100 g H₂O | 298 K (25 °C) | [11] | |
| Solubility Product | pKsp = 45.26 | Standard conditions | [3][4][5] |
Table 2: Conditions for Effective Solubilization of this compound
| Condition | Reagent Example | Resulting Soluble Species | Key Considerations |
| Acidic | Hydrochloric Acid (HCl) | Tetrachloroaurate(III) ion ([AuCl₄]⁻) | Forms a stable, yellow solution.[7] |
| Perchloric Acid (HClO₄) | Aquahydroxogold(III) complexes ([Au(OH)₂(H₂O)₂]⁺) | Effective in preventing precipitation at Au concentrations < 1.5 x 10⁻³ M and high acidity.[2][6] | |
| Strongly Basic | Sodium Hydroxide (NaOH) | Tetrahydroxoaurate(III) ion ([Au(OH)₄]⁻) | Forms a colorless solution. Requires a strong base.[4][7] |
| Potassium Hydroxide (KOH) | Potassium Aurate (KAuO₂) | Can be isolated as yellow crystals upon evaporation.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkaline Precipitation
Objective: To synthesize Au(OH)₃ from a chloroauric acid solution.
Methodology:
-
Prepare an aqueous solution of chloroauric acid (HAuCl₄).
-
In a separate vessel, prepare a solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[7]
-
While stirring the HAuCl₄ solution vigorously, add the alkaline solution dropwise.
-
A voluminous, yellow-brown precipitate of this compound will form immediately according to the reaction: HAuCl₄ + 4NaOH → Au(OH)₃↓ + 4NaCl + H₂O.[1][7]
-
Continue adding the base until the pH of the supernatant is neutral or slightly basic to ensure complete precipitation.
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the precipitate repeatedly with deionized water to remove soluble salt byproducts (e.g., NaCl).
-
Dry the final product at a low temperature (< 60°C) in a vacuum desiccator, protected from light, to prevent decomposition.[12]
Protocol 2: Solubilization of this compound
Objective: To dissolve Au(OH)₃ for use in subsequent reactions.
Methodology A: Acidic Dissolution
-
Suspend a known quantity of synthesized Au(OH)₃ powder in a minimal amount of deionized water in a glass beaker with a magnetic stirrer.
-
Slowly, add a concentrated acid (e.g., 6M HCl) dropwise to the suspension while stirring.
-
The brown solid will begin to dissolve, and the solution will turn yellow as the soluble [AuCl₄]⁻ complex forms.[7]
-
Continue adding acid until all the solid has completely dissolved. Avoid a large excess of acid unless required by the subsequent experimental step.
Methodology B: Basic Dissolution
-
Suspend a known quantity of synthesized Au(OH)₃ powder in a minimal amount of deionized water.
-
While stirring, add a concentrated strong base (e.g., 1M NaOH) dropwise to the suspension.
-
The solid will dissolve to form a colorless solution of the soluble [Au(OH)₄]⁻ complex.[4]
-
Continue adding the base until a clear solution is obtained.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Gold hydroxide | 1303-52-2 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. Gold hydroxide | 1303-52-2 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. usbio.net [usbio.net]
- 10. Amasci.net - Dissolving gold [amasci.net]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
managing the light sensitivity and decomposition of Gold(III) hydroxide
Welcome to the technical support center for Gold(III) hydroxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the light sensitivity and decomposition of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
A1: this compound, with the chemical formula Au(OH)₃, is an inorganic compound that is also known as auric acid.[1] It is known to be light-sensitive, meaning it can decompose when exposed to light.[2][3] This decomposition process involves the reduction of Gold(III) to metallic gold (Au).[2]
Q2: What are the primary decomposition products of this compound?
A2: this compound decomposes through different pathways depending on the conditions. Upon exposure to light, it primarily decomposes into metallic gold.[2] When heated, it first dehydrates to form Gold(III) oxide (Au₂O₃) at temperatures above 140°C.[1] At higher temperatures, the Gold(III) oxide will further decompose into metallic gold and oxygen.[4]
Q3: How does the solvent environment affect the stability of this compound?
A3: The solvent environment plays a crucial role in the stability of this compound. In aqueous solutions, it can form colloidal suspensions that are prone to spontaneous decomposition into gold nanoparticles, even at room temperature.[5] The stability is also pH-dependent; it is soluble in acidic and alkaline solutions.[2] In acidic solutions, it forms various gold(III) chloro-hydroxo complexes, while in strongly alkaline solutions, it forms aurate salts.[6][7]
Q4: What are the visual indicators of this compound decomposition?
A4: The primary visual indicator of decomposition is a color change in the material. As this compound, typically a brown or yellow-brown powder, decomposes to metallic gold, you may observe the formation of a darker, black or purplish precipitate, which is characteristic of gold nanoparticles. In solution, the appearance of a ruby-red or purple color can indicate the formation of colloidal gold.
Q5: Are there any materials that are incompatible with this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[8] It is also important to avoid contact with ammonia, as it can react to form an explosive compound known as fulminating gold.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected color change (darkening, appearance of purple/black precipitate) in solid this compound. | Exposure to ambient light during storage or handling. | Store this compound in a dark, well-sealed container, preferably in a light-proof cabinet or wrapped in aluminum foil. Handle the compound under subdued lighting or in a darkroom.[9][10] |
| Contamination with a reducing agent. | Ensure all glassware and spatulas are thoroughly cleaned and free of any residual chemicals. Review all reagents used in the procedure for potential reducing properties. | |
| Precipitate fails to form during synthesis from chloroauric acid and a base. | Incorrect pH of the solution. | Carefully monitor and adjust the pH of the reaction mixture. The optimal pH for precipitation can be sensitive.[6] Use a calibrated pH meter for accurate measurements. |
| Insufficient concentration of reactants. | Verify the concentrations of your chloroauric acid and base solutions. Recalculate the required volumes to ensure stoichiometric amounts are used. | |
| Formation of a gel-like substance when mixed with water. | This is a known property of this compound. | This is not necessarily a problem but a characteristic of the compound.[2] If a suspension is desired, consider using a different solvent system or adding stabilizing agents, depending on your application. |
| Low yield of desired product in a reaction using this compound. | Decomposition of the this compound starting material. | Test the purity of your this compound before use. If decomposition is suspected, it may be necessary to synthesize a fresh batch. Store the compound under appropriate inert and dark conditions.[2] |
| The reaction is sensitive to pH changes caused by the amphoteric nature of Au(OH)₃. | Buffer the reaction mixture to maintain a stable pH throughout the experiment. | |
| Inconsistent results between experimental runs. | Variable light exposure between experiments. | Standardize the lighting conditions for all experiments. Use a light-proof setup or conduct experiments in a darkroom to eliminate light as a variable. |
| Aging of the this compound stock. | Always note the synthesis or purchase date of your this compound. For critical experiments, use a freshly prepared or recently purchased batch. |
Quantitative Data on Decomposition
While specific quantitative data on the photodecomposition kinetics of this compound is not widely available in the literature, thermal decomposition data provides insight into its inherent instability. The following table summarizes thermal decomposition data for different forms of gold(III) oxide/hydroxide.
| Material | T₅₀ (Temperature of 50% Decomposition) | Activation Energy for Oxygen Evolution (kJ/mol) |
| Strongly hydrated, amorphous Gold(III) oxide/hydroxide | ~425 K (152°C) | Not specified |
| Amorphous Gold(III) oxide | ~560 K (287°C) | 165 |
| Crystalline Gold(III) oxide | ~610 K (337°C) | 204 |
| Data sourced from a study on the thermal stability and decomposition kinetics of crystalline and disordered Gold(III) oxides/hydroxides.[3] |
This data illustrates that the stability of the compound is highly dependent on its hydration state and crystallinity, with more hydrated and amorphous forms decomposing at lower temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing this compound by precipitation.
Materials:
-
Chloroauric acid (HAuCl₄) solution (e.g., 1% w/v)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Beakers and magnetic stirrer
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven or desiccator
Procedure:
-
Place a known volume of the chloroauric acid solution in a beaker and begin stirring with a magnetic stirrer.
-
Slowly add the sodium hydroxide solution dropwise to the chloroauric acid solution.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base until a pH of approximately 7 is reached, or until the formation of a brown-yellow precipitate is complete.
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the resulting this compound powder in an oven at a low temperature (e.g., 50°C) or in a desiccator to avoid thermal decomposition.
Protocol 2: Monitoring Photodecomposition using UV-Vis Spectroscopy
This protocol provides a method for qualitatively and semi-quantitatively monitoring the photodecomposition of a this compound suspension.
Materials:
-
This compound suspension in a suitable solvent (e.g., deionized water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source with a known spectrum and intensity (e.g., a solar simulator or a specific wavelength lamp)
-
Stirring mechanism for the cuvette (if necessary to maintain a uniform suspension)
Procedure:
-
Prepare a dilute, uniform suspension of this compound in the chosen solvent. The concentration should be optimized to give an initial absorbance within the linear range of the spectrophotometer.
-
Transfer the suspension to a quartz cuvette.
-
Record an initial UV-Vis spectrum (e.g., from 200 to 800 nm) of the suspension before exposure to light. This will serve as the baseline (t=0).
-
Expose the cuvette containing the sample to the light source for a defined period. Ensure the distance and angle to the light source are consistent.
-
After the exposure time, remove the cuvette and record another UV-Vis spectrum.
-
Repeat steps 4 and 5 at regular time intervals.
-
Analyze the spectral changes over time. A decrease in the absorbance features of this compound and the emergence of a new peak in the visible region (typically around 520-550 nm) indicates the formation of gold nanoparticles, confirming decomposition.[11][12]
-
The rate of change in absorbance at a specific wavelength can be used to determine the relative rate of decomposition under the tested light conditions.
Visualizations
Caption: Decomposition pathways of this compound under light and heat.
Caption: Workflow for studying the photodecomposition of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. hasyweb.desy.de [hasyweb.desy.de]
- 4. researchmap.jp [researchmap.jp]
- 5. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. (P^N^C) Ligands to Stabilize Gold(III): A Straightforward Access to Hydroxo, Formate, and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. How To [chem.rochester.edu]
- 11. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
removing chloride ion contamination in Au(OH)3 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chloride ion contamination during the synthesis of gold(III) hydroxide (Au(OH)3).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of Au(OH)3, with a focus on eliminating chloride ion contamination.
Issue 1: Persistent Chloride Contamination After Initial Precipitation
Symptoms:
-
Qualitative testing of the Au(OH)3 precipitate indicates the presence of chloride ions.
-
Elemental analysis of the final product shows a higher-than-acceptable chlorine content.
Possible Causes:
-
Incomplete Washing: Insufficient washing of the precipitate fails to remove the chloride-rich mother liquor trapped within the solid.
-
Formation of Stable Chloro-Hydroxy Complexes: Gold(III) can form stable mixed chloro-hydroxy species, such as [AuClx(OH)4-x]-, which are not easily removed by simple washing.[1]
-
Occlusion of Chloride Ions: Rapid precipitation can lead to the trapping of chloride ions within the Au(OH)3 crystal lattice.
Solutions:
-
Thorough Washing Protocol: Implement a rigorous washing procedure. Repeated washing with hot deionized water is effective in removing surface-adsorbed chlorides.[2]
-
Reprecipitation: For persistent contamination, redissolve the impure Au(OH)3 in a minimal amount of nitric acid (to avoid introducing more chloride) and reprecipitate the hydroxide by slowly adding a base (e.g., NaOH or NH4OH). This process helps to release trapped chloride ions.
-
Controlled Precipitation: Slow down the rate of precipitation by adding the precipitating agent (base) dropwise while vigorously stirring the gold chloride solution. This promotes the formation of larger, purer crystals with less opportunity for chloride occlusion.
Issue 2: Co-precipitation of Other Metal Hydroxides
Symptoms:
-
The color of the Au(OH)3 precipitate is off-white, black, or has a brownish tint, suggesting the presence of other metal hydroxides.[3][4]
-
Elemental analysis reveals the presence of other metals, such as copper or iron.
Possible Causes:
-
Contaminated Starting Materials: The initial gold chloride solution may contain impurities from the dissolution of impure gold.
-
Incorrect pH for Precipitation: The pH at which precipitation is carried out may be favorable for the precipitation of other metal hydroxides present in the solution.
Solutions:
-
Use High-Purity Precursors: Start with high-purity gold to prepare the gold chloride solution.
-
Selective Precipitation: Adjust the pH carefully to selectively precipitate Au(OH)3. This compound precipitates at a lower pH than many common metal hydroxide impurities. By controlling the pH, it is possible to leave many contaminants in the solution.
-
Acidic Wash: A mild acid wash (e.g., with dilute nitric acid) after the initial precipitation can help to redissolve some of the more basic metal hydroxide impurities without significantly dissolving the Au(OH)3.
Frequently Asked Questions (FAQs)
Q1: How can I test my Au(OH)3 sample for the presence of chloride ions?
A1: A simple and effective qualitative method is the silver nitrate test.[5][6] To perform this test, a small sample of the Au(OH)3 is dissolved in dilute nitric acid. A few drops of silver nitrate solution are then added. The formation of a white precipitate (silver chloride) indicates the presence of chloride ions. The turbidity of the solution can give a rough indication of the chloride concentration. For a more precise quantification, analytical techniques such as ion chromatography or potentiometric titration are recommended.[7][8]
Q2: What is the best washing solvent to remove chloride ions from the Au(OH)3 precipitate?
A2: Hot deionized water is the most commonly used and effective solvent for washing chloride ions from the Au(OH)3 precipitate.[2] The increased temperature enhances the solubility of any remaining chloride salts, facilitating their removal. For stubborn contamination, a very dilute ammonia solution can be used as a final rinse, as it can help to break down some of the chloro-gold complexes without dissolving a significant amount of the desired product.
Q3: Can I use ion exchange resins to remove chloride from my gold solution before precipitation?
A3: Yes, anion exchange resins can be effective in removing chloride ions from a gold-containing solution.[9][10][11][12] The gold can be adsorbed onto the resin as a chloro complex, and then selectively eluted, leaving the chloride behind. However, this adds a significant number of steps to the overall process and may not be necessary if proper precipitation and washing procedures are followed.
Q4: Why is my Au(OH)3 precipitate turning dark or black upon heating?
A4: this compound is thermally unstable and will decompose upon gentle heating to gold(III) oxide (Au2O3), and then further to metallic gold.[13] The dark or black color is likely due to the formation of finely divided metallic gold particles. If the goal is to isolate Au(OH)3, excessive heating during drying should be avoided.
Q5: What are some common mistakes to avoid during the precipitation of Au(OH)3 to minimize chloride contamination?
A5: Common mistakes include:
-
Adding the precipitating agent too quickly: This can lead to the trapping of chloride ions within the precipitate.
-
Inadequate stirring: Poor mixing can result in localized high concentrations of the precipitating agent, leading to uneven precipitation and impurity incorporation.
-
Not monitoring the pH: Failure to control the pH can lead to the co-precipitation of other metal hydroxides.
-
Insufficient washing: Not washing the precipitate enough times with an adequate volume of hot deionized water is a primary cause of residual chloride contamination.[14]
Data Presentation
Table 1: Comparison of a Chloride Detection Method
| Method | Type | Detection Limit | Notes |
| Silver Nitrate Test | Qualitative/Semi-Quantitative | Approx. 1 ppm | Simple, rapid test. The degree of turbidity is proportional to the chloride concentration at low levels.[5] |
Experimental Protocols
Protocol 1: Washing of Au(OH)3 Precipitate to Remove Chloride Ions
-
Objective: To remove residual chloride ions and other soluble impurities from a freshly precipitated Au(OH)3 sample.
-
Materials:
-
Au(OH)3 precipitate
-
Deionized water
-
Beakers
-
Hot plate
-
Stirring rod
-
Centrifuge (optional)
-
Buchner funnel and filter paper
-
-
Procedure:
-
After the initial precipitation of Au(OH)3, allow the solid to settle.
-
Carefully decant and discard the supernatant liquid.
-
Add hot (approximately 60-80 °C) deionized water to the precipitate, equal to about 10 times the volume of the precipitate.
-
Vigorously stir the suspension with a glass rod for 5-10 minutes to ensure thorough mixing and washing.
-
Allow the Au(OH)3 to settle again. Alternatively, for very fine precipitates, use a centrifuge to pellet the solid.
-
Decant the wash water.
-
Repeat steps 3-6 at least 3-5 times.
-
After the final wash, collect the precipitate by filtration using a Buchner funnel and wash with a small amount of cold deionized water.
-
Dry the purified Au(OH)3 precipitate in a desiccator at room temperature.
-
Protocol 2: Qualitative Silver Nitrate Test for Chloride in Au(OH)3
-
Objective: To qualitatively determine the presence of chloride ion contamination in a sample of Au(OH)3.
-
Materials:
-
Au(OH)3 sample
-
Dilute nitric acid (5% v/v)
-
Silver nitrate solution (0.1 M)
-
Test tubes
-
Deionized water
-
Droppers
-
-
Procedure:
-
Place a small amount (approx. 10-20 mg) of the Au(OH)3 sample into a clean test tube.
-
Add 1-2 mL of dilute nitric acid to dissolve the sample. Gentle warming may be required.
-
In a separate test tube, prepare a blank by adding 1-2 mL of the same dilute nitric acid.
-
To both the sample and blank test tubes, add 2-3 drops of the 0.1 M silver nitrate solution.
-
Observe for the formation of a white precipitate (silver chloride, AgCl).
-
-
Interpretation:
-
No precipitate: The chloride concentration is very low or negligible.
-
Faint turbidity/cloudiness: A low level of chloride contamination is present.
-
Dense, white precipitate: A significant amount of chloride contamination is present.
-
Compare the turbidity of the sample to the blank to confirm that the precipitate is not from contaminated reagents.
-
Visualizations
Caption: Workflow for the synthesis and purification of Au(OH)3.
Caption: Troubleshooting logic for persistent chloride contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. eco-goldex.com [eco-goldex.com]
- 3. goldrefiningforum.com [goldrefiningforum.com]
- 4. goldrefiningforum.com [goldrefiningforum.com]
- 5. nps.gov [nps.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. becht.com [becht.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.usm.my [eprints.usm.my]
- 12. Ion Exchange Resin to Recover Gold from Acid Solution - 911Metallurgist [911metallurgist.com]
- 13. Gold(III) chloride - Wikipedia [en.wikipedia.org]
- 14. Top 5 Common Mistakes in Gold Refining—and How to Avoid Them [karat24refiningmachine.com]
influence of reducing and stabilizing agents on Au(OH)3 nanoparticles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with the synthesis of gold(III) hydroxide (Au(OH)₃) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why use Au(OH)₃ as a precursor instead of the more common HAuCl₄?
Using this compound (Au(OH)₃) as a precursor can be advantageous as it is nearly insoluble in neutral aqueous media.[1] This allows for the synthesis of gold nanoparticles (AuNPs) without coexisting ionic species, such as chloride ions (Cl⁻), which can negatively affect the nanoparticles' surface activity and may require additional removal steps.[1] The resulting colloidal dispersions are well-suited for catalytic and biological applications where surface purity is crucial.[1]
Q2: What is the fundamental role of reducing and stabilizing agents in Au(OH)₃ nanoparticle synthesis?
-
Reducing Agents: These agents are responsible for the chemical reduction of gold ions (Au³⁺) from the Au(OH)₃ precursor to zerovalent gold (Au⁰), which then nucleate and grow into nanoparticles.[2] The strength and concentration of the reducing agent can significantly influence the rate of formation and the final size and shape of the nanoparticles.[3][4]
-
Stabilizing Agents (Capping Agents): These molecules adsorb onto the surface of the newly formed nanoparticles.[5] This surface coating prevents the nanoparticles from aggregating or clumping together, which is a thermodynamically favorable process.[6] The choice of stabilizing agent is critical for controlling particle size, ensuring long-term stability in colloidal suspension, and functionalizing the nanoparticles for specific applications.[5][7]
Q3: Can a single compound act as both a reducing and stabilizing agent?
Yes, this is common, especially in "green synthesis" approaches. Many compounds, particularly those found in plant extracts like flavonoids, polyphenols, and terpenoids, have functional groups (such as hydroxyl and carbonyl groups) that can both reduce gold ions and stabilize the resulting nanoparticles.[2][8][9] Using a single substance for both roles simplifies the synthesis process and can lead to highly pure and biocompatible nanoparticles.[10] For example, non-toxic triblock copolymers have been used to successfully synthesize AuNPs from Au(OH)₃, acting as both the reducing and stabilizing agent.[1]
Troubleshooting Guide
Problem 1: My nanoparticle solution shows a broad or red-shifted absorption peak in the UV-Vis spectrum, or I see visible aggregates.
-
Possible Cause: Nanoparticle aggregation. This is one of the most common issues in synthesis.[11] When nanoparticles clump together, the Localized Surface Plasmon Resonance (LSPR) peak in the UV-Vis spectrum broadens and shifts to longer wavelengths (a red shift), and a secondary "shoulder" peak may appear.[11]
-
Solution:
-
Increase Stabilizer Concentration: The concentration of the stabilizing agent may be insufficient to fully coat the nanoparticle surfaces. Try incrementally increasing the amount of the capping agent.
-
Verify Stabilizer Efficacy: Ensure the chosen stabilizer is effective under your reaction conditions (pH, temperature). Some stabilizers are more effective than others; for instance, gelatin, PVP, and PVA are known to be effective capping agents.[12] DNA has also been shown to prevent aggregation and uncontrolled growth.[12]
-
Control Reaction Kinetics: A very fast reduction rate can lead to rapid growth and subsequent aggregation before stabilization can occur. Consider using a milder reducing agent or lowering the reaction temperature.
-
Ensure Cleanliness: Residual metals or other contaminants on glassware can act as unwanted nucleation sites, leading to uncontrolled growth and aggregation.[11] Thoroughly clean all glassware with aqua regia before use.[11]
-
Problem 2: The resulting nanoparticles are too large or polydisperse (wide size distribution).
-
Possible Cause: Uncontrolled nucleation and growth phases. The final particle size is determined by the balance between the rate of nucleation (forming new particles) and the rate of growth (adding gold atoms to existing particles).
-
Solution:
-
Adjust Reducing Agent Concentration: The concentration of the reducing agent can control the final particle size. For some systems, increasing the concentration of a reducing agent that also has stabilizing properties (like caffeic acid) can lead to smaller nanoparticles due to enhanced surface adsorption.[13]
-
Modify Reaction Temperature: Temperature affects the reaction kinetics. For AuNPs synthesized from Au(OH)₃ with a triblock copolymer, increasing the temperature from 60°C to 80°C resulted in an increase in average particle size from 39.3 nm to 51.0 nm.[1] Experiment with lower temperatures for smaller particles.
-
Implement a Seed-Mediated Approach: For better size control, use a seed-mediated method. This involves synthesizing small, uniform "seed" particles first and then adding them to a growth solution containing more gold precursor and a weaker reducing agent.[3][4] This promotes the growth of existing seeds rather than the formation of new nuclei, leading to more uniform particles.
-
Problem 3: The synthesis results in a mix of shapes (e.g., spheres and rods) instead of a uniform morphology.
-
Possible Cause: Impurities or suboptimal reaction conditions that favor anisotropic (non-spherical) growth. Poor shape purity can be identified by a high transverse surface plasmon resonance (TSPR) peak (around 510-525 nm) in the UV-Vis spectrum.[11]
-
Solution:
-
Control pH: The pH of the reaction medium is a critical parameter that influences the final shape of the nanoparticles.[14] For example, with certain methods, rod-shaped particles are favored at low pH (2-4), while spherical or polyhedral shapes dominate at higher pH (8-9).[14]
-
Use Shape-Directing Stabilizers: Some stabilizing agents, like cetyltrimethylammonium bromide (CTAB), are known to direct the growth of nanoparticles into specific shapes, such as nanorods.
-
Optimize Precursor and Agent Concentrations: The ratio of the stabilizing agent to the gold precursor can influence the final morphology. Experiment with different ratios to find the optimal conditions for the desired shape.
-
Quantitative Data on Agent Influence
Table 1: Effect of Temperature on AuNP Size Using a Triblock Copolymer as a Reducing/Stabilizing Agent with an Au(OH)₃ Precursor.
| Temperature (°C) | Average Nanoparticle Size (nm) |
| 60 | 39.3 ± 11.7 |
| 80 | 51.0 ± 12.9 |
(Data sourced from a study on AuNP synthesis using Au(OH)₃ as the precursor).[1]
Table 2: Influence of Different Stabilizing Agents on the LSPR Absorption Maximum of AuNPs.
| Stabilizing Agent | Initial LSPR λₘₐₓ (nm) | Final LSPR λₘₐₓ (nm) |
| Gelatin (GEL) | 531 | 535 |
| Polyvinylpyrrolidone (PVP) | 534 | 538 |
| Polyvinyl Alcohol (PVA) | 541 | 550 |
(Data shows the shift in the LSPR peak, indicating changes in nanoparticle size or aggregation state, for different common stabilizers).[12]
Experimental Protocols
Protocol: Synthesis of AuNPs using Au(OH)₃ with a Polymer Agent
This protocol is a generalized methodology based on procedures for synthesizing AuNPs from an Au(OH)₃ precursor using a polymer that acts as both a reducing and stabilizing agent.[1]
Materials:
-
This compound (Au(OH)₃)
-
Triblock copolymer (e.g., Pluronic® series) or other suitable polymer (PVP, PVA)
-
Deionized (DI) water (18.2 MΩ·cm)[11]
-
Aqua regia (for cleaning glassware)
-
Magnetic stirrer and hotplate
-
Appropriate reaction vessel and condenser
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, stir bar, condenser) with aqua regia to remove any metallic impurities that could interfere with nucleation.[11]
-
Rinse extensively with DI water and dry completely.
-
-
Preparation of Reaction Solution:
-
In the reaction vessel, dissolve the chosen polymer (e.g., triblock copolymer) in DI water to achieve the desired concentration. Stir until fully dissolved.
-
Add the Au(OH)₃ precursor to the polymer solution. The solution will be a suspension due to the low solubility of Au(OH)₃.
-
-
Reduction and Nanoparticle Formation:
-
Heat the solution to the target reaction temperature (e.g., 60°C or 80°C) under vigorous stirring.[1] Using a condenser is recommended to prevent solvent evaporation.
-
Maintain the temperature and stirring for the duration of the reaction (this can range from several minutes to hours, depending on the specific agents and temperature).
-
Monitor the reaction by observing the color change of the solution. The formation of gold nanoparticles is typically indicated by a color change to pink, red, or purple.
-
Periodically, a small aliquot of the solution can be taken to measure the UV-Vis absorption spectrum to monitor the formation of the LSPR peak.
-
-
Cooling and Storage:
-
Once the reaction is complete (indicated by a stable UV-Vis spectrum), turn off the heat and allow the solution to cool to room temperature while continuing to stir.
-
Store the resulting colloidal gold nanoparticle solution in a clean, sealed container, typically in a dark and cool place to ensure long-term stability.
-
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs and assess their plasmon resonance peak, which gives an initial indication of size and aggregation state.
-
Transmission Electron Microscopy (TEM): Directly visualize the nanoparticles to determine their size, shape, and size distribution.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and assess the polydispersity of the nanoparticles in suspension.
-
Visualizations
Caption: Experimental workflow for Au(OH)₃ nanoparticle synthesis.
Caption: Influence of agents on final nanoparticle properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of reducing agents on the synthesis of anisotropic gold nanoparticles | Performance Analytics [scinapse.io]
- 5. Green synthesis of gold nanoparticles using plant extracts as reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of gold nanoparticles with different kinds of stabilizing agents | Semantic Scholar [semanticscholar.org]
- 8. Plant Extract as Reducing Agent in Synthesis of Metallic Nanoparticles: A Review | Scientific.Net [scientific.net]
- 9. Revisiting the Green Synthesis of Nanoparticles: Uncovering Influences of Plant Extracts as Reducing Agents for Enhanced Synthesis Efficiency and Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. The influence of stabilizers on the production of gold nanoparticles by direct current atmospheric pressure glow microdischarge generated in contact with liquid flowing cathode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration Effect of Reducing Agents on Green Synthesis of Gold Nanoparticles: Size, Morphology, and Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
Validation & Comparative
Characterization of Gold(III) Hydroxide and its Nanoparticle Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of precursor material in nanoparticle synthesis is a critical decision that dictates the physicochemical properties and ultimate performance of the final product. This guide provides a comprehensive comparison of Gold(III) hydroxide (Au(OH)₃) and the more conventional precursor, chloroauric acid (HAuCl₄), in the synthesis of gold nanoparticles (AuNPs). We present a detailed analysis of their characterization using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), supported by experimental data and protocols.
This compound is emerging as a valuable precursor for the synthesis of gold nanoparticles, offering distinct advantages over the traditionally used chloroauric acid. One of the primary benefits of using Au(OH)₃ is the elimination of residual chloride ions in the final nanoparticle suspension. These ions, present when using HAuCl₄, can negatively impact the catalytic and biological applications of the AuNPs. The resulting colloidal dispersions of AuNPs from Au(OH)₃ are obtained under neutral conditions, making them particularly suitable for applications where surface activity is crucial[1].
Performance Comparison: Gold Nanoparticles from Different Precursors
The catalytic activity of gold nanoparticles is a key performance indicator for many applications. The reduction of 4-nitrophenol to 4-aminophenol is a widely used model reaction to evaluate the catalytic efficiency of metallic nanoparticles. While direct comparative studies are limited, the synthesis method and precursor choice significantly influence the nanoparticle's size, morphology, and surface chemistry, which in turn affect their catalytic performance.
| Precursor | Typical Reducing Agent | Resulting Nanoparticle Size | Catalytic Activity (Exemplary) | Key Advantages |
| This compound (Au(OH)₃) | Triblock copolymer | 39.3 ± 11.7 nm to 51.0 ± 12.9 nm[1] | High, due to clean surface | Chloride-free, neutral pH synthesis, potentially higher surface activity[1] |
| Chloroauric Acid (HAuCl₄) | Sodium Citrate, Sodium Borohydride | 1.7 nm to 150 nm (highly dependent on synthesis conditions) | Variable, dependent on size and capping agent | Well-established methods, wide range of achievable sizes |
Characterization Analysis: TEM and XRD
Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are indispensable techniques for the thorough characterization of this compound and the resulting gold nanoparticles.
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering insights into their morphology, size, and dispersion. Studies have shown that this compound itself is often an amorphous solid. When used as a precursor, it can yield spherical gold nanoparticles.
X-ray Diffraction (XRD) is employed to determine the crystalline structure of the materials. This compound typically exhibits an amorphous nature, characterized by broad, diffuse scattering in the XRD pattern rather than sharp Bragg peaks. In contrast, gold nanoparticles synthesized from this precursor are crystalline, displaying a face-centered cubic (FCC) structure. The diffraction peaks corresponding to the (111), (200), (220), and (311) planes confirm the crystalline nature of the AuNPs.
| Material | TEM Analysis | XRD Analysis |
| This compound (Au(OH)₃) | Amorphous solid, may appear as agglomerates of smaller particles. | Broad, diffuse halo indicating an amorphous structure. |
| Gold Nanoparticles (from Au(OH)₃) | Spherical morphology, with a controllable size distribution (e.g., ~40-50 nm).[1] | Crystalline with face-centered cubic (FCC) structure. Sharp diffraction peaks corresponding to Au lattice planes. |
| Gold Nanoparticles (from HAuCl₄) | Varied morphologies (spheres, rods, etc.) and wide size range depending on synthesis. | Crystalline with face-centered cubic (FCC) structure. |
Experimental Protocols
Synthesis of Gold Nanoparticles from this compound
A typical synthesis involves the use of this compound as the gold precursor in an aqueous medium. A non-toxic triblock copolymer can act as both a reducing and stabilizing agent. The reaction is carried out under mild conditions (pH ~7) at temperatures ranging from 60°C to 80°C to produce colloidal gold nanoparticles. The size of the resulting nanoparticles can be controlled by adjusting the reaction temperature[1].
TEM Sample Preparation
For TEM analysis of this compound, a small amount of the amorphous powder is dispersed in a suitable solvent, such as ethanol, and sonicated to ensure a fine suspension. A drop of this suspension is then deposited onto a carbon-coated copper grid and allowed to dry completely before imaging.
For gold nanoparticles, the colloidal solution is diluted with deionized water to prevent particle aggregation on the grid. A single drop of the diluted solution is placed on the grid and left to dry in a dust-free environment.
XRD Analysis
For XRD analysis of amorphous this compound, the powder sample is carefully placed onto a zero-background sample holder. The sample should be flattened to ensure a smooth surface for analysis. The XRD pattern is typically collected over a wide 2θ range to observe the broad, diffuse scattering characteristic of amorphous materials.
For crystalline gold nanoparticles, the colloidal solution is first concentrated by centrifugation and then washed to remove any excess capping agents. The resulting nanoparticle paste is then mounted on a sample holder for XRD analysis. The diffraction pattern is recorded to identify the characteristic peaks of the FCC gold structure.
Experimental Workflow
References
comparative study of Au(OH)3 and HAuCl4 as gold nanoparticle precursors
A Comparative Guide to Gold Nanoparticle Precursors: Au(OH)₃ vs. HAuCl₄
For researchers, scientists, and drug development professionals, the selection of a gold precursor is a critical decision in the synthesis of gold nanoparticles (AuNPs), profoundly influencing their final characteristics and suitability for various applications. This guide provides an objective comparison between two common gold precursors: gold(III) hydroxide (Au(OH)₃) and tetrachloroauric(III) acid (HAuCl₄). While HAuCl₄ is a widely used and well-documented precursor, Au(OH)₃ presents an alternative with distinct advantages, particularly in applications sensitive to halide contamination.
Performance Comparison
The choice of precursor directly impacts key nanoparticle properties such as size, size distribution, and stability. The following table summarizes quantitative data collated from various studies to facilitate a comparison between Au(OH)₃ and HAuCl₄.
| Parameter | Au(OH)₃ | HAuCl₄ |
| Typical Particle Size | 39.3 ± 11.7 nm (at 60°C)[1], 51.0 ± 12.9 nm (at 80°C)[1] | 15 - 30 nm (unagglomerated)[1], 12 - 65 nm (depending on citrate concentration)[2], 16 - 51 nm (depending on molar ratios)[2] |
| Synthesis Conditions | Mild conditions (pH ~7)[1] | Often requires specific pH control; can be acidic[3] |
| Key Advantage | Yields colloidal dispersions free of coexisting ionic species like Cl⁻[1] | Well-established and widely documented methods available[2][4][5][6][7] |
| Potential Application | Catalytic and biological applications where surface activity is crucial[1] | Broad applications in diagnostics, sensing, and therapeutics[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of gold nanoparticles. Below are representative protocols for both Au(OH)₃ and HAuCl₄ as precursors.
Synthesis of Gold Nanoparticles using Au(OH)₃
This protocol is based on the synthesis of AuNPs in an aqueous medium using a triblock copolymer as both a reducing and stabilizing agent.[1]
Materials:
-
This compound (Au(OH)₃)
-
Triblock copolymer (e.g., Pluronic)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the triblock copolymer.
-
Disperse Au(OH)₃ in the copolymer solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C or 80°C) under constant stirring.[1]
-
Maintain the temperature for a sufficient duration to allow for the reduction of the gold precursor and the formation of nanoparticles.
-
Monitor the formation of AuNPs by observing the color change of the solution and by using UV-Vis spectroscopy.
-
The resulting colloidal dispersion can be used for further applications.
Synthesis of Gold Nanoparticles using HAuCl₄ (Turkevich Method)
The Turkevich method is a classic and widely used protocol for synthesizing gold nanoparticles from HAuCl₄.[3][6][8]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Deionized water
Procedure:
-
Prepare a dilute aqueous solution of HAuCl₄ (e.g., 1.0 mM).[4]
-
Heat the HAuCl₄ solution to boiling under vigorous stirring.
-
Rapidly add a solution of trisodium citrate (e.g., 34.0 mM) to the boiling HAuCl₄ solution.[4]
-
The color of the solution will change from yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.[4]
-
Continue boiling and stirring for approximately 10-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting colloidal gold solution is stable for extended periods.
Visualizing the Synthesis and Comparison
Diagrams can provide a clear, at-a-glance understanding of complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflows and a logical comparison of the two precursors.
Caption: Comparative workflow for AuNP synthesis using Au(OH)₃ and HAuCl₄ precursors.
Caption: Key characteristics of AuNPs derived from Au(OH)₃ versus HAuCl₄.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mocedes.org [mocedes.org]
- 8. Synthesis of Gold Nanoparticles from Gold Coatings Recovered from E-Waste Processors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Composition of Gold(III) Hydroxide: A Comparative Guide to TG/DTA, ICP-MS, and XPS Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the composition of gold(III) hydroxide, a key precursor in the synthesis of gold-based catalysts and therapeutic agents, is critical for ensuring product quality, performance, and safety. This guide provides a comprehensive comparison of three powerful analytical techniques—Thermogravimetric/Differential Thermal Analysis (TG/DTA), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Photoelectron Spectroscopy (XPS)—for the compositional analysis of this compound. We present supporting experimental data, detailed methodologies, and logical workflows to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Performance Comparison
The selection of an analytical technique is often a trade-off between the desired information, sensitivity, and practical considerations. The following table summarizes the key performance characteristics of TG/DTA, ICP-MS, and XPS for the analysis of this compound.
| Parameter | TG/DTA | ICP-MS | XPS |
| Primary Information | Thermal stability, stoichiometry of decomposition, water content | Elemental composition (total gold content) | Surface elemental composition, oxidation state of gold |
| Sample Type | Solid | Solid (after acid digestion) | Solid |
| Destructive? | Yes | Yes | No (with potential for X-ray induced reduction) |
| Quantitative? | Yes (for mass loss) | Yes (highly quantitative for elemental concentration) | Semi-quantitative (for surface composition) |
| Sensitivity | Milligram range | Parts per billion (ppb) to parts per trillion (ppt)[1] | ~0.1 atomic % |
| Key Advantage | Direct confirmation of hydroxide and oxide species through decomposition patterns | Unmatched sensitivity for trace element detection and accurate total gold quantification[1][2] | Direct, non-destructive determination of gold's oxidation state (Au³⁺)[3] |
| Key Limitation | Does not provide direct elemental composition of the starting material | Destructive; does not provide information on the chemical state | Surface sensitive (~5-10 nm); may not represent bulk composition |
In-Depth Analysis: Experimental Data
TG/DTA: Unraveling the Thermal Decomposition Pathway
Thermogravimetric analysis of a sample identified as this compound reveals a distinct two-step decomposition process. This provides strong evidence for the Au(OH)₃ stoichiometry.
Table 1: TG/DTA Data for the Thermal Decomposition of this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTA Peak | Corresponding Reaction |
| 1. Dehydration | Ambient to ~300 | ~8.4 | Endothermic (~37°C) | 2Au(OH)₃(s) → Au₂O₃(s) + 3H₂O(g) |
| 2. Decomposition | ~300 to ~600 | ~9.6 | Endothermic (~297°C) | 2Au₂O₃(s) → 4Au(s) + 3O₂(g) |
| Total Mass Loss | Ambient to ~600 | ~18.0 |
Data synthesized from studies on the thermal analysis of this compound.
The experimental total mass loss of approximately 18.0% is in close agreement with the theoretical mass loss of 18.17% for the complete decomposition of Au(OH)₃ to metallic gold.
ICP-MS: Quantifying the Gold Content with High Precision
ICP-MS is the gold standard for determining the total gold content in a sample, offering exceptional sensitivity and accuracy.[2]
Table 2: ICP-MS Performance Characteristics for Gold Analysis
| Parameter | Typical Value |
| Detection Limit | < 1 ng/L |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95-105% |
These values represent typical performance and can vary based on instrumentation and matrix.
For a sample of pure Au(OH)₃, ICP-MS analysis after acid digestion would be expected to yield a gold concentration corresponding to the theoretical value of 79.45% by mass.
XPS: Probing the Oxidation State of Gold
X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides invaluable information about the chemical state of elements. For this compound, XPS can directly confirm the presence of Au³⁺.
Table 3: Characteristic Au 4f Binding Energies
| Gold Species | Au 4f₇/₂ Binding Energy (eV) |
| Au⁰ (metallic) | ~84.0 |
| Au¹⁺ | ~85.0 |
| Au³⁺ | ~86.0 |
Binding energies can be influenced by the chemical environment.[3]
Analysis of a this compound sample would show a significant peak at approximately 86.0 eV, confirming the +3 oxidation state of gold on the material's surface. It is important to note that X-ray exposure can sometimes lead to the reduction of Au³⁺ to metallic gold, which should be monitored during analysis.[3]
Visualizing the Workflow and Comparison
Experimental Protocols
TG/DTA Analysis of this compound
Objective: To determine the thermal decomposition profile of this compound and confirm its stoichiometry.
Instrumentation: A simultaneous thermogravimetric/differential thermal analyzer.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound powder into an alumina crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (alumina) into the analyzer.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent unwanted oxidative reactions.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 700°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass (TG) and the temperature difference between the sample and the reference (DTA) as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature from the TG data.
-
Identify the temperatures of the onset and completion of each mass loss step.
-
Plot the DTA signal versus temperature and identify the peak temperatures of endothermic or exothermic events.
-
Correlate the observed mass losses with the theoretical values for the decomposition of Au(OH)₃.
-
ICP-MS Analysis for Total Gold Content
Objective: To accurately quantify the total gold content in the this compound sample.
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
Methodology:
-
Sample Digestion:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean digestion vessel.
-
Add a freshly prepared mixture of high-purity hydrochloric acid (HCl) and nitric acid (HNO₃) (aqua regia, typically in a 3:1 ratio) to completely dissolve the sample.
-
Gently heat the vessel to aid dissolution, ensuring no loss of sample due to splattering.
-
-
Sample Dilution:
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
Perform further serial dilutions as necessary to bring the gold concentration within the linear dynamic range of the ICP-MS instrument.
-
-
Instrument Calibration:
-
Prepare a series of gold standard solutions of known concentrations from a certified reference material.
-
Generate a calibration curve by analyzing the standard solutions.
-
-
Sample Analysis:
-
Aspirate the diluted sample solution into the ICP-MS.
-
Measure the intensity of the gold isotope (¹⁹⁷Au).
-
-
Data Analysis:
-
Determine the concentration of gold in the diluted sample solution from the calibration curve.
-
Calculate the original concentration of gold in the solid sample, accounting for all dilutions.
-
XPS Analysis for Gold Oxidation State
Objective: To determine the oxidation state of gold on the surface of the this compound sample.
Instrumentation: X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Methodology:
-
Sample Preparation:
-
Mount a small amount of the this compound powder onto a sample holder using double-sided adhesive tape.
-
Ensure a flat, representative surface is exposed for analysis.
-
-
Instrument Setup:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire a high-resolution spectrum of the Au 4f region.
-
Due to the potential for X-ray induced reduction, it is advisable to acquire the Au 4f spectrum first with minimal X-ray exposure.
-
-
Charge Correction:
-
Reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV to correct for any surface charging.
-
-
Data Analysis:
-
Deconvolute the high-resolution Au 4f spectrum to identify the different gold species present.
-
Determine the binding energies of the Au 4f₇/₂ and Au 4f₅/₂ peaks.
-
Compare the experimental binding energies to known values for Au⁰, Au¹⁺, and Au³⁺ to determine the oxidation state.[3]
-
Conclusion
The comprehensive characterization of this compound is best achieved through a multi-technique approach. TG/DTA provides definitive information on the stoichiometry and thermal stability, confirming the hydroxide and subsequent oxide phases. ICP-MS offers unparalleled accuracy and sensitivity for quantifying the total gold content, which is essential for dosage and formulation in drug development. XPS is indispensable for directly verifying the +3 oxidation state of gold on the material's surface, a critical parameter for its reactivity and performance. By leveraging the complementary strengths of these techniques, researchers can gain a complete and confident understanding of their this compound materials.
References
A Comparative Guide to the Catalytic Activity of Gold Catalysts on Different Oxide Supports for Low-Temperature CO Oxidation
For Researchers, Scientists, and Drug Development Professionals
The remarkable catalytic activity of gold nanoparticles, particularly at low temperatures, is a subject of intense research. A critical factor governing this activity is the nature of the oxide support material. This guide provides an objective comparison of the performance of gold catalysts supported on four commonly used metal oxides—Titanium Dioxide (TiO₂), Cerium Dioxide (CeO₂), Aluminum Oxide (Al₂O₃), and Iron(III) Oxide (Fe₂O₃)—for the low-temperature CO oxidation reaction. The information presented herein is a synthesis of data from various experimental studies.
Quantitative Performance Comparison
The catalytic performance of gold catalysts is highly dependent on a multitude of factors, including the preparation method, gold particle size, and the specific reaction conditions. The following table summarizes quantitative data from different studies, highlighting the activity of gold catalysts on various oxide supports for CO oxidation. It is crucial to consider the cited experimental conditions when comparing these values, as they are not from a single, standardized study.
| Catalyst Composition | Au Particle Size (nm) | Reaction Conditions | T₅₀ (°C) ¹ | T₁₀₀ (°C) ² | Turnover Frequency (TOF) (s⁻¹) | Source |
| Au/TiO₂ | ~3-5 | 1% CO, 1% O₂ in He | ~ -70 | < 25 | High | [1] |
| Au/α-Fe₂O₃ | ~3-5 | 1% CO, 1% O₂ in He | ~ -70 | < 25 | High | [1] |
| Au/CeO₂ | ~3 | 0.05 bar CO, 0.13 bar O₂ | - | - | ~0.8 (cubes) | [2] |
| Au/γ-Al₂O₃ | ~3-5 | 1% CO, 1% O₂ in He | > 25 | > 100 | Low | [3][4] |
¹ T₅₀ (°C): The temperature at which 50% CO conversion is achieved. ² T₁₀₀ (°C): The temperature at which 100% CO conversion is achieved.
Generally, reducible metal oxides like TiO₂, Fe₂O₃, and CeO₂ are considered "active" supports that significantly enhance the catalytic activity of gold.[5] In contrast, non-reducible oxides such as Al₂O₃ are often termed "inert" supports, typically resulting in lower catalytic activity for CO oxidation.[5] The enhanced activity on active supports is often attributed to the strong metal-support interaction and the ability of these oxides to provide a source of active oxygen species. For instance, Au/α-Fe₂O₃ has been shown to be a superior catalyst for selective CO oxidation at relatively low reaction temperatures.[6] Similarly, gold catalysts supported on TiO₂ and Co₃O₄ are very active even at temperatures below 0°C.[1] The turnover frequencies for CO oxidation per surface gold atom are often found to be almost independent of the kind of support oxides used, but increase sharply with a decrease in the diameter of gold particles below 4 nm.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison of catalytic data, detailed experimental protocols are essential. The following sections outline typical procedures for the synthesis, characterization, and activity testing of supported gold catalysts.
Catalyst Preparation: Deposition-Precipitation with Urea (DPU)
The deposition-precipitation with urea (DPU) method is a widely used technique for preparing highly dispersed gold nanoparticles on oxide supports.[7][8]
-
Support Suspension: The oxide support (e.g., TiO₂, CeO₂, Al₂O₃, or Fe₂O₃) is suspended in deionized water.
-
Precursor Addition: A solution of chloroauric acid (HAuCl₄) and urea (CO(NH₂)₂) is added to the support suspension.
-
Heating and Precipitation: The mixture is heated to a specific temperature (typically around 80-90 °C) and stirred for several hours. The slow decomposition of urea gradually increases the pH of the solution, leading to the uniform precipitation of a gold precursor onto the support surface.
-
Washing and Drying: The resulting solid is filtered, washed thoroughly with deionized water to remove any residual chloride ions, and then dried in an oven.
-
Calcination: The dried powder is calcined in air at a specific temperature (e.g., 300-400 °C) to decompose the gold precursor and form metallic gold nanoparticles.
Catalyst Characterization
To understand the relationship between the catalyst's physical and chemical properties and its catalytic performance, a combination of characterization techniques is employed.
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the gold nanoparticles and determine their size, shape, and dispersion on the oxide support. High-resolution TEM (HRTEM) can provide detailed information about the crystal structure of the nanoparticles and the metal-support interface.[9]
-
X-ray Diffraction (XRD): XRD is utilized to identify the crystalline phase of the oxide support and to estimate the average size of the gold crystallites, especially for larger nanoparticles.[9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and the oxidation state of gold on the catalyst surface. This technique can distinguish between metallic gold (Au⁰) and cationic gold species (e.g., Au⁺, Au³⁺), which are often implicated as active sites in certain reactions.[9]
Catalytic Activity Testing: Low-Temperature CO Oxidation
The catalytic activity of the prepared materials is typically evaluated in a fixed-bed flow reactor system.
-
Catalyst Loading: A known amount of the catalyst is packed into a reactor tube.
-
Pre-treatment: The catalyst is often pre-treated in a specific gas stream (e.g., air or an inert gas) at an elevated temperature to clean the surface and ensure a consistent starting state.
-
Reaction Gas Introduction: A feed gas mixture containing carbon monoxide, oxygen, and a balance gas (e.g., helium or nitrogen) is passed through the catalyst bed at a controlled flow rate.
-
Temperature Control: The temperature of the catalyst bed is precisely controlled and ramped up or down to study the activity as a function of temperature.
-
Product Analysis: The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) or an infrared (IR) gas analyzer to determine the concentration of CO, O₂, and CO₂.
-
Data Calculation: The CO conversion, selectivity towards CO₂ (in the presence of other reactions), and the turnover frequency (TOF) are calculated based on the analytical data. The TOF represents the number of reactant molecules converted per active site per unit time.
Visualizing Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental factors influencing catalytic activity and a typical experimental workflow.
Caption: Factors influencing the catalytic activity of supported gold catalysts.
References
- 1. Low-Temperature Oxidation of CO over Gold Supported on TiO2, α-Fe2O3, and Co3O4 | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity, Selectivity, and Long-Term Stability of Different Metal Oxide Supported Gold Catalysts for the Preferential CO Oxidation in H2-Rich Gas | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Low-temperature CO oxidation on multicomponent gold based catalysts [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gold-Iron Oxide Catalyst for CO Oxidation: Effect of Support Structure [mdpi.com]
Validating Au(OH)3 Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of gold(III) hydroxide, Au(OH)3, is a critical step in various applications, from catalysis to the synthesis of gold-based therapeutics. This guide provides a comparative analysis of ¹⁹⁷Au Mössbauer spectroscopy and other key analytical methods for the validation of Au(OH)3 purity, supported by experimental data and detailed protocols.
The unique properties of gold nanoparticles and compounds in biomedical applications necessitate stringent quality control. ¹⁹⁷Au Mössbauer spectroscopy stands out as a powerful technique for probing the local chemical environment of gold atoms, offering direct insight into oxidation states and the presence of impurities. This guide will compare its performance against more conventional methods such as Thermogravimetric/Differential Thermal Analysis (TG/DTA), X-ray Fluorescence (XRF), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity validation depends on a variety of factors including the nature of the expected impurities, the required sensitivity, and the destructive or non-destructive nature of the method. The following table summarizes the key performance characteristics of ¹⁹⁷Au Mössbauer spectroscopy in comparison to other common methods.
| Technique | Principle | Information Provided | Advantages | Limitations | Sample Type |
| ¹⁹⁷Au Mössbauer Spectroscopy | Recoilless nuclear resonance fluorescence of gamma rays. | Gold oxidation state (Au³⁺ vs. Au⁺, Au⁰), coordination environment, presence of different gold species. | Highly specific to gold, non-destructive, provides detailed chemical state information.[1][2] | Requires a solid-state sample, measurements are typically performed at cryogenic temperatures, specialized equipment.[3] | Powder |
| Thermogravimetric/Differential Thermal Analysis (TG/DTA) | Measures changes in physical and chemical properties of a material as a function of increasing temperature. | Dehydration and decomposition profiles, quantification of hydrated species (e.g., distinguishing Au(OH)₃ from Au₂O₃·nH₂O).[4] | Provides quantitative information on thermal stability and composition. | Indirect method for purity, may not detect non-volatile impurities. | Solid |
| X-ray Fluorescence (XRF) | Emission of characteristic "secondary" (or fluorescent) X-rays from a material that has been excited by being bombarded with high-energy X-rays.[5][6] | Elemental composition.[5][6] | Non-destructive, rapid, can be used for a wide range of elements.[6] | Lower sensitivity for light elements, primarily a surface technique, may not provide chemical state information. | Solid, Liquid |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of a sample with inductively coupled plasma and then uses a mass spectrometer to separate and quantify those ions.[5] | Ultra-trace elemental composition.[5] | Extremely high sensitivity (parts-per-billion), capable of analyzing a wide range of elements.[5] | Destructive, requires sample digestion, can be complex to operate. | Liquid |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are the methodologies for the key experiments discussed.
¹⁹⁷Au Mössbauer Spectroscopy
The experimental setup for ¹⁹⁷Au Mössbauer spectroscopy involves a radioactive source, a sample holder (absorber), a detector, and a drive to induce Doppler motion.[1][7][8]
-
Source: A ¹⁹⁷Pt source, produced by neutron irradiation of enriched ¹⁹⁶Pt, is typically used. The source is cooled to cryogenic temperatures (e.g., 4.2 K) to increase the recoilless fraction.
-
Absorber: The Au(OH)₃ sample is prepared as a powder and uniformly distributed in a sample holder. The absorber is also cooled to cryogenic temperatures.
-
Spectrometer: A Mössbauer spectrometer is used to oscillate the source with a precise velocity, which modulates the energy of the emitted gamma rays via the Doppler effect.[8]
-
Detector: A high-resolution gamma-ray detector, such as a germanium detector, is used to measure the transmission of gamma rays through the sample as a function of the source velocity.
-
Data Analysis: The resulting Mössbauer spectrum, a plot of gamma-ray counts versus velocity, is fitted with Lorentzian functions to extract parameters such as isomer shift (IS) and quadrupole splitting (QS). These parameters provide information about the oxidation state and local environment of the gold atoms.[9] For Au(OH)₃, a characteristic doublet with a positive isomer shift is expected, indicative of Au(III).[9]
Thermogravimetric/Differential Thermal Analysis (TG/DTA)
TG/DTA is used to monitor the thermal decomposition of Au(OH)₃.
-
Sample Preparation: A small, accurately weighed amount of the Au(OH)₃ powder (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
-
Instrumentation: A simultaneous TG/DTA instrument is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen flow).
-
Data Analysis: The TG curve shows weight loss as a function of temperature, while the DTA curve shows the difference in temperature between the sample and a reference. For Au(OH)₃, a two-step weight loss is typically observed, corresponding to the dehydration to Au₂O₃ and the subsequent decomposition to metallic gold.[4]
X-ray Fluorescence (XRF)
XRF is a non-destructive technique for elemental analysis.
-
Sample Preparation: The Au(OH)₃ powder is pressed into a pellet or analyzed directly in a sample cup.
-
Instrumentation: An energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer is used.
-
Measurement: The sample is irradiated with X-rays, and the emitted fluorescent X-rays are detected.
-
Data Analysis: The energies of the detected X-rays are characteristic of the elements present, and their intensities are proportional to their concentrations. This allows for the identification and quantification of elemental impurities.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS provides ultra-trace elemental analysis.
-
Sample Preparation: The Au(OH)₃ sample is accurately weighed and digested in a suitable acid mixture (e.g., aqua regia) to bring the gold and any impurities into solution. The solution is then diluted to a known volume.
-
Instrumentation: An ICP-MS instrument is used.
-
Measurement: The sample solution is introduced into the plasma, where it is atomized and ionized. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The detector measures the abundance of each ion, which is then converted into elemental concentrations using calibration standards.
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of Au(OH)₃, integrating the discussed analytical techniques.
Caption: Workflow for Au(OH)3 purity validation.
This comprehensive approach, combining thermal, elemental, and chemical state analysis, ensures a thorough validation of Au(OH)₃ purity, which is paramount for its application in research and development.
References
- 1. Mössbauer Spectroscopy [serc.carleton.edu]
- 2. Mössbauer Spectroscopy (Chapter 13) - Analytical Geomicrobiology [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchmap.jp [researchmap.jp]
- 5. miragenews.com [miragenews.com]
- 6. blog.xrfcompany.com [blog.xrfcompany.com]
- 7. researchgate.net [researchgate.net]
- 8. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 9. scribd.com [scribd.com]
A Comparative Guide to Gold(I) and Gold(III) Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of gold catalysis has witnessed remarkable growth, offering powerful and often unique methodologies for the synthesis of complex organic molecules. Both gold(I) and gold(III) complexes have emerged as potent catalysts, yet their distinct electronic properties lead to divergent reactivity and applications. This guide provides an objective comparison of their performance in key catalytic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction design.
At a Glance: Gold(I) vs. Gold(III) Catalysis
| Feature | Gold(I) Complexes | Gold(III) Complexes |
| Oxidation State | +1 | +3 |
| Coordination Geometry | Typically linear, 2-coordinate | Typically square planar, 4-coordinate |
| Lewis Acidity | Soft Lewis acid | Harder Lewis acid |
| Primary Catalytic Role | π-acid catalyst for activation of alkynes, allenes, and alkenes | Can act as a π-acid, but also enables redox catalysis (Au(III)/Au(I) cycles) |
| Common Reactions | Hydrofunctionalization (hydroamination, hydration), cycloisomerization | Oxidative additions, reductive eliminations, cross-coupling reactions, C-H activation |
| Catalyst Stability | Generally stable and well-defined precatalysts | Can be prone to reduction to Au(I) or Au(0) |
Performance in Key Catalytic Reactions
The choice between a gold(I) and a gold(III) catalyst can profoundly influence the outcome of a reaction, sometimes leading to completely different products. Below is a comparative summary of their performance in several important catalytic transformations.
Hydroamination of Alkynes
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a fundamental transformation in organic synthesis. Both gold(I) and gold(III) complexes can catalyze this reaction, but they often exhibit different efficiencies and substrate scopes.
Table 1: Comparison of Gold(I) and Gold(III) in the Hydroamination of Phenylacetylene with Aniline
| Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Au(I): (IPr)AuCl | AgSbF₆ | Acetonitrile | 90 | 16 | 95 | [1][2] |
| Au(I): PPh₃AuNTf₂ | - | CH₂Cl₂ | RT | 24 | - | [3] |
| Au(III): AuCl₃ | - | - | - | - | Less effective than Au(I) for some substrates | [4] |
| Au(III): Na[AuCl₄] | - | - | - | - | Effective for intramolecular hydroamination | [4] |
IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are generally highly effective for the intermolecular hydroamination of alkynes.[1][2] In contrast, simple gold(III) salts like AuCl₃ have been reported to be less effective for certain intermolecular transformations but show good activity in intramolecular hydroaminations.[4]
C-H Functionalization
Direct C-H functionalization is a highly desirable synthetic strategy, and gold catalysts have shown significant promise in this area. Gold(III) complexes, with their ability to participate in redox cycles, are often implicated in these transformations.
Table 2: Comparison of Gold(I) and Gold(III) in C-H Functionalization Reactions
| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |
| Au(I)-Catalyzed Carbene Transfer | (L)AuCl / AgSbF₆ | N-protected phenothiazine, Aryldiazoacetate | C-H insertion product | up to 86 | [5] |
| Au(I)/Au(III) Redox Catalysis | Au(I) precatalyst oxidized in situ to Au(III) | Aryl silanes, Arenes | Biaryls | - | [6] |
| Au(III)-Mediated Methane Oxidation | Au(III) complex with H₂SeO₄ | Methane | Methanol | >90 selectivity | [7] |
L = Tris(2,4-di-tert-butylphenyl)phosphite
While gold(I) catalysts can facilitate C-H functionalization through carbene transfer reactions, the Au(I)/Au(III) redox couple is often invoked in C-H activation/arylation sequences.[5][6] In these cases, a gold(I) precatalyst is oxidized to a reactive gold(III) species which then activates the C-H bond.[6]
Cross-Coupling Reactions
Palladium has long dominated the field of cross-coupling reactions. However, gold catalysis, primarily through Au(I)/Au(III) redox cycles, has emerged as a valuable alternative with unique reactivity and selectivity.
Table 3: Comparison of Gold(I) and Gold(III) in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |
| Au(I)/Au(III) C-N Coupling | (MeDalphos)AuCl | Aryl iodides, Amines | N-Aryl amines | up to 98 | [8] |
| Au(I)/Au(III) C-O Coupling | Ligand-enabled Au(I) catalyst | Aryl iodides, Silver carboxylates | Aryl esters | up to 99 | [9] |
| Au(I)/Au(III) C-S Coupling | (P,N-ligand)Au(I) | Aryl/alkenyl iodides, Disulfides | Aryl/vinyl sulfides | up to 99 | [10] |
MeDalphos = Methyldi(1-adamantyl)phosphine
These cross-coupling reactions are proposed to proceed via a catalytic cycle involving the oxidative addition of an aryl halide to a gold(I) center to form a gold(III) intermediate, followed by transmetalation and reductive elimination to furnish the product and regenerate the gold(I) catalyst.[8] The development of suitable ligands that facilitate the often-difficult oxidative addition step has been crucial for the advancement of gold-catalyzed cross-coupling.[11]
Experimental Protocols
General Procedure for Gold(I)-Catalyzed Intermolecular Hydroamination of Phenylacetylene with Aniline[1][2]
To a Schlenk tube under an inert atmosphere are added the gold(I) precatalyst (e.g., (IPr)AuCl, 0.01 mmol, 1 mol%), the silver salt co-catalyst (e.g., AgSbF₆, 0.02 mmol, 2 mol%), aniline (1.0 mmol), and the solvent (e.g., acetonitrile, 1.0 mL). Phenylacetylene (1.5 mmol) is then added, and the reaction mixture is stirred at 90 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imine product.
General Procedure for Gold(I)/Au(III)-Catalyzed C-N Cross-Coupling[8]
In a glovebox, a vial is charged with the gold(I) precatalyst (e.g., (MeDalphos)AuCl, 0.015 mmol, 3 mol%), the aryl iodide (0.5 mmol), the amine (0.6 mmol), and a base (e.g., K₂CO₃, 1.0 mmol). The vial is sealed, removed from the glovebox, and the reaction mixture is stirred in a suitable solvent (e.g., toluene, 1 mL) at a specified temperature (e.g., 100 °C) for the indicated time. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the N-arylated product.
Mechanistic Pathways
The differing reactivity of gold(I) and gold(III) complexes stems from their distinct electronic structures and preferred mechanistic pathways.
Gold(I) π-Activation Pathway: Hydroamination
Gold(I) complexes typically act as soft π-acids, coordinating to and activating carbon-carbon multiple bonds towards nucleophilic attack. The catalytic cycle for hydroamination is believed to proceed through an "outer-sphere" mechanism where the nucleophile attacks the gold-activated alkyne without prior coordination to the metal center.
Caption: Catalytic cycle for Gold(I)-catalyzed hydroamination of an alkyne.
Gold(I)/Gold(III) Redox Pathway: Cross-Coupling
In contrast, many gold-catalyzed cross-coupling reactions proceed through a Au(I)/Au(III) redox cycle. This pathway involves a change in the oxidation state of the gold center, a reactivity mode that is more challenging for gold compared to other transition metals like palladium. The choice of ligand is critical to facilitate the key oxidative addition and reductive elimination steps.
Caption: Simplified catalytic cycle for Au(I)/Au(III) cross-coupling.
Conclusion
Both gold(I) and gold(III) complexes are valuable catalysts in the synthetic chemist's toolbox. Gold(I) catalysts excel as π-acids for the activation of unsaturated bonds, leading to a host of hydrofunctionalization and cycloisomerization reactions. Gold(III) catalysis, while also capable of π-activation, opens the door to redox-mediated transformations such as C-H functionalization and cross-coupling reactions, providing a complementary reactivity profile. The choice between these two oxidation states is dictated by the desired transformation, with ongoing ligand development continuing to expand the catalytic capabilities of both gold(I) and gold(III) complexes. This guide serves as a starting point for navigating the rich and expanding field of gold catalysis.
References
- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Au(i)/Au(iii)-Catalyzed C–N coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Gold(III) Hydroxide from Gold(III) Oxide Hydrate: A Comparative Guide for Researchers
The precise identification of gold(III) species is critical for applications ranging from catalysis to the synthesis of gold-based therapeutics. However, significant ambiguity exists in the literature regarding the distinction between gold(III) hydroxide (Au(OH)₃) and gold(III) oxide hydrate (Au₂O₃·nH₂O). Often, these terms are used interchangeably for the amorphous, hydrated precipitate obtained from aqueous gold(III) solutions. This guide provides an objective, data-driven comparison to enable researchers to definitively identify their synthesized materials.
Recent studies, employing a suite of characterization techniques, have provided compelling evidence that the precipitate formed by neutralizing aqueous solutions of tetrachloroauric acid (HAuCl₄) is indeed this compound, Au(OH)₃, rather than a hydrous oxide. This distinction is crucial as the chemical nature of the precursor directly impacts its subsequent reactivity and transformation into catalytically active or biocompatible nanoparticles.
Comparative Data Presentation
The fundamental differences between this compound and gold(III) oxide hydrate are most evident in their physical properties and thermal behavior. The following table summarizes these key distinguishing characteristics based on experimental data.
| Property | This compound (Au(OH)₃) | Gold(III) Oxide Hydrate (Au₂O₃·nH₂O) / Amorphous Au₂O₃ | Crystalline Gold(III) Oxide (Au₂O₃) |
| Chemical Formula | Au(OH)₃ / H₃AuO₃ | Au₂O₃·nH₂O | Au₂O₃ |
| Common Nomenclature | Auric Acid, Gold Trihydroxide | Hydrous Gold(III) Oxide | Gold Trioxide, Auric Oxide |
| Appearance | Vivid, dark yellow to brown powder/crystals. | Dark brown, fine powder. | Red-brown solid. |
| Typical Synthesis | Precipitation from HAuCl₄ solution with an alkali base (e.g., NaOH, Na₂CO₃). | Often refers to commercially available "gold(III) oxide" which is amorphous and hydrated. | Hydrothermal treatment of amorphous Au(OH)₃ precipitate at high temperature and pressure (~250 °C, 30 MPa). |
| Crystallinity (XRD) | X-ray amorphous, showing broad diffraction peaks. | Amorphous, showing no significant long-range order or diffraction lines. | Crystalline, with a defined orthorhombic structure (Fdd2 space group). |
| Thermal Decomposition (TGA/DTA) | Two distinct steps: 1. Dehydration to Au₂O₃ (~37-140°C) with ~8.4% weight loss.2. Decomposition of Au₂O₃ to Au (~297°C) with ~9.6% weight loss. | Continuous water loss: Loosely bound water and hydroxide groups are released below ~147°C. The decomposition temperature is lower for more hydrated samples. | Single decomposition step: Decomposes to metallic gold and oxygen at approximately 298 °C. Crystalline form is more thermally stable than amorphous/hydrated forms. |
| Solubility | Highly insoluble in water; soluble in acidic and alkaline solutions. | Insoluble in water; soluble in hydrochloric and nitric acid. | Insoluble in water; soluble in concentrated acids. |
Experimental Protocols
Precise experimental execution is key to differentiating these gold compounds. Below are detailed protocols for synthesis and characterization.
Protocol 1: Synthesis of this compound (Precipitation Method)
This protocol is adapted from the method described by Kawamoto et al. (2016) for producing an X-ray amorphous Au(OH)₃ precipitate.
-
Preparation of Solutions:
-
Prepare a solution of chloroauric acid (H[AuCl₄]·4H₂O) by dissolving 4g in 50 cm³ of deionized water.
-
Prepare a solution of sodium carbonate (Na₂CO₃) by dissolving 2g in 100 cm³ of deionized water.
-
-
Precipitation:
-
While magnetically stirring the Na₂CO₃ solution, add the H[AuCl₄] solution. A brown powder will precipitate.
-
Continue stirring the mixture for 8 hours to ensure complete reaction.
-
-
Washing and Drying:
-
Filter the resulting precipitate using a 0.20 µm membrane filter.
-
Wash the precipitate thoroughly with deionized water to remove residual ions.
-
Freeze-dry the washed precipitate under vacuum to obtain the final Au(OH)₃ powder.
-
Protocol 2: Characterization via Thermal Analysis (TGA/DTA)
Thermal analysis is the most definitive method for distinguishing Au(OH)₃ from a hydrated oxide.
-
Sample Preparation: Place 5-10 mg of the dried powder into an alumina or platinum TGA pan.
-
Instrument Setup:
-
Atmosphere: Use an inert atmosphere, such as flowing nitrogen or helium (e.g., 20 ml/min), to prevent side reactions.
-
Heating Rate: A controlled heating rate of 10 °C/min is standard.
-
Temperature Range: Heat the sample from room temperature to at least 600 °C to ensure all decomposition events are captured.
-
-
Data Analysis:
-
For Au(OH)₃: Expect to see two distinct weight loss events on the TG curve. The first, corresponding to the reaction 2Au(OH)₃ → Au₂O₃ + 3H₂O, should show a weight loss of approximately 18.2% (theoretical), though experimentally observed values may be slightly lower (e.g., 8.4% was reported for a specific sample, which may have already been partially dehydrated). The second step, 2Au₂O₃ → 4Au + 3O₂, corresponds to a further 9.8% weight loss (theoretical). The DTA curve will show corresponding endothermic peaks.
-
For Au₂O₃·nH₂O: Expect a more continuous, less defined initial weight loss as adsorbed and coordinated water is driven off, followed by the decomposition of Au₂O₃. The temperature of decomposition is generally lower for more disordered and highly hydrated samples.
-
Protocol 3: Characterization via X-ray Diffraction (XRD)
XRD analysis differentiates between the amorphous nature of the hydroxide precipitate and the ordered structure of the crystalline oxide.
-
Sample Preparation: Mount a small amount of the dry powder sample onto a zero-background sample holder.
-
Instrument Setup:
-
Radiation: Use a standard Cu Kα radiation source (λ = 1.5406 Å).
-
Scan Range: Scan over a 2θ range of 20-80°.
-
Scan Parameters: A scan rate of 2°/min with a step size of 0.02° is typically sufficient.
-
-
Data Analysis:
-
For Au(OH)₃: The diffractogram will show a broad, diffuse scattering pattern (an "amorphous halo"), possibly with very broad peaks, indicating the absence of long-range crystalline order.
-
For Crystalline Au₂O₃: The diffractogram will exhibit sharp, well-defined diffraction peaks corresponding to its known crystal structure (ICDD: 00-043-1039).
-
Visualized Workflows and Pathways
To further clarify the relationships between these compounds and their applications, the following diagrams illustrate key processes.
Gold vs. Platinum-Group Metals in Co-Precipitated Catalysts: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of catalysts is paramount in chemical synthesis and pharmaceutical development, where efficiency, selectivity, and stability are critical. Bimetallic catalysts, particularly those combining gold with platinum-group metals (PGMs), have garnered significant attention due to their synergistic effects, often leading to enhanced catalytic performance compared to their monometallic counterparts. This guide provides an objective comparison of the performance of gold versus platinum-group metals (platinum, palladium, rhodium, ruthenium, and iridium) in co-precipitated catalysts, supported by experimental data.
Data Presentation: Quantitative Comparison of Catalytic Performance
The following tables summarize the quantitative performance of various Au-PGM co-precipitated and related catalysts in prominent catalytic reactions. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Performance in CO Oxidation
| Catalyst Composition | Support | T50 (°C)¹ | T100 (°C)² | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Au/CZ | CeO₂-ZrO₂ | < 20 | 50 | Not Reported | [1] |
| Pd/CZ | CeO₂-ZrO₂ | - | 150 | Not Reported | [1] |
| 1:1 Au-Pd/CZ | CeO₂-ZrO₂ | ~30 | > 50 | Not Reported | [1] |
| Au/TiO₂ | TiO₂ | - | - | ~0.1 (at 80°C) | [2] |
| Au-Ir/TiO₂ | TiO₂ | < 250 (Ir) vs. < 80 (Au-Ir) | > 250 (Ir) vs. ~100 (Au-Ir) | Not Reported | [3] |
| Rh-Al₂O₃ | Al₂O₃ | 135 | - | Not Reported | [4] |
| Ir-Al₂O₃ | Al₂O₃ | 156 | - | Not Reported | [4] |
| Pt-Al₂O₃ | Al₂O₃ | 261 | - | Not Reported | [4] |
¹ T50: Temperature at which 50% conversion is achieved. ² T100: Temperature at which 100% conversion is achieved.
Table 2: Performance in Selective Hydrogenation Reactions
| Catalyst Composition | Support | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | Carbon | Hydrogenation | Muconic Acid | Adipic Acid | ~80 | ~95 | [5] |
| Au/C | Carbon | Hydrogenation | Muconic Acid | Adipic Acid | < 20 | - | [5] |
| Pd₃Au₇/C | Carbon | Hydrogenation | Muconic Acid | Adipic Acid | > 95 | > 98 | [5] |
| Rh/Al₂O₃ | Al₂O₃ | Hydrogenation | Adiponitrile | Aminocapronitrile | 60 | 99 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic science. Below are representative experimental protocols for the synthesis of co-precipitated and related catalysts.
Protocol 1: Co-precipitation Synthesis of Au-CeO₂ Catalysts
This protocol describes the synthesis of gold catalysts supported on cerium oxide using a co-precipitation method, which has been shown to be effective for creating catalysts for oxidation reactions[4][7].
Materials:
-
Gold(III) chloride solution (HAuCl₄)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or Urea as precipitating agent
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: An aqueous solution of cerium nitrate hexahydrate is prepared. The desired amount of gold(III) chloride solution is added to the cerium nitrate solution under vigorous stirring.
-
Co-precipitation: A solution of the precipitating agent (e.g., 1 M NaOH) is added dropwise to the metal precursor solution. The pH is continuously monitored and maintained at a specific value (e.g., pH 9) to ensure simultaneous precipitation of both gold and cerium hydroxides. If urea is used, the solution is heated to induce homogeneous precipitation.
-
Aging: The resulting slurry is aged, typically at room temperature or slightly elevated temperatures, for a period of time (e.g., overnight) to allow for complete precipitation and maturation of the catalyst precursor.
-
Washing and Filtration: The precipitate is thoroughly washed with deionized water to remove any residual ions from the precursors and precipitating agent. The washing is repeated until the filtrate is neutral. The solid is then collected by filtration.
-
Drying and Calcination: The filtered cake is dried in an oven, typically at 80-120°C overnight. Finally, the dried powder is calcined in air at a high temperature (e.g., 400-600°C) for several hours to obtain the final Au-CeO₂ catalyst.
Protocol 2: Deposition-Precipitation Synthesis of Au-Ir/TiO₂ Catalysts
This method is closely related to co-precipitation and is effective for creating bimetallic catalysts with strong metal-support interactions[3].
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Gold(III) chloride solution (HAuCl₄)
-
Titanium dioxide (TiO₂) support (e.g., P25)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Support Suspension: The TiO₂ support is suspended in deionized water and stirred vigorously.
-
Sequential Deposition:
-
An aqueous solution of IrCl₃·xH₂O is added to the TiO₂ suspension.
-
Urea is then added to the mixture.
-
The suspension is heated to a temperature that allows for the slow hydrolysis of urea (e.g., 90°C), leading to a gradual increase in pH and the deposition-precipitation of iridium hydroxide onto the TiO₂ support.
-
After the iridium deposition, the solid is filtered, washed, and dried.
-
The resulting Ir/TiO₂ powder is then re-suspended in deionized water.
-
An aqueous solution of HAuCl₄ is added, followed by urea.
-
The deposition-precipitation process is repeated as described for iridium to deposit gold onto the Ir/TiO₂.
-
-
Washing and Filtration: The final bimetallic catalyst precursor is thoroughly washed with deionized water and collected by filtration.
-
Drying and Thermal Treatment: The solid is dried in an oven. The final catalyst can be obtained by either calcination in air or reduction in a hydrogen atmosphere at a specific temperature to form the active metallic nanoparticles.
Mandatory Visualization
Logical Workflow for Catalyst Synthesis and Evaluation
Caption: General workflow for the synthesis, characterization, and evaluation of co-precipitated catalysts.
Conceptual Diagram: Synergistic Effects in Au-PGM Bimetallic Catalysts for CO Oxidation
Caption: Simplified reaction pathway for CO oxidation on a bimetallic Au-PGM catalyst.
Discussion and Conclusion
The performance of co-precipitated gold and platinum-group metal catalysts is highly dependent on the specific metals, their ratio, the choice of support, and the synthesis conditions. Bimetallic Au-PGM catalysts frequently exhibit synergistic effects, leading to enhanced activity and stability compared to their monometallic counterparts[8][9].
For CO oxidation, Au-based catalysts are often highly active at low temperatures, but their stability can be a concern. The addition of PGMs can enhance stability and, in some cases, further boost low-temperature activity[1][3]. For instance, Au-Pd bimetallic catalysts have shown promise for CO oxidation, with the potential for lower light-off temperatures than pure palladium catalysts[1]. Similarly, the incorporation of iridium with gold has been demonstrated to improve both activity and stability for this reaction[3].
In selective hydrogenation reactions, palladium and platinum are typically the metals of choice due to their high intrinsic activity. However, the addition of gold can significantly improve selectivity by modifying the electronic properties of the PGM and altering the adsorption characteristics of reactants and intermediates[5]. This is particularly valuable in fine chemical and pharmaceutical synthesis where high selectivity towards a specific product is crucial.
The co-precipitation method offers a viable route to synthesize these bimetallic catalysts, allowing for intimate contact between the two metallic components and the support material. The choice of precipitating agent and the control of pH and temperature are critical parameters that influence the final catalyst structure and performance[4][7].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Au-based bimetallic catalysts: how the synergy between two metals affects their catalytic activity | Semantic Scholar [semanticscholar.org]
- 9. Au-based bimetallic catalysts: how the synergy between two metals affects their catalytic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Midas Touch: Unraveling the Optimal Gold-Palladium Ratio in Bimetallic Catalysis
A Comparative Guide for Researchers and Drug Development Professionals
The synergy between gold (Au) and palladium (Pd) in bimetallic catalysts has opened new frontiers in catalytic efficiency, offering enhanced activity and selectivity for a myriad of chemical transformations crucial to various industries, including pharmaceuticals. The performance of these catalysts is intricately linked to the atomic ratio of the constituent metals. This guide provides a comprehensive comparison of Au-Pd bimetallic catalysts with varying metal ratios across several key reactions, supported by experimental data and detailed protocols to aid researchers in navigating this promising field.
The Synergistic Dance of Gold and Palladium
Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts due to a combination of electronic and geometric effects.[1][2] In Au-Pd systems, the interaction between the two metals can modify the electronic structure, leading to optimized adsorption energies of reactants and intermediates.[1] Furthermore, the geometric arrangement of Au and Pd atoms on the catalyst surface can create unique active sites that are not present in the individual metals.[1] The Au-Pd ratio is a critical parameter that dictates the extent of these synergistic effects and, consequently, the catalytic efficiency.[3]
Comparative Analysis of Catalytic Performance
The optimal Au-Pd ratio is highly dependent on the specific chemical reaction being catalyzed. Below, we present a summary of findings for several important transformations.
Table 1: Effect of Au-Pd Ratio on CO Oxidation
| Catalyst Composition (Au:Pd Atomic Ratio) | Support | Key Findings | Reference |
| 1:1 (Pd0.15-Au0.15) | CeO2 | Achieved 50% CO conversion at 50°C and 99% conversion at 85°C, demonstrating exceptional low-temperature activity.[4][5] | [4][5] |
| Monometallic Au | CeO2 | Showed lower activity compared to the bimetallic catalyst, with a 99% conversion temperature of 95°C.[5] | [5] |
| Monometallic Pd | CeO2 | Generally exhibits lower activity for low-temperature CO oxidation compared to Au and Au-Pd catalysts. |
Table 2: Effect of Au-Pd Ratio on Alcohol Oxidation
| Catalyst Composition (Au:Pd Atomic Ratio) | Support | Substrate | Key Findings | Reference |
| 4:1 | Carbon | 5-Hydroxymethylfurfural (HMF) | A physical mixture of monometallic Au/C and Pd/C in a 4:1 ratio showed a significantly higher reaction rate than the individual components or an alloyed catalyst of the same ratio. | [6] |
| 80:20 | Activated Carbon | Benzyl Alcohol | Maximized synergistic effect for benzyl alcohol oxidation.[7] | [7] |
| 60:40 | Activated Carbon | Benzyl Alcohol | Achieved a high turnover frequency (TOF) of 18,000 h-1 with 98% selectivity to benzaldehyde under biphasic conditions.[7] | [7] |
| 1:2 | Activated Carbon | Benzyl Alcohol | Optimal for selective oxidation to the aldehyde. | [8] |
Table 3: Effect of Au-Pd Ratio on Glucose Oxidation
| Catalyst Composition (Au:Pd Molar Ratio) | Support | Key Findings | Reference |
| ~0.8:1 | TiO2 | Demonstrated a significant synergistic effect for the base-free oxidation of glucose.[9][10][11] | [9][10][11] |
| 1:1 (weight ratio) | TiO2 | Showed a significant synergistic effect.[9][10][11] | [9][10][11] |
Table 4: Effect of Au-Pd Ratio on Selective Hydrogenation
| Catalyst Structure | Pd Content | Substrate | Key Findings | Reference |
| Au-Pd Core-Shell | Dilute (<10 atm%) | 2-methyl-3-butyn-2-ol | Core-shell nanoparticles were ~3.5 times more active than monometallic Pd while maintaining high selectivity. Dilute Pd alloys in Au generally show the best compromise between activity and alkene selectivity. | [12] |
| Au-Pd Alloy | Varied | Alkynes | Lowering the Pd fraction increases selectivity but decreases activity. | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and catalytic testing of Au-Pd bimetallic catalysts.
Protocol 1: Synthesis of (Pd0.15-Au0.15)/CeO2 for CO Oxidation via Dealloying
This protocol is based on the dealloying synthesis method described for preparing highly active CO oxidation catalysts.[4][5]
-
Precursor Alloy Preparation: An Al-Ce-Au-Pd precursor alloy is prepared by arc melting high-purity Al, Ce, Au, and Pd metals in the desired atomic ratio under an argon atmosphere.
-
Dealloying: The precursor alloy is then dealloyed in a 10 wt% NaOH solution at 80°C for several hours to selectively remove the aluminum.
-
Washing and Drying: The resulting porous material is thoroughly washed with deionized water until the pH is neutral and then dried in an oven at 100°C.
-
Calcination: The dried powder is calcined in air at 500°C for 4 hours to obtain the final (Pd0.15-Au0.15)/CeO2 catalyst.
-
Characterization: The synthesized catalyst should be characterized using techniques such as X-ray diffraction (XRD) to determine the crystal structure, transmission electron microscopy (TEM) to observe the morphology and particle size, and X-ray photoelectron spectroscopy (XPS) to analyze the surface elemental composition and chemical states.
Protocol 2: Synthesis of TiO2-Supported Au-Pd Catalysts for Glucose Oxidation via Sol-Immobilization
This protocol is adapted from the sol-immobilization method, which is effective for producing highly active catalysts for glucose oxidation.[9][10][11]
-
Metal Precursor Solution: Prepare an aqueous solution containing the desired molar ratio of HAuCl4 and PdCl2.
-
Reduction: To the metal precursor solution, add a solution of a reducing agent (e.g., sodium borohydride) and a stabilizing agent (e.g., polyvinyl alcohol, PVA) under vigorous stirring to form a colloidal solution of Au-Pd nanoparticles.
-
Immobilization: Add the TiO2 support to the colloidal solution and stir for a few hours to allow the nanoparticles to immobilize on the support.
-
Recovery and Washing: Recover the catalyst by filtration, wash thoroughly with deionized water, and dry at 100°C.
-
Catalytic Reaction: For glucose oxidation, the catalyst is typically tested in a batch reactor containing an aqueous solution of glucose. The reaction is carried out at a controlled temperature and oxygen pressure, and the conversion of glucose and selectivity to gluconic acid are monitored over time using techniques like high-performance liquid chromatography (HPLC).
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and catalytic testing of bimetallic catalysts.
Conclusion
The catalytic efficiency of Au-Pd bimetallic catalysts is a finely tuned property governed by the metal ratio, catalyst structure, and the specific reaction environment. For CO oxidation, a 1:1 Au:Pd ratio on a CeO2 support has shown remarkable low-temperature activity. In alcohol oxidation, the optimal ratio varies, with gold-rich compositions often favoring high selectivity. For glucose oxidation, a near-equimolar ratio appears to be beneficial. In selective hydrogenation, a core-shell structure with a dilute palladium shell provides an excellent balance of activity and selectivity.
This guide provides a starting point for researchers and professionals in the field. The provided data and protocols underscore the importance of systematic investigation and thorough characterization in the rational design of highly efficient Au-Pd bimetallic catalysts for targeted applications. The continued exploration of the structure-activity relationships in these fascinating materials holds the key to unlocking even more potent and selective catalysts for a sustainable chemical future.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic oxidation of glucose and cellobiose using TiO2 supported bimetallic nanoparticles. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Au-Pd separation enhances bimetallic catalysis of alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal Procedures for Gold(III) Hydroxide
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Due to its significant economic value, the standard procedure for the disposal of gold(III) hydroxide and other gold-containing waste is recovery and reclamation rather than conventional disposal.[1][2] This guide provides a comprehensive, step-by-step approach to safely handle and process this compound waste for recovery.
Immediate Safety and Handling Precautions
Before handling this compound or its waste products, it is essential to adhere to the following safety protocols. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] When handling the powder form, a dust mask is also recommended.[5]
-
Ventilation: All handling and chemical procedures should be conducted within a well-ventilated fume hood to avoid inhalation of dust or fumes.[1][3][4]
-
Spill Management: In case of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal or recovery.[3]
-
Incompatible Materials: Store this compound and its waste away from acetylene, ammonia, acids, and strong oxidizers.[2]
This compound Waste Management Overview
The primary goal for managing gold-containing waste is its collection for reclamation.[1] This involves a systematic approach of segregation, collection, and recovery.
-
Segregation: Keep all waste streams containing gold separate from other chemical waste. This includes solutions, solids, and contaminated lab materials.[1][6] Proper segregation is key to efficient and cost-effective gold recovery.
-
Collection: Use clearly labeled, sealed containers for collecting all gold-containing waste.[1][6] The label should include "Hazardous Waste," the chemical name (this compound), and the accumulation start date.
-
Recovery: The collected gold waste should be sent to a certified precious metal recycler or processed in-house if the laboratory is equipped for it.[1] The following sections detail a common in-house protocol for recovering gold from aqueous solutions.
Quantitative Data for Gold Recovery Process
The following table summarizes key quantitative parameters for the in-lab chemical reduction process to recover gold from an aqueous solution.
| Parameter | Value/Range | Purpose |
| pH for Precipitation | Acidic | To facilitate the chemical reduction of gold ions. |
| Neutralization pH | 5 - 9 | For the final liquid filtrate before drain disposal (pending local regulations).[6] |
| Dehydration Temperature | >140 °C | Temperature at which this compound dehydrates to gold(III) oxide.[7] |
Experimental Protocol: Recovery of Gold from Aqueous this compound Waste
This protocol outlines the chemical reduction method to precipitate and recover metallic gold from an aqueous waste solution containing dissolved gold species.
Objective: To recover dissolved gold from an aqueous solution by converting it into solid metallic gold.
Materials:
-
Aqueous gold waste solution
-
Reducing agent: Sodium metabisulfite (Na₂S₂O₅) or Iron(II) sulfate (FeSO₄)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Stir plate and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Labeled waste containers
Procedure:
-
Preparation: Ensure all steps are performed in a certified fume hood while wearing the necessary PPE.[1]
-
Acidification: If the gold-containing solution is not already acidic, carefully add hydrochloric acid (HCl) to lower the pH. This step is crucial for the subsequent reduction.[1]
-
Reduction: While continuously stirring the solution, slowly add the chosen reducing agent (sodium metabisulfite or iron (II) sulfate).[1] Continue adding the agent until the precipitation of gold ceases. The metallic gold will precipitate as a brown powder.[1]
-
Heating and Digestion: Gently heat the solution while stirring. This encourages the complete precipitation of gold particles and helps them aggregate, making them easier to filter.[1]
-
Settling: Turn off the heat and stirrer and allow the gold precipitate to settle completely at the bottom of the container.[1]
-
Filtration: Carefully decant the clear supernatant liquid. Filter the remaining solution containing the gold precipitate using a filtration apparatus to collect the solid gold powder.[1]
-
Washing: Wash the collected gold powder first with dilute hydrochloric acid and then several times with distilled water to remove any remaining impurities.[1]
-
Drying and Storage: Carefully dry the purified gold powder.[1] The recovered gold should be stored in a labeled, sealed container.
Disposal of Byproducts and Contaminated Materials
-
Filtrate: The liquid remaining after filtration should be tested to ensure it meets local sewer discharge limits. If it is compliant, it may be neutralized to a pH between 5 and 9 and disposed of down the drain with a large volume of water.[6] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.[6]
-
Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, and filter paper, should be collected in a designated hazardous waste container for precious metals.[6]
-
Recovered Gold: The dried, recovered gold powder should be sent to a reputable precious metal refiner for further purification and recycling.[1]
Disposal Workflow Diagram
Caption: Workflow for the recovery and disposal of this compound waste.
References
Personal protective equipment for handling Gold(III) hydroxide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Gold(III) hydroxide (Au(OH)₃). The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary risks before handling. The main hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][5] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile) and a lab coat or impervious clothing. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][5] |
| Respiratory Protection | N95 (US) or equivalent dust mask. | Required when handling powder or if dust formation is likely.[6] If exposure limits are exceeded, a full-face respirator should be used.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for minimizing risk.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
Use a certified chemical fume hood, especially when working with the powder form or when there is a potential for aerosol generation, to minimize inhalation risk.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Procedural Workflow for Handling: A systematic approach from preparation to disposal ensures safety at every stage. The following workflow diagram illustrates the key steps.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
